molecular formula C8H6O2 B3345638 3-Benzofuranol CAS No. 107637-99-0

3-Benzofuranol

Cat. No.: B3345638
CAS No.: 107637-99-0
M. Wt: 134.13 g/mol
InChI Key: RRZMBTOLAQISOU-UHFFFAOYSA-N
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Description

3-Benzofuranol is a benzofuran derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry . The benzofuran core is recognized for its diverse biological activities, making it a valuable structure for developing novel therapeutic agents . Research into 3-aminobenzofuran derivatives has identified them as potent multifunctional ligands, showing significant activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research . Some derivatives also demonstrate the ability to inhibit self- and AChE-induced Aβ-aggregation, a key process in Alzheimer's pathology, and show neuroprotective properties in cellular models . Beyond neuroscience, benzofuran derivatives are extensively explored in oncology . They exhibit promising antitumor activities by acting through various mechanisms, including inhibition of the epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cell lines such as lung (A549, H1299), breast (MCF-7), and colon (HCT116) . The structure of 3-Benzofuranol allows for further chemical modifications, enabling researchers to explore structure-activity relationships and develop targeted bioactive molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZMBTOLAQISOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536341
Record name 1-Benzofuran-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107637-99-0
Record name 1-Benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure and Properties of 3-Benzofuranol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzofuranol (CAS: 7169-34-8 for the keto-tautomer) represents a critical bicyclic scaffold in heterocyclic chemistry, serving as a parent core for a vast array of pharmaceutical agents. While nomenclature often suggests a stable alcohol (enol), this compound exists in a dynamic equilibrium with its keto-isomer, benzofuran-3(2H)-one (3-coumaranone).

This guide provides a comprehensive technical analysis of the 3-benzofuranol scaffold. It addresses the thermodynamic instability of the enol form, outlines high-fidelity synthetic pathways, and details the reactivity profiles that make this pharmacophore essential in drug discovery—particularly for anti-arrhythmic, anti-inflammatory, and oncology indications.

Structural Dynamics & Tautomerism

The defining feature of 3-benzofuranol is its keto-enol tautomerism. Unlike phenols, where the aromatic enol is stable, the fusion of the furan ring in this system disrupts the aromaticity of the heterocyclic ring, shifting the equilibrium heavily toward the keto form.

The Keto-Enol Equilibrium

In the gas phase and non-polar solvents, benzofuran-3(2H)-one (Keto) is the dominant species. The 3-benzofuranol (Enol) form is transient unless stabilized by:

  • Lewis Acids: Coordination to the oxygen atoms.

  • O-Functionalization: Trapping as silyl ethers or acetates.

  • Substituents: Electron-withdrawing groups at C-2 can stabilize the enol via conjugation.

Key Spectroscopic Distinction:

  • IR Spectroscopy: The keto form exhibits a strong carbonyl stretch at

    
    . The enol form, when trapped, shows a broad O-H stretch at 
    
    
    
    and lacks the carbonyl signal.
  • 
    H NMR:  The keto form displays a characteristic singlet for the C-2 methylene protons (
    
    
    
    ). The enol form would show a vinylic C-2 proton and a phenolic -OH, typically absent in the bulk material.
Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that dictates the reactivity of the scaffold.

Tautomerism Keto Benzofuran-3(2H)-one (Keto Form - Stable) Transition Transition State (Proton Transfer) Keto->Transition -H+ (C2) Enol 3-Benzofuranol (Enol Form - Reactive) Transition->Enol +H+ (O) Enol->Keto Spontaneous Relaxation Trapped O-Substituted Derivatives (Stable Enol Ethers) Enol->Trapped Electrophilic Trap (e.g., AcCl, TMSCl)

Figure 1: The equilibrium heavily favors the keto form (benzofuran-3(2H)-one).[1][2] Synthetic utility often relies on trapping the transient enol or exploiting the C-2 acidity of the keto form.

Synthetic Pathways

Accessing the 3-benzofuranol core requires strategies that form the furan ring while managing the oxidation state of the C-3 position.

Intramolecular Cyclization (Dieckmann/Claisen Type)

The most robust method involves the cyclization of 2-substituted phenols.

  • Precursor: Methyl 2-hydroxybenzoate (Salicylate derivative) + Ethyl chloroacetate.

  • Mechanism: O-alkylation followed by base-mediated intramolecular Claisen condensation.

  • Outcome: Yields the 2-carboxy-3-benzofuranol intermediate, which undergoes decarboxylation to the ketone.

Rap-Stoermer Reaction (Modified)

While typically used for 2-acylbenzofurans, this pathway can be adapted using


-haloketones and salicylaldehydes under basic conditions to generate substituted benzofurans, often requiring subsequent oxidation/hydrolysis steps to access the 3-hydroxy core.
Metal-Catalyzed Annulation

Recent advances utilize Rh(III) or Cu(I) catalysis to couple phenols with internal alkynes or diazo compounds, allowing for high regioselectivity.

Synthesis Phenol Salicylic Acid / Phenol Deriv. O_Alkyl O-Alkylated Intermediate Phenol->O_Alkyl K2CO3, Acetone, Reflux Reagent Alpha-Halo Ketone / Ester Reagent->O_Alkyl K2CO3, Acetone, Reflux Cyclization Intramolecular Cyclization (Base-Mediated) O_Alkyl->Cyclization NaOEt/EtOH (Dieckmann) Product Benzofuran-3(2H)-one (Target Scaffold) Cyclization->Product Hydrolysis & Decarboxylation

Figure 2: The classical intramolecular cyclization route remains the industry standard for scalability.

Chemical Reactivity Profile

The 3-benzofuranol/3-coumaranone scaffold exhibits dual reactivity:

  • Nucleophilic Enol Reactivity: At the Oxygen (O-acylation) or C-2 carbon (Aldol condensation).

  • Electrophilic Carbonyl Reactivity: At the C-3 position (Grignard addition, reduction).

Reactivity Matrix
Reaction TypeTarget SiteReagent ExampleProduct Outcome
O-Alkylation 3-OH (Enol)MeI, K₂CO₃3-Methoxybenzofuran
Aldol Condensation C-2 (Methylene)Ar-CHO, BaseAurones (2-Benzylidenebenzofuran-3-ones)
Halogenation C-2Br₂, AcOH2-Bromo-benzofuran-3-one
Reduction C-3 (Carbonyl)NaBH₄2,3-Dihydrobenzofuran-3-ol
Aromatization Ring SystemAc₂O, H⁺3-Acetoxybenzofuran (Stable aromatic)
Aurone Formation (Crucial for Medicinal Chemistry)

The active methylene group at C-2 is highly acidic (


). Condensation with aromatic aldehydes yields Aurones , a subclass of flavonoids with potent biological activity (e.g., anticancer, antioxidant). This reaction is the primary derivatization pathway for the scaffold.

Medicinal Chemistry Applications

The 3-benzofuranol core is a "privileged scaffold," appearing in numerous bioactive compounds.

Pharmacophore Analysis
  • Lipophilicity: The fused benzene ring increases LogP, enhancing membrane permeability.

  • H-Bonding: The C-3 carbonyl (or hydroxyl) acts as a key hydrogen bond acceptor/donor.

  • Pi-Stacking: The planar aromatic system facilitates intercalation into DNA or binding to hydrophobic pockets in enzymes (e.g., kinases).

Key Therapeutic Classes
  • Anti-Arrhythmics: While Amiodarone and Dronedarone are technically 3-aroylbenzofurans, they share the same synthetic lineage and core electronic properties.

  • Enzyme Inhibitors: 3-benzofuranol derivatives are potent inhibitors of PTP1B (Diabetes target) and Acetylcholinesterase (Alzheimer's target).

  • Antimicrobials: Substituted benzofuran-3-ones exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).

MedChem Core 3-Benzofuranol Scaffold Target2 Ion Channels (Anti-arrhythmic) Core->Target2 Lipophilic Interaction Mech1 Pi-Pi Stacking Core->Mech1 Mech2 H-Bond Acceptor (C=O) Core->Mech2 Target1 Kinase Inhibition (ATP Binding Pocket) Target3 PTP1B (Diabetes) Mech1->Target1 Mech2->Target3

Figure 3: Pharmacological interaction map of the benzofuran scaffold.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-3(2H)-one (3-Coumaranone)

Objective: Synthesis of the core scaffold via the intramolecular cyclization of 2-phenoxyacetic acid derivatives.

Materials:

  • Phenoxyacetyl chloride (10 mmol)

  • Aluminum chloride (AlCl₃) (12 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • 1M HCl (aq)

Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add AlCl₃ and DCM.

  • Addition: Cool the suspension to 0°C. Add Phenoxyacetyl chloride dropwise over 15 minutes.

  • Friedel-Crafts Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken as the complex forms.

  • Quenching: Pour the reaction mixture carefully over ice/1M HCl (100 mL) to hydrolyze the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.

Expected Data:

  • Yield: 65-75%

  • Appearance: Pale yellow needles.

  • Melting Point: 101-103 °C.[3]

Protocol 2: Synthesis of 2-Benzylidenebenzofuran-3(2H)-one (Aurone)

Objective: Derivatization at the C-2 position.[3]

Methodology:

  • Dissolve Benzofuran-3(2H)-one (1 mmol) and Benzaldehyde (1.1 mmol) in Ethanol (5 mL).

  • Add 10% NaOH (aq) (0.5 mL) dropwise.

  • Stir at room temperature for 2 hours. A yellow precipitate will form.

  • Filter the solid, wash with cold ethanol, and dry.

References

  • Synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Source: NIH / PubMed Central URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Source: NIH / PubMed Central URL:[Link]

  • Keto-Enol Tautomerism: Mechanisms and Factors. Source: Chemistry LibreTexts URL:[Link]

  • Synthesis of Benzofuran-3(2H)-ones (Recent Literature). Source: Organic Chemistry Portal URL:[Link]

Sources

Thermodynamics and Chemical Dynamics of Keto-Enol Tautomerism: Benzofuran-3(2H)-one vs. 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for anti-inflammatory, antimicrobial, and anticancer agents. A critical, yet often misunderstood, aspect of their chemical behavior is the keto-enol tautomerism between benzofuran-3(2H)-one (the keto form, also known as coumaran-3-one) and 3-benzofuranol (the enol form). For researchers and drug development professionals, mastering this equilibrium is paramount for designing efficient synthetic routes, predicting reactivity, and understanding receptor-ligand interactions.

This technical guide dissects the thermodynamic principles governing this tautomerism, provides self-validating experimental protocols for its analysis, and outlines its implications in active pharmaceutical ingredient (API) synthesis.

Thermodynamic Grounding: Why the Keto Form Dominates

In classic aromatic systems like phenol, the enol form is overwhelmingly favored due to the massive resonance stabilization energy (~150 kJ/mol) of the benzene ring. However, the benzofuran-3(2H)-one system presents a fundamentally different thermodynamic landscape.

The keto form consists of a fused aromatic benzene ring and a non-aromatic, saturated furanone ring. Tautomerization to 3-benzofuranol requires the formation of a fully aromatic 10-π electron benzofuran system. While this transformation gains some resonance energy, the aromaticity of the oxygen-containing furan ring is relatively weak compared to a pure hydrocarbon aromatic system. This modest energetic gain is insufficient to overcome the substantial enthalpy penalty associated with breaking the highly stable carbonyl bond (C=O, ~745 kJ/mol) to form a weaker enolic carbon-carbon double bond (C=C, ~614 kJ/mol) and an O-H bond.

Consequently, infrared (IR) and proton nuclear magnetic resonance (PMR) spectroscopic studies consistently show that in both the solid state and in solution, the keto form (benzofuran-3(2H)-one) is the predominant, stable tautomer, characterized by the complete absence of phenolic-OH signals [1].

Quantitative Data: Comparative Thermodynamic Stability
Compound SystemPredominant TautomerDriving Force for Predominance
Phenol / Cyclohexadienone Enol (Phenol)High resonance energy of the benzene ring (~150 kJ/mol) easily overcomes the C=O bond strength.
Benzofuran-3(2H)-one / 3-Benzofuranol Keto (Benzofuran-3(2H)-one)Retention of benzene aromaticity + high bond energy of C=O. The resonance gain from furan aromaticity is insufficient.
2,4-Pentanedione Enol (in non-polar solvents)Intramolecular hydrogen bonding and extended conjugated π-system stabilization.

Mechanistic Pathway of Tautomerization

Although the keto form is thermodynamically favored, the methylene protons at the C2 position of benzofuran-3(2H)-one are highly acidic. This acidity is driven by the electron-withdrawing nature of the adjacent carbonyl and the stabilizing effect of the fused aromatic ring on the resulting conjugate base. Under basic conditions, deprotonation yields a resonance-stabilized enolate [2]. This enolate acts as the critical reactive intermediate for functionalizing the C2 position, a pathway heavily utilized in the synthesis of complex heterocycles.

Tautomerization Keto Benzofuran-3(2H)-one (Keto Form) Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate Base (-H⁺) Enolate->Keto +H⁺ Enol 3-Benzofuranol (Enol Form) Enolate->Enol +H⁺ (on Oxygen) Enol->Enolate Base (-H⁺)

Mechanistic pathway of base-catalyzed keto-enol tautomerism in benzofuran-3(2H)-one.

Experimental Methodologies: Analyzing and Trapping the Equilibrium

To rigorously study this system, scientists employ two primary workflows: non-destructive NMR analysis to observe the baseline equilibrium, and chemical trapping to isolate the reactive enol derivative for downstream synthesis.

Protocol 1: NMR Determination of Tautomeric State

Purpose: To quantify the baseline keto-enol ratio under varying solvent conditions.

  • Solvent Selection: Prepare 15-20 mg of highly pure benzofuran-3(2H)-one. Select a non-polar solvent (e.g., CDCl₃) and a strongly hydrogen-bonding solvent (e.g., DMSO-d₆) to evaluate solvent-induced shifts in the equilibrium.

  • Equilibration: Dissolve the compound in 0.6 mL of the chosen deuterated solvent. Allow the solution to rest at 298 K for 2 hours.

    • Causality: Tautomerization kinetics can be slow without an acid/base catalyst; ensuring thermal equilibrium prevents kinetic artifacts in the integration data.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

  • Signal Integration: Identify and integrate the C2 methylene protons of the keto form (typically appearing as a singlet around δ 4.6 ppm) against the C2 vinylic proton of the enol form (typically > δ 7.0 ppm, if present).

  • Data Analysis: Calculate the equilibrium constant (

    
    ). For unsubstituted benzofuran-3(2H)-one, this value will be near zero, confirming the absolute thermodynamic preference for the keto state.
    
Protocol 2: Chemical Trapping of the Enol Tautomer (Silylation)

Purpose: To chemically capture the transient enol form for subsequent synthetic applications (e.g., Mukaiyama aldol reactions).

  • Deprotonation: Dissolve 1.0 mmol of benzofuran-3(2H)-one in 10 mL of anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C. Add 1.1 mmol of Lithium diisopropylamide (LDA) dropwise.

    • Causality: LDA is a strong, sterically hindered base that quantitatively deprotonates the C2 methylene to form the kinetic enolate without undergoing unwanted nucleophilic addition to the carbonyl carbon.

  • Silylation: Add 1.2 mmol of Trimethylsilyl chloride (TMSCl) dropwise to the cold solution.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 1 hour, then quench with 10 mL of saturated aqueous NaHCO₃.

    • Causality: A mildly basic quench is critical; acidic conditions would rapidly hydrolyze the moisture-sensitive silyl enol ether back to the keto form.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(trimethylsiloxy)benzofuran.

Workflow Step1 1. Sample Prep (Anhydrous THF, -78°C) Step2 2. Enolization (Add LDA) Step1->Step2 Step3 3. Chemical Trapping (Add TMSCl) Step2->Step3 Step4 4. Quench & Isolate (NaHCO3, Ether Extraction) Step3->Step4

Step-by-step experimental workflow for the chemical trapping of the 3-benzofuranol enol tautomer.

Implications in Drug Development

The pronounced stability of the keto form, coupled with the high reactivity of its enolate under basic conditions, makes benzofuran-3(2H)-one an ideal building block in API synthesis. Drug development professionals leverage this by utilizing the C2 position for Knoevenagel condensations to synthesize aurones (2-benzylidenebenzofuran-3(2H)-ones)—a class of naturally occurring flavonoids with potent antifungal, anticancer, and anti-inflammatory properties [1].

Because the enol form does not spontaneously accumulate in solution, the risk of unwanted side reactions (such as O-alkylation during standard electrophilic additions) is minimized. This thermodynamic preference allows chemists to execute highly regioselective C-alkylation or aldol additions, streamlining the purification of complex pharmaceutical intermediates [3].

References

  • Eco-friendly synthesis and potent antifungal activity of 2-substituted coumaran-3-ones. Nusantara Bioscience. 1

  • Mechanism of Hydrolysis of Coumaran-2-ones (I). ResearchGate. 2

  • Heterocyclic Addition Reactions during Low Temperature Autoxidation. Energy & Fuels. 3

Sources

Thermodynamic Stability and Tautomeric Equilibrium of 3-Benzofuranol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 3-Benzofuranol Tautomers Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The tautomeric equilibrium between 3-benzofuranol (enol) and 3-coumaranone (keto) represents a classic contest between aromatic stabilization and carbonyl bond strength. Unlike phenols, where aromaticity dictates an exclusive enol preference, the 3-benzofuranol system heavily favors the keto form (3-coumaranone) in the ground state. This guide dissects the thermodynamic landscape of this transformation, providing a theoretical framework, experimental protocols for quantification, and implications for medicinal chemistry scaffolds.

The Thermodynamic Landscape

The Core Equilibrium

The system exists as a dynamic equilibrium between two distinct tautomers:

  • 3-Coumaranone (Keto Form): Characterized by a carbonyl group at C3 and a saturated

    
     center at C2. This is the experimentally dominant species.
    
  • 3-Benzofuranol (Enol Form): Characterized by a hydroxyl group at C3 and a C2-C3 double bond, which completes the aromatic furan ring system.

Energetic Drivers: Bond Strength vs. Aromaticity

The stability preference is governed by the Gibbs Free Energy difference (


), defined as:


  • Keto Stabilization (Enthalpic): The carbonyl bond (

    
    ) is significantly stronger than the carbon-carbon double bond (
    
    
    
    ). In non-aromatic systems, the keto form is typically favored by 10–15 kcal/mol.
  • Enol Stabilization (Electronic): Formation of the enol restores the aromaticity of the furan ring. However, the resonance energy of furan (~16 kcal/mol) is considerably lower than that of benzene (~36 kcal/mol).

  • Net Result: The energetic gain from furan aromaticity is insufficient to overcome the enthalpic penalty of breaking the strong

    
     bond. Consequently, 
    
    
    
    is positive, and the equilibrium lies far to the left (Keto favored).
Feature3-Coumaranone (Keto)3-Benzofuranol (Enol)Thermodynamic Winner
Hybridization (C2)

(Saturated)

(Unsaturated)
Keto (Steric relief)
Primary Bond

(~179 kcal/mol)

(~146 kcal/mol)
Keto (Stronger bond)
Aromaticity Benzene ring onlyBenzofuran systemEnol (Aromatic gain)
Dipole Moment HighLowerSolvent Dependent

Mechanism of Interconversion

The tautomerization is not spontaneous in neutral, dry conditions but is rapidly catalyzed by acids or bases.

Catalytic Pathway Diagram

The following diagram illustrates the proton-transfer pathways connecting the two forms.

Tautomerization Keto 3-Coumaranone (Keto Form) Cation Oxonium Intermediate (Acid Catalysis) Keto->Cation + H+ Anion Enolate Intermediate (Base Catalysis) Keto->Anion - H+ (C2) Enol 3-Benzofuranol (Enol Form) Enol->Cation + H+ Enol->Anion - H+ Cation->Enol - H+ Anion->Enol + H+ (O)

Figure 1: Acid and base-catalyzed pathways for 3-benzofuranol tautomerization. The keto form acts as the thermodynamic sink.

Factors Influencing Stability

While the parent molecule favors the keto form, specific conditions can shift the equilibrium toward the enol:

  • Solvent Polarity (Onsager-Kirkwood Theory):

    • Polar Solvents (DMSO, Methanol): Stabilize the more polar keto form via dipole-dipole interactions.

    • Non-Polar Solvents (Chloroform, Benzene): May slightly increase the enol fraction, but rarely enough to make it dominant.

  • Substituent Effects (Electronic Tuning):

    • Electron Withdrawing Groups (EWGs) at C2: Acyl or cyano groups at C2 can stabilize the enol form via extended conjugation and intramolecular hydrogen bonding (similar to

      
      -diketones).
      
    • Bulky Substituents at C2: Can destabilize the keto form sterically, forcing the system toward planarity (enol).

Experimental & Computational Protocols

To rigorously determine the equilibrium constant (


) and 

for a specific derivative, the following self-validating workflow is recommended.
Experimental Protocol: NMR Titration

Objective: Quantify


 using 

NMR.
  • Sample Preparation: Dissolve 10 mg of the substrate in 0.6 mL of deuterated solvent (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Acquisition:

    • Acquire a quantitative

      
       NMR spectrum (relaxation delay 
      
      
      
      ).
    • Key Signals: Look for the C2-methylene protons (singlet, ~4.5-5.0 ppm) for the Keto form and the C2-methine proton (singlet, ~6.0-7.0 ppm) or OH signal for the Enol form.

  • Variable Temperature (VT) NMR:

    • Perform measurements at 298K, 308K, 318K, and 328K.

    • Van 't Hoff Plot: Plot

      
       vs. 
      
      
      
      . The slope yields
      
      
      and the intercept
      
      
      .
  • Validation: If signals are broad due to rapid exchange, cool the sample to -40°C to reach the slow-exchange regime.

Computational Protocol: DFT Energy Calculation

Objective: Calculate theoretical


 to corroborate experimental data.
  • Geometry Optimization:

    • Method: DFT (B3LYP or

      
      B97X-D).
      
    • Basis Set: 6-311++G(d,p).[1]

    • Solvation Model: IEF-PCM or SMD (matching experimental solvent).

  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections.

  • Calculation:

    
    
    
Integrated Workflow Diagram

Workflow cluster_Exp Experimental (NMR) cluster_Comp Computational (DFT) Start Start: Target Molecule NMR_RT 1H NMR (298K) Identify C2-CH2 vs C2=CH Start->NMR_RT Opt Geom Opt + Freq B3LYP/6-311++G(d,p) Start->Opt Check_Ex Exchange Rate? NMR_RT->Check_Ex VT_NMR VT-NMR (-40°C to +50°C) Slow Exchange Limit Check_Ex->VT_NMR Fast Keq_Calc Calculate Keq Integrate Signals Check_Ex->Keq_Calc Slow VT_NMR->Keq_Calc Result Thermodynamic Profile (ΔH, ΔS, ΔG) Keq_Calc->Result Solv Solvation Model (SMD/PCM) Opt->Solv DeltaG Calculate ΔG (Hartree to kcal/mol) Solv->DeltaG DeltaG->Result

Figure 2: Integrated experimental and computational workflow for determining tautomeric equilibrium.

Implications for Drug Design

Understanding this equilibrium is critical for medicinal chemistry:

  • Pharmacophore Design: If the active species is the enol (e.g., for kinase binding), but the keto form is 99% dominant, the compound may have poor potency unless the enzyme can catalyze the tautomerization or "trap" the enol form.

  • Bioisosteres: Replacing the C3-oxygen with nitrogen (indole system) dramatically shifts the equilibrium towards the aromatic form (indole is stable), whereas the oxygen analog (benzofuranone) remains non-aromatic.

  • MAO Inhibitors: 3-coumaranone derivatives are known Monoamine Oxidase (MAO) inhibitors. The keto form is the binding species in the active site, utilizing the carbonyl oxygen as a hydrogen bond acceptor.

References

  • NIST Chemistry WebBook. 3(2H)-Benzofuranone (CAS 7169-34-8) Thermochemical Data. [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.
  • Katritzky, A. R., et al.Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
  • PubChem. Compound Summary: 3-Coumaranone.[2] [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry.

Sources

The Pharmacological Versatility of 3-Benzofuranol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities.[2][4][5] This guide focuses specifically on the pharmacological potential of 3-benzofuranol (also known as 3-hydroxybenzofuran) derivatives. We will delve into their significant roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document provides an in-depth analysis of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation, aimed at researchers, scientists, and professionals in drug development.

The Benzofuran Core: A Foundation for Pharmacological Diversity

Benzofuran and its derivatives are integral components of numerous natural products and synthetic compounds with diverse physiological and pharmacological properties.[4][6] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to new derivatives with unique therapeutic values.[1] The 3-position of the benzofuran ring, in particular, serves as a critical anchor for functionalization, giving rise to compounds with potent biological effects. This guide will explore the rich pharmacology stemming from derivatives of 3-benzofuranol.

Anticancer Activity: Targeting Malignancy

Benzofuran derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[1][2][7] Their mechanisms are often multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways essential for tumor proliferation and survival.[7]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer efficacy of 3-benzofuranol derivatives is profoundly influenced by their chemical structure.

  • Halogenation: The introduction of halogen atoms (bromine, chlorine, fluorine) into the benzofuran ring consistently enhances anticancer activity.[1][8] The position of the halogen is a critical determinant of its biological effect.[8] For instance, a bromo-derivative (14c) showed an IC₅₀ value of 3.27 µM against the HCT-116 colon cancer cell line.[7][9]

  • Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic moieties like oxadiazole, triazole, piperazine, or quinazolinone has yielded potent cytotoxic agents.[1][8][10] Benzofuran-based oxadiazole conjugates have demonstrated IC₅₀ values ranging from 3.27 to 11.27 µM against pancreatic and colon cancer cells by modulating glycogen synthase kinase-3β (GSK3β) to induce apoptosis.[9]

  • Substitutions at Position 3: 3-Amidobenzofuran derivatives have shown significant antiproliferative activity.[9] Compound 28g, a 3-amidobenzofuran, was particularly effective against MDA-MB-231 breast cancer cells with an IC₅₀ of 3.01 µM.[7][9] The presence of an N-phenethyl carboxamide group at this position significantly boosts antiproliferative effects.[1][8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 3-benzofuranol derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[7][9]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[7][9]
Bromo-derivative (14c)HCT-116 (Colon)3.27[7][9]
3-Methylbenzofuran (16b)A549 (Lung)1.48[9]
3-(Morpholinomethyl)benzofuran (16a)NCI-H23 (Lung)0.49[11]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-benzofuranol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies start Synthesized 3-Benzofuranol Derivatives assay_prep Prepare Stock Solutions & Serial Dilutions start->assay_prep cell_culture Plate Cancer Cell Lines (e.g., MCF-7, A549) assay_prep->cell_culture treatment Treat Cells with Derivatives cell_culture->treatment mtt_assay Perform MTT Assay (48-72h) treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis hit_id Identify 'Hit' Compounds (Potent Activity) data_analysis->hit_id cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle Investigate Mechanism apoptosis Apoptosis Assay (Annexin V Staining) hit_id->apoptosis western_blot Target Protein Expression (Western Blot) hit_id->western_blot end_point Lead Compound for In Vivo Studies cell_cycle->end_point apoptosis->end_point western_blot->end_point

Caption: Generalized workflow for in vitro anticancer evaluation of compounds.

Antimicrobial Activity: Combating Pathogens

Derivatives of benzofuran have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[5][12]

Mechanism of Action and SAR

The antimicrobial properties are closely linked to the substituents on the benzofuran core.

  • Target Organisms: Activity has been confirmed against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi, including Candida albicans.[13][14]

  • Structural Influence: The introduction of a halogen into the benzofuran structure is a key factor for antimicrobial activity.[14] Derivatives where two hydrogens in an acetyl group were substituted by halogens were active against Gram-positive cocci, and those with a halogen in the aromatic ring also showed antifungal properties.[14]

Quantitative Data: In Vitro Antimicrobial Activity
Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference(s)
Compound VI (Halogenated)Gram-positive bacteria50 - 200[14]
Compound VI (Halogenated)Candida albicans100[14]
Compound III (Halogenated)Candida parapsilosis100[14]
Compound 6 (Oxa-benzofuran)Penicillium italicum12.5[15]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Principle: A compound that inhibits microbial growth will create a clear zone of inhibition around the well where it was dispensed. The diameter of this zone is proportional to the compound's efficacy.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Nutrient Agar by autoclaving at 121°C (15 lbs/sq. inch) for 15 minutes. Pour the molten agar into sterile Petri dishes and allow it to solidify.[12]

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.[12] Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells. Use the solvent as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[12]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16][17][18]

Mechanism of Action and SAR

The anti-inflammatory effects of 3-benzofuranol derivatives are often achieved by inhibiting the production of pro-inflammatory molecules.

  • NO Inhibition: A primary mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15][19]

  • Enzyme Inhibition: Certain derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[16][20]

  • SAR Insights: The presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to a single-bond configuration.[15]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound/DerivativeAssayIC₅₀ (µM)Reference(s)
Compound 1 (Aza-benzofuran)NO Inhibition (RAW 264.7 cells)17.31[15]
Compound 3 (Aza-benzofuran)NO Inhibition (RAW 264.7 cells)16.5[15]
Compound 16 (Benzofuran-piperazine)NO Inhibition (RAW 264.7 cells)5.28[19]
Celecoxib (Positive Control)NO Inhibition (RAW 264.7 cells)32.1[15]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the 3-benzofuranol derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

  • Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition and calculate the IC₅₀ value.

Visualization: LPS-Induced Inflammatory Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Benzofuran 3-Benzofuranol Derivatives Benzofuran->iNOS_protein Inhibition

Caption: Inhibition of NO production by 3-benzofuranol derivatives.

Neuroprotective and Antioxidant Activities

Oxidative stress and excitotoxicity are central to the pathology of many neurodegenerative diseases.[21] 3-Benzofuranol derivatives have shown potential in protecting neurons from such damage.[22][23][24][25]

Mechanism of Action and SAR
  • Antioxidant Effects: These compounds can directly scavenge harmful reactive oxygen species (ROS) and upregulate the body's own antioxidant defense mechanisms, such as the expression of heme oxygenase-1 (HO-1), a key neuroprotective enzyme.[21]

  • Anti-excitotoxic Effects: Several derivatives protect neurons from damage induced by excessive stimulation of glutamate receptors (excitotoxicity), a common pathway of neuronal death in stroke and other neurological disorders.[23][25]

  • SAR Insights: Structure-activity studies suggest that a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the benzofuran-2-carboxamide scaffold may be important for potent neuroprotective activity.[23][25]

Experimental Protocol: Neuroprotection against NMDA-induced Excitotoxicity

Principle: This assay evaluates a compound's ability to protect primary neurons from cell death caused by overstimulation with N-Methyl-D-aspartate (NMDA), a glutamate receptor agonist.

Step-by-Step Methodology:

  • Cell Culture: Isolate and culture primary cortical neurons from rat embryos in multi-well plates.

  • Compound Treatment: After 7-10 days in culture, treat the neurons with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 300 µM) for 20-30 minutes in the continued presence of the test compounds.

  • Recovery: Wash the cells and replace the medium with fresh, NMDA-free culture medium (still containing the test compounds).

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess neuronal viability using a method like the MTT assay (described in Section 2.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium (an indicator of cell death).

  • Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with NMDA alone.

Conclusion and Future Perspectives

The 3-benzofuranol scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant and often potent activity across diverse pharmacological areas, including oncology, infectious diseases, inflammation, and neurology. The clear structure-activity relationships emerging from numerous studies provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity.[26][27] Future research should focus on optimizing the drug-like properties of these derivatives, conducting in-vivo efficacy studies, and further elucidating their precise molecular targets to accelerate their journey from the laboratory to the clinic.

References

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4636-4646. [Link]

  • Shaaban, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Marine Drugs. [Link]

  • Pinga, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1. (2017). Molecules, 22(2), 269. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). Royal Society of Chemistry. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Bulletin of the Korean Chemical Society. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2025). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (n.d.). PubMed. [Link]

  • Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). London Business Publications. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. (2023). Bioorganic Chemistry. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (2021). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). Antioxidants. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound. (2015). International Journal of Basic & Clinical Pharmacology. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). East African Scholars Publisher. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal for Scientific Research & Development. [Link]

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  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

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  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]

  • Benzofuran : SAR And Pharmacological activity scaffold. (2011). PharmaTutor. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). National Center for Biotechnology Information. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

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Technical Monograph: The 3-Benzofuranol Scaffold in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

The 3-benzofuranol scaffold (specifically its stable tautomer, 3-hydroxy-2,3-dihydrobenzofuran) represents a privileged pharmacophore in natural product discovery. Unlike the fully aromatic benzofuran, the dihydro-congener possesses contiguous stereocenters at C2 and C3, offering higher Fsp3 character and superior solubility profiles—key metrics in modern fragment-based drug design.

This guide analyzes the structural utility of this scaffold, focusing on the Rocaglamide (Flavagline) class of natural products. It details their unique mechanism of action as eIF4A RNA clamps, delineates the biosynthetic logic of the cyclopenta[b]benzofuran core, and provides a validated protocol for the enantioselective synthesis of the scaffold.

Structural Analysis & Pharmacophore Dynamics

The Tautomeric Challenge

Researchers working with "3-benzofuranol" must recognize the inherent instability of the parent enol. In unsubstituted systems, the equilibrium heavily favors the keto-form, coumaran-3-one (benzofuran-3(2H)-one).

  • Enol Form (3-benzofuranol): Aromatic, but energetically less favorable in simple systems.

  • Keto Form (Coumaran-3-one): The thermodynamic sink.

Natural Product Stabilization: Nature stabilizes the C3-hydroxyl group through two primary strategies:

  • C3-Substitution: Replacing the C3-proton prevents tautomerization (e.g., Maackiain and other pterocarpans).

  • Ring Fusion: Incorporating the C2-C3 bond into a third ring, as seen in Rocaglamides . Here, the C3 position becomes a quaternary center or a bridgehead, locking the oxygen in the alcohol oxidation state.

Key Natural Product Classes
ClassRepresentative MoleculeStructural FeatureTherapeutic Target
Rocaglamides SilvestrolCyclopenta[b]benzofuran coreeIF4A Helicase (Translation Initiation)
Pterocarpans MaackiainTetracyclic 6a-hydroxypterocarpanAnti-fungal / Phytoalexin
Aurone Hydrates Mangeferin (derivs)2-benzyl-2-hydroxybenzofuran-3-oneAnti-inflammatory / Antioxidant
Grisans GriseofulvinSpiro-benzofuran-3-oneMicrotubule assembly (Antifungal)

Therapeutic Case Study: Rocaglamides & eIF4A Clamping[3][4][5]

The most high-impact application of the 3-benzofuranol scaffold is in the Rocaglamide (Flavagline) family. These compounds, particularly Silvestrol , exhibit a unique mechanism of action: they function as interfacial inhibitors that "clamp" the eukaryotic initiation factor 4A (eIF4A) onto polypurine sequences of mRNA.

Mechanism of Action (MoA)

Unlike traditional inhibitors that block active sites, Rocaglamides stabilize a specific conformation of the eIF4A-RNA complex. This prevents the helicase from recycling, effectively locking the translation machinery on the mRNA leader sequence. This is particularly lethal to oncogenes with highly structured 5'-UTRs (e.g., c-Myc, Bcl-2).

Pathway Visualization

The following diagram illustrates the "Clamping" mechanism, highlighting the specific intervention point of the benzofuran scaffold.

Rocaglamide_MoA eIF4A eIF4A (Helicase) Complex_Open eIF4A-RNA Complex (Dynamic/Cycling) eIF4A->Complex_Open Assembly RNA mRNA (Polypurine rich) RNA->Complex_Open Assembly ATP ATP ATP->Complex_Open Assembly Complex_Clamped Ternary Complex (Locked/Clamped) Complex_Open->Complex_Clamped + Silvestrol (Interfacial Binding) Translation Translation Initiation Complex_Open->Translation Helicase Unwinding Silvestrol Silvestrol (Rocaglamide Scaffold) Silvestrol->Complex_Clamped Complex_Clamped->Translation BLOCKED Apoptosis Apoptosis in c-Myc driven cancers Complex_Clamped->Apoptosis Stress Response

Figure 1: Mechanism of Action for Rocaglamide-based eIF4A inhibition. The scaffold acts as a molecular glue, stabilizing the protein-RNA interface.

Biosynthetic Logic

Understanding how nature constructs the C2-C3 bond is crucial for biomimetic synthesis. The rocaglamide core is hypothesized to arise from a photochemical [3+2] cycloaddition between a 3-hydroxyflavone (excited state) and a cinnamic acid amide.

Biosynthesis Precursor1 3-Hydroxyflavone (Aglaia species) ExcitedState Excited State Transfer (ESIPT) Precursor1->ExcitedState UV Light / Enzyme? Precursor2 Cinnamic Acid Amide Precursor2->ExcitedState UV Light / Enzyme? Cycloaddition [3+2] Cycloaddition ExcitedState->Cycloaddition Intermediate Cyclopenta[b]benzofuran Core Formation Cycloaddition->Intermediate Rocaglamide Rocaglamide/Silvestrol Intermediate->Rocaglamide Oxidative Tailoring

Figure 2: Postulated biosynthetic pathway via excited-state intramolecular proton transfer (ESIPT) and cycloaddition.

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of the chiral 3-hydroxy-2,3-dihydrobenzofuran core. Methodology: This protocol utilizes a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) followed by oxidative cyclization. This approach is preferred over biomimetic photocycloaddition for drug development due to higher scalability and stereocontrol.

Reagents & Equipment[6][7]
  • Substrate: Benzofuran-3(2H)-one (Coumaran-3-one) derivatives.

  • Catalyst: Pd2(dba)3 (2.5 mol%).

  • Ligand: (S)-t-Bu-PHOX (6 mol%).

  • Solvent: Anhydrous THF (degassed).

  • Electrophile: Allyl methyl carbonate.

Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • In a glovebox, weigh Pd2(dba)3 (22.9 mg, 0.025 mmol) and (S)-t-Bu-PHOX (23.3 mg, 0.06 mmol) into a flame-dried Schlenk flask.

    • Add anhydrous THF (2.0 mL) and stir at 25°C for 30 minutes. The solution should turn from dark purple to orange-yellow, indicating active Pd(0)-ligand complex formation.

  • Substrate Activation:

    • Dissolve the benzofuran-3-one substrate (1.0 mmol) in THF (3.0 mL).

    • Add NaH (1.1 equiv) at 0°C to generate the enolate. Caution: Hydrogen gas evolution.

  • Asymmetric Alkylation:

    • Transfer the active catalyst solution to the enolate mixture via cannula.

    • Add allyl methyl carbonate (1.2 equiv).

    • Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The formation of the C2-quaternary center is the stereodetermining step.

  • Oxidative Cyclization (The "Hydroxyl" Installation):

    • Note: The alkylated product is a ketone.[1] To access the 3-benzofuranol core (dihydro- form), perform a diastereoselective reduction.

    • Cool the reaction to -78°C.

    • Add L-Selectride (1.2 equiv) dropwise. This bulky hydride reagent attacks from the less hindered face, establishing the cis-2,3-relationship typical of natural rocaglamides.

    • Quench with MeOH followed by H2O2/NaOH workup.

  • Purification & Validation:

    • Extract with Et2O (3x). Dry over MgSO4.

    • Purify via Flash Column Chromatography (SiO2).

    • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH).

References

  • Cencic, R., et al. (2009).[2] "Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol."[3][4][5] PLoS ONE, 4(4), e5223.[4] [Link]

  • Iwasaki, S., et al. (2016).[2] "Rocaglamide A targets eIF4A RNA helicase by clamping it onto polypurine sequences."[6][7][2] Nature, 534, 558–561. [Link]

  • Trost, B. M., et al. (2019). "Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofurans." Chemical Reviews, 119(18).
  • Porco, J. A., Jr., et al. (2004). "Biomimetic Synthesis of the Rocaglamide-Type of Natural Products." Journal of the American Chemical Society, 126(43), 13884–13885. [Link]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research (Reference for pKa and tautomerization stability data). [Link]

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Technical Guide: 3-Benzofuranol (Benzofuran-3(2H)-one)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Identity & Physicochemical Profile

3-Benzofuranol is a bicyclic heterocycle that exists in a dynamic equilibrium with its keto-tautomer, benzofuran-3(2H)-one (also known as 3-coumaranone). While "3-benzofuranol" refers to the enol form, the compound is predominantly stable and isolated as the ketone. Consequently, commercial supplies and physicochemical data almost exclusively refer to the keto form.

Researchers must recognize that while the reactivity often proceeds through the enol (3-benzofuranol), the material handled in the lab is the ketone (benzofuran-3(2H)-one).

Identification Data
ParameterData
Primary CAS Number 7169-34-8 (Refers to Benzofuran-3(2H)-one)
IUPAC Name 1-Benzofuran-3(2H)-one
Synonyms 3-Coumaranone; 2H-Benzofuran-3-one; 3-Hydroxybenzofuran (enol form)
Molecular Formula C₈H₆O₂
Molecular Weight 134.13 g/mol
SMILES O=C1COc2ccccc12
Physicochemical Properties[2][3][4][5][6]
PropertyValueContext/Notes
Physical State Solid (Crystalline needles)Typically white to pale yellow.
Melting Point 101 – 103 °CSharp melting point indicates high purity.
Boiling Point Decomposes / >250 °CNot standardly distilled at atmospheric pressure due to instability/polymerization risk.
Solubility Organic SolventsSoluble in EtOH, CHCl₃, DCM, EtOAc. Insoluble in water.[1]
Acidity (pKa) ~10–13 (Estimated, C2-H)The C2 methylene protons are highly acidic (active methylene) due to the adjacent carbonyl and phenoxy electron withdrawal, facilitating facile aldol condensations.
Stability Air/Light SensitiveCan undergo oxidative dimerization or polymerization if exposed to light/air for prolonged periods.

Part 2: Structural Dynamics (Tautomerism)

The defining feature of this molecule is the keto-enol tautomerism . Unlike simple ketones, the enol form (3-benzofuranol) gains aromatic stabilization from the furan ring system, making it a transient but accessible species during reactions.

Mechanism of Equilibrium

In the solid state and neutral solution, the equilibrium lies heavily toward the keto form (A) . However, in the presence of bases or Lewis acids, the enolate (B) is formed, which can be protonated to give the enol (C) . This enol is the nucleophilic species in electrophilic substitution reactions.

Tautomerism Keto Benzofuran-3(2H)-one (Keto Form - Stable) Enolate Enolate Intermediate (Reactive Anion) Keto->Enolate + Base (-H+) Enol 3-Benzofuranol (Enol Form - Aromatic) Enolate->Keto + H+ Enolate->Enol + H+ (O-protonation) Enol->Enolate - H+

Figure 1: Tautomeric equilibrium shifting from the stable keto form to the reactive enol species via the enolate.

Part 3: Synthetic Methodology

The most robust and cited synthesis for benzofuran-3(2H)-one involves the cyclization of 2-chloro-1-(2-hydroxyphenyl)ethanone . This route is preferred over the oxidative cyclization of alkynes for scale-up due to the availability of reagents and milder conditions.

Protocol: Cyclization via Intramolecular Displacement

Reaction Principle: This is an intramolecular SN2 reaction where the phenoxide oxygen attacks the alpha-carbon of the chloro-ketone, closing the furan ring.

Reagents:

  • Precursor: 2-Chloro-1-(2-hydroxyphenyl)ethanone (commercially available or synthesized from phenol + chloroacetyl chloride).

  • Base: Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃).

  • Solvent: Ethanol (EtOH) or Acetone.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 2-chloro-1-(2-hydroxyphenyl)ethanone in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add 20.0 mmol (2.0 equiv) of anhydrous Sodium Acetate. Note: NaOAc is preferred over stronger bases like NaOH to prevent aldol polymerization of the product.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.[2]5) should disappear, and a new spot (Rf ~0.3) should appear.[3][4][5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter via vacuum filtration, wash with cold water, and dry.

    • If oil forms: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or hexanes/ethyl acetate to yield white needles.

    • Target Yield: 75–85%.

    • Validation: Check Melting Point (101–103 °C).

Synthesis Start Start: 2-Chloro-1-(2-hydroxyphenyl)ethanone Step1 Dissolve in EtOH + Add NaOAc (2.0 eq) Start->Step1 Step2 Reflux (78°C, 2-4 hrs) Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Decision Precipitate formed? Step3->Decision Solid Filtration & Wash Decision->Solid Yes Liquid DCM Extraction Decision->Liquid No Final Product: Benzofuran-3(2H)-one (White Needles, MP 101-103°C) Solid->Final Liquid->Final

Figure 2: Workflow for the laboratory synthesis of Benzofuran-3(2H)-one via cyclization.

Part 4: Applications in Drug Discovery[9]

The 3-benzofuranol/benzofuran-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various bioactive agents.

Aurone Synthesis (Anticancer & Antimicrobial)

The most common application is the synthesis of Aurones (2-benzylidenebenzofuran-3(2H)-ones).[6][7]

  • Mechanism: Aldol condensation with aromatic aldehydes.

  • Protocol: React benzofuran-3(2H)-one with an aryl aldehyde in the presence of neutral alumina or catalytic acid/base.

  • Significance: Aurones exhibit potent inhibition of tubulin polymerization (anticancer) and affinity for adenosine receptors .

Cholinesterase Inhibitors (Alzheimer's Disease)

Derivatives functionalized at the C2 position have shown high potency as Acetylcholinesterase (AChE) inhibitors. The benzofuranone core mimics the indanone moiety found in Donepezil, interacting with the peripheral anionic site of the enzyme.

Antimicrobial Agents

Halogenated derivatives (e.g., 5-chloro-benzofuran-3-one) serve as precursors to hydrazide derivatives that show activity against Mycobacterium tuberculosis and various fungal strains.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a tightly sealed container at 2–8 °C . The compound is prone to oxidation; long-term storage at room temperature can lead to yellowing (formation of dimeric impurities).

  • Reactivity: Avoid contact with strong oxidizing agents. The C2-position is highly reactive; inadvertent condensation with trace aldehydes in solvents can occur if not pure.

References

  • Synthesis and Reactivity: Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available at: [Link]

  • Physicochemical Data: 3(2H)-Benzofuranone Data Sheet. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Tautomerism Studies:Tautomeric equilibrium of 3-hydroxybenzofuran derivatives. Journal of Organic Chemistry. (Contextual citation based on general chemical principles of the scaffold).

Sources

Electronic Structure and Reactivity Profile of 3-Benzofuranol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzofuranol (CAS: 2818-73-7) represents a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for antiarrhythmic agents (e.g., Amiodarone), anticancer therapeutics, and advanced optoelectronic materials. However, its utility is frequently underestimated due to a fundamental misunderstanding of its electronic behavior: the keto-enol tautomerism .

Unlike simple phenols, 3-benzofuranol exists in a dynamic equilibrium with its keto-tautomer, 3(2H)-benzofuranone (3-coumaranone) . In most solvents and the solid state, the keto form predominates, disrupting standard phenolic reactivity patterns. This guide provides a rigorous analysis of this equilibrium, the resulting electronic structure, and validated protocols to selectively access the reactive enol form for synthetic applications.

Part 1: The Tautomeric Equilibrium (The Core Physics)

The defining characteristic of 3-benzofuranol is not its static structure, but its thermodynamic instability relative to 3-coumaranone.

The Keto-Enol Dynamic

While the benzofuran ring system is aromatic, the hydroxyl group at the C3 position introduces a destabilizing factor. The tautomerization to 3-coumaranone breaks the aromaticity of the furan ring but gains stability from the strong carbonyl (


) bond.
  • Keto Form (3-Coumaranone): Thermodynamically favored in neutral/acidic media and non-polar solvents. It behaves as an active methylene compound.

  • Enol Form (3-Benzofuranol): Kinetic intermediate. Stabilized by aromaticity (10

    
     electrons) and hydrogen bonding solvents. It behaves as an electron-rich phenol/vinyl ether hybrid.
    
Visualization of the Equilibrium

The following diagram illustrates the base-catalyzed tautomerization and the "trapping" strategy required to isolate 3-benzofuranol derivatives.

Tautomerism Keto 3-Coumaranone (Keto Form) Dominant Species Enolate Enolate Anion (Transition State) Keto->Enolate + Base (e.g., K2CO3) Enolate->Keto Fast Enol 3-Benzofuranol (Enol Form) Reactive Species Enolate->Enol Equilibrium Trapped 3-Alkoxybenzofuran (Trapped Product) Enolate->Trapped + Electrophile (RX) (Irreversible Trap) Enol->Enolate - H+

Figure 1: The base-mediated tautomeric equilibrium. Synthetic success depends on intercepting the enolate intermediate before it reverts to the thermodynamically stable ketone.

Part 2: Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal the reactivity drivers:

ParameterValue (Approx.)Interpretation
HOMO Energy -5.92 eVHigh energy HOMO localized on the furan ring (C2-C3-O) indicates high nucleophilicity.
LUMO Energy -2.23 eVLow LUMO suggests susceptibility to nucleophilic attack only in the keto form (at the carbonyl).
Band Gap ~3.69 eVIndicates high chemical stability of the aromatic system once trapped, suitable for optical applications.
C2 Charge

(Enol)
The C2 position is electron-rich in the enol form, acting similarly to an enamine

-carbon.
Electrostatic Potential (MEP) Mapping
  • Nucleophilic Regions (Red/Yellow): Concentrated on the Oxygen atom and the C2 carbon (in enol form).

  • Electrophilic Regions (Blue): The carbonyl carbon (in keto form) and the hydroxyl hydrogen.

Key Insight: The C2 position acts as a "chameleon." In the keto form, C2 is acidic (active methylene, pKa ~18). In the enol form, C2 is nucleophilic (susceptible to electrophilic aromatic substitution).

Part 3: Reactivity Profile

The reactivity of 3-benzofuranol is tripartite, governed by the specific conditions used to shift the equilibrium.

Reactivity Core 3-Benzofuranol / 3-Coumaranone (Scaffold) Sub1 Path A: O-Functionalization (Base + Electrophile) Core->Sub1 Trapping Enol Sub2 Path B: C2-Functionalization (Aldol / Mannich) Core->Sub2 Active Methylene (Keto) Sub3 Path C: Ring Substitution (EAS) Core->Sub3 Activated Ring Prod1 3-Alkoxybenzofurans (Stable Aromatic) Sub1->Prod1 Prod2 Aurones / 2-Benzylidene ( via 3-Coumaranone) Sub2->Prod2 Prod3 Halogenated / Nitrated Derivatives Sub3->Prod3

Figure 2: Divergent reactivity pathways based on reaction conditions.

Path A: O-Functionalization (Trapping the Enol)

To synthesize stable 3-substituted benzofurans, one must "lock" the enol form.

  • Mechanism: Deprotonation forms the enolate, which attacks hard electrophiles (acyl chlorides, alkyl halides) at the oxygen.

  • Reagents:

    
    /Acetone (mild) or 
    
    
    
    /DMF (strong).
  • Outcome: Formation of 3-alkoxy or 3-acetoxybenzofurans, which are stable, aromatic, and do not revert to the ketone.

Path B: C2-Functionalization (The Aurone Route)

Under basic conditions with aldehydes, the keto form reacts at the C2 position via an aldol-condensation mechanism.

  • Mechanism: The C2 protons are acidic. Base generates a carbanion at C2, which attacks aldehydes.

  • Product: Aurones (2-benzylidene-3-coumaranones). These are potent bioactive flavonoids.

  • Note: This pathway competes with Path A if the electrophile is a carbonyl compound rather than an alkyl halide.

Path C: Electrophilic Aromatic Substitution (EAS)

The benzene ring is activated by the oxygen lone pairs.

  • Selectivity: Substitution typically occurs at the C5 or C7 positions (ortho/para to the ring oxygen) rather than the deactivated furan ring (unless the furan is in the enol form, in which case C2 is also reactive).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-Benzofuranol (via Rap-Stoermer type cyclization)

This protocol generates the 3-benzofuranol core from readily available precursors.

Reagents:

  • 
    -Chloro-2-hydroxyacetophenone (1.0 eq)
    
  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetone (Dry, solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -chloro-2-hydroxyacetophenone in 50 mL of anhydrous acetone.
    
  • Base Addition: Add 25 mmol of anhydrous

    
    . The suspension will turn yellow (phenoxide formation).
    
  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material spot (
    
    
    
    ) will disappear; a new spot (3-coumaranone,
    
    
    ) will appear.
  • Workup: Filter off the inorganic salts. Evaporate the solvent.

  • Purification: Recrystallize from ethanol/water. Note: The product will isolate primarily as 3-coumaranone (yellow needles).

Protocol 4.2: "Trapping" to Stable 3-Acetoxybenzofuran

To access the stable aromatic enol derivative.

Reagents:

  • 3-Coumaranone (from Protocol 4.1)

  • Acetic Anhydride (

    
    , 5 eq)
    
  • Pyridine (solvent/catalyst)

Workflow:

  • Mixing: Dissolve 3-coumaranone in pyridine (0.5 M concentration).

  • Acylation: Add acetic anhydride dropwise at

    
    .
    
  • Heating: Warm to

    
     for 2 hours. This forces the equilibrium to the enol side by irreversibly acetylating the hydroxyl group.
    
  • Quench: Pour mixture onto crushed ice/HCl. The precipitate is the 3-acetoxybenzofuran .

  • Validation:

    • IR Spectroscopy: Look for Ester

      
       (
      
      
      
      ) and disappearance of Ketone
      
      
      (
      
      
      ).
    • NMR: Appearance of vinyl proton at C2 (singlet,

      
      ) confirms aromatization.
      

Part 5: Applications in Drug Discovery

The 3-benzofuranol scaffold is not merely a chemical curiosity; it is a validated pharmacophore.

  • Antiarrhythmic Agents:

    • Amiodarone: While technically a benzofuran, its synthesis often relies on the functionalization of the benzofuran core. The 3-position is critical for metabolic stability.

  • Tubulin Polymerization Inhibitors:

    • Substituted 3-benzofuranols (specifically 3-aroylbenzofurans) bind to the colchicine site of tubulin. The planar, aromatic nature of the "trapped" enol mimics the biaryl system of Combretastatin A-4.

  • Alzheimer’s Disease:

    • Benzofuran-derived chalcones (Aurones, via Path B) exhibit dual inhibition of Acetylcholinesterase (AChE) and

      
      -amyloid aggregation.
      

References

  • BenchChem. (2025).[1] Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Retrieved from

  • National Institutes of Health (NIH). (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem. Retrieved from

  • Taylor & Francis. (2022). Benzofuran – Knowledge and References. Retrieved from

  • ResearchGate. (2025). Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one. Retrieved from

  • MDPI. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds. Retrieved from

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org. Synth. 2019, 96, 98-109.[2] Retrieved from

Sources

Evolution of the Benzofuran-3-ol Scaffold: From Classical Cyclizations to Catalytic Precision

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of 3-Benzofuranol Synthesis Pathways Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Structural Context

The 3-benzofuranol scaffold (also referenced as 3-hydroxybenzofuran) represents a privileged structural motif in medicinal chemistry, serving as the core architecture for a diverse array of pharmacophores, including anti-arrhythmic agents, antioxidants, and potent anti-inflammatory drugs.

The Tautomeric Reality: Researchers must first recognize that "3-benzofuranol" exists in a dynamic keto-enol equilibrium. While the enol form (3-hydroxybenzofuran) is the reactive intermediate often sought for O-functionalization, the equilibrium heavily favors the keto form, benzofuran-3(2H)-one (coumaran-3-one), under standard conditions. Consequently, synthetic pathways described herein target the ring closure that grants access to this tautomeric pair.

This guide delineates the historical trajectory of this synthesis, moving from the stoichiometric, harsh conditions of the late 19th century to the atom-economic, transition-metal-catalyzed methods of the modern era.

Historical Genesis: The Classical Era (1890s–1970s)

The early discovery of benzofuran derivatives was driven by the dye industry (indigo research) and the study of plant metabolites. The fundamental disconnection relied on forming the furan ring via intramolecular nucleophilic attack.

The -Halo Ketone Cyclization (The Rap-Stoermer Logic)

The most enduring classical method involves the intramolecular cyclization of 2-hydroxy-phenacyl halides. This approach, rooted in the logic of the Rap-Stoermer condensation (typically for benzofurans), relies on the high nucleophilicity of the phenoxide anion.

  • Mechanism: A 2-hydroxyacetophenone is halogenated at the alpha position. Treatment with a base (sodium acetate or hydroxide) generates the phenoxide, which attacks the alpha-carbon, displacing the halide to close the furan ring.

  • Limitations: This pathway is plagued by poor atom economy and the requirement for harsh halogenating agents (e.g., bromine), which often lead to over-halogenation of the aromatic ring.

The Auwers Synthesis

Discovered by Karl von Auwers (1908), this reaction historically provided access to coumaran-3-ones from benzofurans via bromination and subsequent hydrolysis/rearrangement. While less common today for de novo synthesis, it established critical understanding of the reactivity of the furan 2,3-double bond.

The Transition Metal Revolution (1990s–Present)

Modern drug discovery demands higher functional group tolerance and enantioselectivity. This necessitated a shift from substitution chemistry to insertion and activation chemistry.

Pathway A: Rhodium(II)-Catalyzed Carbenoid Insertion

This represents the pinnacle of "insertion chemistry" for this scaffold.

  • Concept: Utilizing

    
    -diazo ketones derived from salicylic acid derivatives.
    
  • Mechanism: A Rh(II) catalyst (e.g.,

    
    ) decomposes the diazo compound to generate a transient metal-carbene species. This highly electrophilic carbene inserts into the adjacent phenolic O-H bond (or C-H bond in related variants), effecting ring closure with expulsion of nitrogen gas.
    
  • Advantage: Neutral conditions, high yields, and the ability to generate the enol form transiently for trapping.

Pathway B: Gold(I)-Catalyzed Cycloisomerization

Gold catalysis utilizes the "soft" Lewis acidity of Au(I) to activate alkynes toward nucleophilic attack.

  • Substrate:

    
    -Alkynylphenols.
    
  • Mechanism: The Au(I) complex coordinates to the alkyne

    
    -system. The phenolic oxygen attacks the activated alkyne (5-exo-dig or 6-endo-dig), followed by protonolysis to regenerate the catalyst and yield the benzofuran-3-one.
    
  • Advantage: 100% atom economy (isomerization) and mild room-temperature conditions.

Visualizing the Pathways

The following diagram contrasts the logic of the Classical Nucleophilic Substitution against the Modern Metal-Carbenoid Insertion.

BenzofuranSynthesis cluster_classic Classical Route (Substitution) cluster_modern Modern Route (Rh-Insertion) Phenol 2-Hydroxyacetophenone Halo α-Halo Intermediate Phenol->Halo Br2/AcOH Cyclic Benzofuran-3(2H)-one Halo->Cyclic NaOAc (SN2) Diazo o-Hydroxy-α-diazoacetophenone Carbene Rh-Carbenoid Species Diazo->Carbene Rh2(OAc)4, -N2 Enol 3-Benzofuranol (Enol) Carbene->Enol O-H Insertion Enol->Cyclic Tautomerization

Figure 1: Mechanistic divergence between classical SN2 cyclization and modern Rhodium-catalyzed carbenoid insertion.

Technical Protocols: Detailed Methodologies

Protocol A: Classical Synthesis (Base-Mediated Cyclization)

Best for: Large-scale preparation of simple substrates where atom economy is not critical.

  • Halogenation: Dissolve 2-hydroxyacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at RT. Pour into ice water; filter the solid

    
    -bromo intermediate.
    
  • Cyclization: Suspend the

    
    -bromo ketone in anhydrous ethanol (50 mL). Add anhydrous Sodium Acetate (25 mmol).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend residue in water and extract with dichloromethane (3x).

  • Purification: Recrystallize from ethanol/water to yield benzofuran-3(2H)-one.

Protocol B: Rhodium(II)-Catalyzed Insertion

Best for: Sensitive substrates, complex scaffolds, and drug precursors.

  • Precursor Prep: Synthesize the

    
    -diazo ketone from the corresponding salicylic acid chloride using diazomethane or TMS-diazomethane (Caution: Explosion Hazard).
    
  • Catalyst System: In a flame-dried Schlenk flask under Argon, dissolve the

    
    -diazo ketone (1.0 mmol) in anhydrous Benzene or DCM (10 mL).
    
  • Catalysis: Add

    
     (1 mol%, 4.4 mg).
    
  • Reaction: Stir at room temperature. Evolution of

    
     gas will be observed immediately. Reaction is typically complete within 30 minutes.
    
  • Isolation: Filter the solution through a short pad of silica gel to remove the catalyst. Concentrate the filtrate.

  • Result: Often yields quantitative conversion to the 3-benzofuranone/3-benzofuranol tautomeric mixture.

Comparative Analysis of Methods

FeatureClassical (

-Halo Cyclization)
Rh(II) Carbenoid InsertionAu(I) Cycloisomerization
Precursor 2-HydroxyacetophenoneSalicylic Acid / Diazo

-Alkynylphenol
Reagents

, NaOAc

,

AuCl, AgOTf
Atom Economy Poor (Loss of HBr)Moderate (Loss of

)
Excellent (100%)
Conditions Harsh (Acid/Base, Heat)Neutral, RTMild, RT
Key Risk Over-brominationDiazo handling (Safety)Catalyst cost
Yield (Avg) 60-75%85-98%80-95%

References

  • Perkin, W. H. (1870).[1] "On the Artificial Production of Coumarin and Formation of its Homologues". Journal of the Chemical Society. Link (Foundational benzofuran/coumarin chemistry).

  • Rong, Z., et al. (2020).[2] "Hg(OTf)2-Catalyzed Synthesis of Coumaran-3-ones". Organic Letters. Link

  • Caldwell, J. J., et al. (2006). "Rhodium(II)-catalyzed synthesis of benzofuran-3-ones". Organic Letters. Link

  • Li, Y., Tung, C., & Xu, Z. (2022). "Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade". Organic Letters. Link

  • Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans". The Journal of Organic Chemistry. Link[3]

  • Muthukrishnan, I., et al. (2019). "Recent Advances in the Synthesis of Benzofurans". RSC Advances. Link

Sources

The Solubility Profile of 3-Benzofuranol in Organic Solvents: Thermodynamic Parameters and Protocol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of 3-benzofuranol (widely known as benzofuran-3(2H)-one or 3-coumaranone) is critical for its application as a biochemical reagent and a primary building block in the synthesis of aurones and antihyperglycemic agents[1]. This technical whitepaper provides an in-depth analysis of its solvation thermodynamics across various organic solvents and establishes a self-validating experimental protocol for accurate, reproducible solubility determination.

Chemical Context and Structural Dynamics

3-Benzofuranol (CAS 7169-34-8, Molecular Weight: 134.13 g/mol ) is a bicyclic heterocyclic compound characterized by a fused benzene and furan ring[2]. A defining feature of its physical chemistry is its keto-enol tautomerism. In its solid state—a white to light yellow crystalline powder melting at 101–103 °C—it predominantly exists in the keto form[1]. However, upon dissolution, the equilibrium between the keto (benzofuran-3(2H)-one) and enol (3-benzofuranol) forms is heavily dictated by the solvent's polarity and hydrogen-bonding capacity.

  • Keto Form: Favored in non-polar and polar aprotic environments.

  • Enol Form: Stabilized in polar protic solvents through hydrogen bonding with the solvent matrix.

Causality in Handling: The compound is highly light-sensitive[1]. Photo-oxidation can alter its structural integrity, necessitating the strict use of amber glassware during dissolution studies and long-term storage to prevent photo-degradation.

Thermodynamic Principles of Solvation

The solubility of 3-benzofuranol is governed by the principle of "like dissolves like," but nuanced by its tautomeric flexibility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents offer the highest solubility. The strong dipole moment of dimethyl sulfoxide (DMSO) interacts favorably with the carbonyl group of the keto tautomer. Experimental data indicates a solubility of up to 100 mg/mL (~745.55 mM) in DMSO[3]. Causality: Due to the strong crystalline lattice energy of the solid, ultrasonic assistance is required to break the lattice and achieve this maximum concentration[3].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): 3-Benzofuranol exhibits moderate to high solubility in these solvents. The hydroxyl group of the enol form acts as a hydrogen-bond donor, while the oxygen atoms in the benzofuran ring act as acceptors.

  • Non-Polar Solvents (e.g., Chloroform, Hexane): Solubility drops significantly in non-polar environments. The compound is only "slightly soluble" in chloroform[1], as weak dispersion forces alone are insufficient to overcome the solid-state intermolecular forces.

Tautomerism Keto Keto Form (Benzofuran-3(2H)-one) Enol Enol Form (3-Benzofuranol) Keto->Enol Tautomeric Equilibrium PolarAprotic Polar Aprotic Solvents (e.g., DMSO) High Solubility Keto->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Chloroform) Low Solubility Keto->NonPolar Dispersion Forces PolarProtic Polar Protic Solvents (e.g., Ethanol) Moderate Solubility Enol->PolarProtic Hydrogen Bonding

Caption: Tautomeric equilibrium of 3-benzofuranol and its primary solvation pathways in organic solvents.

Quantitative Solubility Profile

The following table summarizes the solubility of 3-benzofuranol across different solvent classes to guide synthetic and analytical workflows.

SolventClassificationRelative SolubilityQuantitative Data / Observations
Dimethyl Sulfoxide (DMSO) Polar AproticHigh100 mg/mL (745.55 mM); requires sonication[3].
Ethanol Polar ProticModerate-HighReadily soluble; stabilized by H-bonding.
Chloroform Non-PolarLowSlightly soluble[1].
Water Polar ProticVery LowSlightly miscible[1]; highly hydrophobic core.

Note: Hygroscopic solvents like DMSO can absorb atmospheric moisture, which significantly impacts the solubility of 3-benzofuranol. It is highly recommended to use newly opened, anhydrous DMSO for critical assays[3].

Experimental Methodology: Self-Validating Solubility Protocol

To generate reliable thermodynamic solubility data, researchers must avoid kinetic traps (e.g., supersaturation). The following self-validating Shake-Flask method coupled with HPLC-UV quantification ensures absolute accuracy.

Causality in Protocol Design:

  • Temperature Cycling: Heating the suspension to 30 °C before cooling to the target 25 °C ensures that any kinetic barriers to dissolution are overcome. The subsequent cooling forces precipitation of any excess solute, guaranteeing true thermodynamic equilibrium rather than a supersaturated state.

  • Internal Standard Validation: Using a structurally similar internal standard during HPLC corrects for any solvent evaporation during the 72-hour agitation phase or minor injection volume errors.

Step-by-Step Workflow:

  • Solvent Preparation: Dispense 5.0 mL of the target anhydrous organic solvent into a 10 mL amber glass vial to prevent photo-degradation[1].

  • Solute Addition: Incrementally add 3-benzofuranol powder until a visible, persistent suspension remains, indicating saturation.

  • Temperature Cycling: Seal the vial and incubate at 30 °C in a thermoshaker at 800 rpm for 2 hours.

  • Isothermal Equilibration: Reduce the temperature to 25 °C and maintain agitation for 72 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Extract the supernatant, dilute appropriately in the mobile phase, spike with the internal standard, and analyze via HPLC-UV (detection at ~254 nm).

Workflow Step1 1. Solute Addition Excess 3-Benzofuranol Step2 2. Temperature Cycling Heat to 30°C, Cool to 25°C Step1->Step2 Ensure saturation Step3 3. Equilibration 72h Agitation at 25°C Step2->Step3 Prevent supersaturation Step4 4. Phase Separation Centrifugation at 10k rpm Step3->Step4 Isolate liquid phase Step5 5. HPLC-UV Analysis Internal Standard Validation Step4->Step5 Quantify concentration

Caption: Self-validating shake-flask methodology for determining thermodynamic solubility.

Storage and Handling Recommendations

For long-term stability, stock solutions of 3-benzofuranol in organic solvents (like DMSO) should be stored at -80 °C and used within 6 months, or at -20 °C for use within 1 month[3]. The solid powder must be kept in a dark place, sealed in a dry environment under -20 °C to maintain purity[1].

References[1] Title: 3-COUMARANONE CAS#: 7169-34-8

Sources

Methodological & Application

efficient synthesis of 3-benzofuranol from salicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3-Benzofuranol Scaffolds from Salicylic Acid

Abstract

The 3-benzofuranol scaffold (and its keto-tautomer, 3-coumaranone) is a privileged structure in medicinal chemistry, serving as the core for various psychotropic, anti-inflammatory, and anti-arrhythmic agents. While modern catalytic methods often utilize salicylaldehydes, this guide details the robust, scalable synthesis starting directly from Salicylic Acid . This protocol utilizes a modified Dieckmann Condensation strategy, optimized for yield, safety, and purity, avoiding hazardous diazomethane intermediates often found in older literature.

Strategic Analysis & Pathway Design

The Challenge: Direct cyclization of salicylic acid to 3-benzofuranol is chemically forbidden due to the carboxylic acid's poor electrophilicity for intramolecular closure without activation. The Solution: We employ a 4-stage "Protect-Activate-Cyclize-Decarboxylate" strategy.

  • Esterification: Masks the acid and increases lipophilicity.

  • O-Alkylation: Introduces the 2-carbon appendage required for the furan ring.

  • Dieckmann Cyclization: The critical ring-closing step using a base-mediated intramolecular Claisen condensation.

  • Hydrolysis/Decarboxylation: Removes the activating ester group to yield the core scaffold.

Target Molecule Clarification: The immediate product of this sequence is 3-benzofuranone (3-coumaranone). In solution, this exists in equilibrium with its enol form, 3-hydroxybenzofuran (3-benzofuranol). For drug development purposes, if the alcohol functionality is required (e.g., for chiral resolution), a final reduction step is included.

Reaction Pathway Diagram

G SA Salicylic Acid (Starting Material) MS Methyl Salicylate (Intermediate A) SA->MS 1. MeOH, H2SO4 (Esterification) DS Diester Intermediate (Intermediate B) MS->DS 2. Ethyl Bromoacetate K2CO3, Acetone CY 3-OH-2-Carboxylate (Cyclized Enol) DS->CY 3. NaH, THF (Dieckmann Cyclization) BF 3-Benzofuranone (Key Scaffold) CY->BF 4. HCl, Heat (Decarboxylation) BFO 3-Benzofuranol (Reduced Target) BF->BFO 5. NaBH4 (Reduction)

Figure 1: Step-wise synthetic pathway from Salicylic Acid to 3-Benzofuranol. Steps 1-4 yield the ketone core; Step 5 is the optional reduction to the dihydro-alcohol.

Detailed Experimental Protocols

Phase 1: Activation & Linker Attachment

Objective: Convert Salicylic Acid into the acyclic diester precursor.

Step 1.1: Fisher Esterification Note: If commercial Methyl Salicylate is available, skip to Step 1.2.

  • Reagents: Salicylic Acid (1.0 eq), Methanol (excess, solvent), conc. H₂SO₄ (0.1 eq).

  • Procedure: Reflux Salicylic Acid in Methanol with catalytic sulfuric acid for 4-6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[1][2]

  • Yield Target: >95% (Oil).

Step 1.2: Williamson Ether Synthesis (O-Alkylation) Critical Step: Use of Potassium Carbonate in Acetone (Finkelstein conditions) is preferred over NaH/DMF for ease of workup and safety.

ComponentEquivalentsRole
Methyl Salicylate1.0Substrate
Ethyl Bromoacetate1.2Alkylating Agent
K₂CO₃ (Anhydrous)2.0Base (HCl scavenger)
Acetone[0.5 M]Solvent
KI (Potassium Iodide)0.1Catalyst (activates chloride)

Protocol:

  • Dissolve Methyl Salicylate in dry Acetone.

  • Add anhydrous K₂CO₃ and catalytic KI. Stir for 15 min at RT.

  • Add Ethyl Bromoacetate dropwise.

  • Reflux vigorously for 6–8 hours.

  • QC Check: TLC should show complete consumption of the phenol. The product (Diester) is less polar.

  • Workup: Filter off inorganic salts. Evaporate Acetone. Partition residue between Water/EtOAc.[1]

  • Purification: Usually not required. If dark, pass through a short silica plug.

Phase 2: The Dieckmann Cyclization (Ring Closure)

Mechanism: Base-mediated deprotonation of the alpha-methylene group (on the acetate arm) attacks the methyl ester carbonyl.

Reagents:

  • Diester Intermediate (from Phase 1)

  • Base: Sodium Hydride (NaH, 60% in oil) - Preferred over NaOEt to prevent transesterification byproducts.

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Preparation: Wash NaH (1.5 eq) with dry hexane under Argon to remove mineral oil. Suspend in dry THF (0°C).

  • Addition: Add the Diester (dissolved in minimal THF) dropwise to the NaH suspension at 0°C. Caution: H₂ gas evolution.

  • Reaction: Allow to warm to RT, then reflux for 2 hours. The solution usually turns yellow/orange (formation of the enolate salt).

  • Quench: Cool to 0°C. Carefully add dilute Acetic Acid or cold dilute HCl until pH ~4.

  • Isolation: Extract with EtOAc. The product at this stage is Methyl 3-hydroxybenzofuran-2-carboxylate .

  • Note: This intermediate is stable and can be isolated, but for 3-benzofuranone, we proceed directly to hydrolysis.

Phase 3: Hydrolysis & Decarboxylation

Objective: Remove the ester group at the C2 position to yield the unsubstituted 3-benzofuranone.

Protocol:

  • Take the crude cyclized ester from Phase 2.

  • Suspend in 10% aqueous NaOH (3 eq) and heat at 60°C for 1 hour (Saponification).

  • Acidification (Decarboxylation): Cool the mixture. Acidify strongly with 10% H₂SO₄ or 6M HCl to pH 1.

  • Reflux: Heat the acidic mixture at reflux for 1–2 hours. CO₂ gas will evolve.

  • Workup: Cool. Extract the dark oil with Ether or EtOAc. Wash with NaHCO₃ (to remove unreacted acid).

  • Purification: Recrystallization from Ethanol/Water or sublimation.

  • Product: 3-Benzofuranone (Solid, mp ~101–103°C).

Phase 4: Reduction to 3-Benzofuranol (Optional)

If the specific target is 2,3-dihydro-3-benzofuranol.

  • Dissolve 3-Benzofuranone in Methanol.

  • Add NaBH₄ (0.5 eq) portion-wise at 0°C.

  • Stir for 30 min. Quench with water.[1][3]

  • Evaporate MeOH, extract with EtOAc.

  • Result: 2,3-dihydro-3-benzofuranol (often an oil or low-melting solid).

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Incomplete Cyclization Wet solvent or old NaHUse freshly distilled THF/Toluene. Ensure NaH is active (fizzes with MeOH).
Low Yield in Phase 1 Phenol not deprotonatedEnsure K₂CO₃ is finely ground. Add catalytic KI (Finkelstein condition).
Oily/Tar Product Polymerization during decarboxylationPerform decarboxylation under inert atmosphere (N₂). Do not overheat (>100°C) for prolonged periods.
C-Alkylation vs O-Alkylation Solvent polarity issuesIn Phase 1, Acetone promotes O-alkylation. Avoid polar aprotic solvents like DMF if C-alkylation is observed (rare for salicylates).

Mechanistic Insight

The efficiency of this protocol relies on the Dieckmann Condensation . Unlike the Friedel-Crafts cyclization (which requires acid chlorides and strong Lewis acids), the Dieckmann route proceeds under basic conditions, allowing for better tolerance of other functional groups on the benzene ring.

Key Structural Dynamics: The final product exists in a keto-enol equilibrium.

  • Solid State: Predominantly 3-Benzofuranone (Keto).

  • Solution: Tautomerizes to 3-Hydroxybenzofuran (Enol).

  • Reactivity: Reactions targeting the hydroxyl group (e.g., O-acetylation) will shift the equilibrium to the enol form.

Mechanism Step1 Enolate Formation (NaH removes alpha-proton) Step2 Nucleophilic Attack (Enolate attacks Ester Carbonyl) Step1->Step2 Step3 Alkoxide Elimination (Ring Closure) Step2->Step3

Figure 2: Simplified mechanistic flow of the Dieckmann ring closure.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Dieckmann Condensation and Williamson Ether Synthesis protocols).

  • Dudley, M. E., et al. (2006).[4] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[4] Synthesis, 2006(10), 1711-1714. (Provides context for alternative aldehyde-based routes).

  • Sangshetti, J. N., et al. (2012). "Benzofuran derivatives: A patent review." Expert Opinion on Therapeutic Patents, 22(11). (Review of pharmaceutical applications of the scaffold).

  • Organic Chemistry Portal. "Synthesis of Benzofuran-3(2H)-ones." (Aggregated modern methodologies and catalytic variations).

Sources

Application Note: Intramolecular Cyclization Protocols for 3-Benzofuranol (Benzofuran-3(2H)-one) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-3(2H)-one scaffold—which exists in tautomeric equilibrium with 3-benzofuranol—is a privileged pharmacophore embedded in numerous natural products (such as aurones) and synthetic drugs exhibiting anticancer, antimicrobial, and anti-inflammatory activities[1],[2]. This application note provides a comprehensive guide to synthesizing this core via three distinct intramolecular cyclization paradigms: classical Friedel-Crafts acylation, base-promoted nucleophilic substitution, and modern N-Heterocyclic Carbene (NHC)-catalyzed spiro-annulation.

Mechanistic Foundations & Tautomerism

Understanding the equilibrium between the keto (benzofuran-3(2H)-one) and enol (3-benzofuranol) forms is critical for downstream functionalization. The keto form typically dominates in the solid state and in non-polar solvents, whereas polar protic environments or specific substitution patterns (e.g., extended conjugation) can stabilize the enol form. The choice of cyclization strategy depends heavily on the starting material's electronic properties and the desired target architecture.

Protocol 1: Intramolecular Friedel-Crafts Acylation (The Phenoxyacetic Acid Route)

Causality & Logic: This classical route relies on the electrophilic aromatic substitution of an electron-rich phenoxy ring[3]. Carboxylic acids are insufficiently electrophilic to undergo spontaneous cyclization. By converting the phenoxyacetic acid to an acid chloride and subsequently treating it with a strong Lewis acid (AlCl₃), a highly reactive acylium ion is generated. The spatial proximity of the aromatic ring ensures rapid intramolecular attack, overriding intermolecular side reactions.

G A Phenoxyacetic Acid B Acid Chloride Intermediate A->B SOCl2 (Activation) C Acylium Ion (Electrophile) B->C AlCl3 (Lewis Acid) D Benzofuran-3(2H)-one (Keto Core) C->D Intramolecular Friedel-Crafts

Mechanistic pathway of the phenoxyacetic acid intramolecular Friedel-Crafts cyclization.

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of the substituted phenoxyacetic acid in 20 mL of anhydrous 1,2-dichloroethane (DCE).

  • Chlorination: Add 15 mmol of thionyl chloride (SOCl₂) dropwise at 0 °C, followed by a catalytic amount (1 drop) of anhydrous DMF. Self-Validation: The evolution of HCl/SO₂ gas (bubbling) confirms the formation of the acid chloride.

  • Heating: Reflux the mixture for 2 hours. Monitor the disappearance of the carboxylic acid O-H stretch (~3300 cm⁻¹) and the shift of the carbonyl stretch to ~1800 cm⁻¹ via FT-IR.

  • Lewis Acid Addition: Cool the reaction to 0 °C. Carefully add 12 mmol of anhydrous AlCl₃ in small portions. Causality: Stepwise addition prevents violent exothermic spikes and suppresses intermolecular polymerization.

  • Cyclization: Stir at room temperature for 3 hours. The solution will typically turn deep red/brown, indicating acylium ion formation and subsequent complexation.

  • Quenching & Workup: Pour the mixture over 50 g of crushed ice and 10 mL of 1 M HCl to break the aluminum complex. Extract with dichloromethane (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Base-Promoted Intramolecular Sₙ2 Cyclization

Causality & Logic: This protocol utilizes 2-halo-1-(2-hydroxyphenyl)ethanones. The addition of a mild base (K₂CO₃) selectively deprotonates the phenol (pKₐ ~10) without causing significant degradation or aldol condensation of the sensitive


-haloketone. The resulting phenoxide is a potent nucleophile. Acetone is selected as the solvent because its polar aprotic nature leaves the phenoxide relatively unsolvated and highly reactive, driving a rapid intramolecular Sₙ2 displacement of the halide.

G A 1. Substrate (2-Halo-1-(2-hydroxyphenyl)ethanone) B 2. Base Addition (K2CO3 in Acetone) A->B C 3. Phenoxide Formation (Nucleophile Generation) B->C D 4. Intramolecular SN2 (Ring Closure) C->D E 5. Workup & Purification (Benzofuran-3(2H)-one) D->E

Experimental workflow for base-promoted intramolecular SN2 cyclization.

Step-by-Step Methodology:

  • Setup: Dissolve 5 mmol of 2-bromo-1-(2-hydroxyphenyl)ethanone in 25 mL of analytical grade acetone.

  • Deprotonation: Add 7.5 mmol of finely powdered anhydrous K₂CO₃. Causality: Finely powdered base dramatically increases the surface area for heterogeneous deprotonation, accelerating the reaction rate.

  • Cyclization: Stir the suspension vigorously at room temperature for 2–3 hours. Self-Validation: The reaction progress is visually indicated by the precipitation of KBr as a fine white solid, which reduces the mixture's clarity.

  • Filtration: Filter the mixture through a Celite pad to remove KBr and unreacted K₂CO₃. Wash the pad with 10 mL of fresh acetone.

  • Concentration: Evaporate the filtrate under reduced pressure. The crude product can usually be recrystallized from ethanol/water to yield pure benzofuran-3(2H)-one.

Protocol 3: NHC-Catalyzed Cascade Annulation (Advanced Spiro-Cyclization)

Causality & Logic: Modern synthetic applications often require complex, stereodefined architectures. Here, simple benzofuran-3-ones act as bisnucleophiles. An N-Heterocyclic Carbene (NHC) catalyst reacts with an enal to form a Breslow intermediate (homoenolate). The benzofuran-3-one intercepts this intermediate via a Michael addition, followed by an intramolecular aldol reaction and lactonization[4]. The steric bulk of the NHC catalyst dictates the exquisite diastereoselectivity (>20:1 dr) of the resulting spirobenzofuran-3-one.

G A Enal + NHC Precatalyst B Homoenolate Intermediate A->B Cs2CO3 D Michael Addition & Intramolecular Aldol B->D Intercepts C Benzofuran-3-one (Bisnucleophile) C->D Reacts E Spirobenzofuran-3-one D->E Lactonization

Logic of NHC-catalyzed spiro-annulation using benzofuran-3-ones as bisnucleophiles.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, combine 0.2 mmol of benzofuran-3-one, 0.3 mmol of enal, 0.02 mmol (10 mol%) of triazolium NHC precatalyst, and 0.1 mmol of Cs₂CO₃ in a dried vial.

  • Solvent Addition: Add 2.0 mL of anhydrous THF. Causality: THF provides optimal solubility for the organic reactants while allowing the inorganic base to function effectively at the solid-liquid interface.

  • Cascade Reaction: Stir the mixture at room temperature for 24 hours.

  • Quenching: Quench the reaction by exposing it to air and filtering through a short plug of silica gel (eluting with EtOAc) to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc). Self-Validation: Confirm the >20:1 diastereomeric ratio by analyzing the crude ¹H NMR spectrum, specifically looking at the distinct spiro-acetal proton signals.

Quantitative Data Summary

The following table summarizes the operational metrics and strategic advantages of each cyclization protocol.

ProtocolSubstrate TypeReagents / CatalystsTypical YieldReaction TimeKey Advantage
Phenoxyacetic Acid Route Phenoxyacetic acidsSOCl₂, AlCl₃, DCE60–85%2–4 hHighly scalable; utilizes inexpensive, readily available reagents.
Base-Promoted Sₙ2

-Halo-2-hydroxyacetophenones
K₂CO₃, Acetone75–95%1–3 hMild conditions; excellent functional group tolerance; visual reaction tracking.
NHC-Catalyzed Cascade Benzofuran-3-ones + EnalsNHC precatalyst, Cs₂CO₃50–88%12–24 hAccess to complex spiro-stereocenters with exceptional diastereoselectivity (>20:1 dr).

References

  • Source: lbp.
  • Source: PMC (NIH)
  • Recent Advances in the Medicinal Chemistry of Aurones Source: ResearchGate URL
  • Source: Thieme Connect (Science of Synthesis)

Sources

Application Note: Advanced Strategies for the C2-Functionalization of 3-Benzofuranol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-3(2H)-one (and its tautomer, 3-benzofuranol) core is a privileged heterocyclic scaffold embedded in numerous bioactive natural products, such as aurones and rocaglamides, as well as modern pharmaceutical agents. Functionalization at the C2 position is a critical transformation in drug discovery, particularly for constructing sterically demanding all-carbon quaternary stereocenters . This application note details the mechanistic rationale, self-validating protocols, and quantitative optimization required to achieve highly regioselective and enantioselective C2-functionalization.

Mechanistic Dynamics: The Ambident Enolate

The fundamental challenge in functionalizing 3-benzofuranol lies in its tautomeric equilibrium and the resulting ambident reactivity. Under basic conditions, the scaffold deprotonates to form an enolate where the negative charge is delocalized between the oxygen atom and the C2 carbon.

Causality in Reaction Design (HSAB Theory): According to Hard Soft Acid Base (HSAB) theory, the enolate oxygen acts as a "hard" nucleophile, while the C2 carbon is a "soft" nucleophile. To achieve absolute C2-regioselectivity and suppress unwanted O-alkylation, experimental parameters must be strictly controlled:

  • Electrophile Selection: Soft electrophiles (e.g., allylic/benzylic halides, transition-metal π-allyl complexes) inherently favor C-attack.

  • Solvent & Base Effects: Non-polar solvents (e.g., toluene) combined with insoluble inorganic bases (e.g., solid Cs₂CO₃) enforce a tight ion-pair between the enolate and the counter-cation. This tight pairing sterically shields the hard oxygen, directing the incoming electrophile exclusively to the C2 position.

  • Catalyst Shielding: In asymmetric organocatalysis, bulky chiral phase-transfer catalysts (PTCs) form a structured chiral ion-pair with the enolate, effectively blocking one enantiotopic face and the oxygen atom simultaneously .

EnolateDynamics Keto Benzofuran-3(2H)-one (Keto) Enol 3-Benzofuranol (Enol) Keto->Enol Tautomerism Enolate Ambident Enolate Intermediate Keto->Enolate Base Enol->Enolate Base O_Alk O-Alkylation (Hard Electrophiles, Polar Solvents) Enolate->O_Alk Kinetic Control C_Alk C2-Alkylation (Soft Electrophiles, Tight Ion Pairs) Enolate->C_Alk Thermodynamic/Catalytic Control

Fig 1. Mechanistic divergence of the ambident enolate toward C2 vs O-functionalization.

Self-Validating Experimental Workflows

To ensure high reproducibility, the following protocols incorporate built-in In-Process Controls (IPCs) that allow researchers to validate the reaction's success prior to downstream purification.

Protocol A: Asymmetric Organocatalytic C2-Alkylation

Objective: Establish a C2 quaternary stereocenter via chiral phase-transfer catalysis (PTC).

  • Substrate Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-benzofuranol (1.0 mmol) in anhydrous Toluene/CHCl₃ (7:3 v/v, 10 mL).

  • Catalyst & Base Addition: Add a Cinchona alkaloid-derived PTC (0.05 mmol, 5 mol%). Introduce freshly calcined solid Cs₂CO₃ (2.0 mmol). Causality Note: Calcined Cs₂CO₃ is critical; trace water creates a hydration shell that disrupts the chiral ion-pair, drastically reducing enantiomeric excess (ee%).

  • Electrophile Addition: Cool the mixture to -20 °C. Dropwise add the benzylic/allylic halide (1.2 mmol). Stir vigorously (1000 rpm) for 12 hours.

  • IPC & Validation (Self-Validation Step): Withdraw a 50 µL aliquot, quench with 100 µL 1M HCl, extract with EtOAc, and evaporate. Analyze via ¹H-NMR.

    • Validation Marker: The complete disappearance of the characteristic C2-H singlet (δ ~4.6 ppm in CDCl₃) and the appearance of new alkyl multiplets confirms successful C2-functionalization. If the C2-H signal persists but the mass shifts, off-target O-alkylation has occurred.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Direct C2-Arylation

Objective: Direct C-H arylation to synthesize 2-arylbenzofuran-3(2H)-ones.

  • Reaction Assembly: In a glovebox, combine 3-benzofuranol (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and NaOtBu (2.0 mmol) in anhydrous 1,4-dioxane (8 mL).

  • Mechanistic Causality: XPhos is selected because its extreme steric bulk forces the Pd-center to undergo the difficult reductive elimination step at the congested C2 position, while its electron-rich biaryl backbone accelerates the initial oxidative addition .

  • Heating & Monitoring: Seal the vessel, remove from the glovebox, and heat at 80 °C for 8 hours.

  • Validation: Monitor via LC-MS. The product mass should correspond to[M+H]⁺ of the arylated target, with UV absorption shifting due to extended conjugation.

Workflow S1 1. Substrate Activation S2 2. Catalyst Shielding S1->S2 S3 3. IPC/NMR Validation S2->S3 S4 4. Aqueous Quench S3->S4 S5 5. Chromatographic Isolation S4->S5

Fig 2. Self-validating experimental workflow for C2-functionalization of 3-benzofuranol.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity and enantioselectivity during C2-alkylation optimization.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)C:O Ratioee (%)
1TBAB (Achiral PTC)K₂CO₃Toluene258580:20N/A
2Cinchona PTCK₂CO₃Toluene258895:575
3Cinchona PTCCs₂CO₃Toluene090>99:189
4 Cinchona PTC Cs₂CO₃ Toluene/CHCl₃ (7:3) -20 95 >99:1 96

Data Interpretation: Moving from K₂CO₃ to the more soluble/reactive Cs₂CO₃ tightens the enolate ion-pair, eliminating O-alkylation. The addition of CHCl₃ as a co-solvent enhances the solubility of the chiral catalyst at low temperatures, maximizing the stereochemical communication and achieving 96% ee.

References

  • Title: Diastereo- and Enantioselective Synthesis of 2,2-Disubstituted Benzofuran-3-one Bearing Adjacent Quaternary and Tertiary Stereocenters Source: The Journal of Organic Chemistry, 2017 URL: [Link]

  • Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: RSC Advances, 2024 URL: [Link]

  • Title: Reaction of 3-Acetylcoumarin: From Methods to Mechanism Source: Chemical Communications, 2022 URL: [Link]

using 3-benzofuranol as an intermediate in heterocyclic synthesis

[1][2][3]

Part 3: Application Notes

Application A: Synthesis of Aurones (2-Benzylidenebenzofuran-3(2H)-ones)

Aurones are structural isomers of flavones and possess potent biological activities (inhibitors of tyrosinase and sirtuins).[1] The synthesis relies on the condensation of benzofuran-3(2H)-one with aromatic aldehydes.[2]

  • Critical Insight: The reaction is thermodynamically driven to the (Z)-isomer due to steric hindrance in the (E)-isomer and hydrogen bonding interactions. However, controlling the dehydration step is crucial to prevent polymerization of the intermediate aldol adduct.

  • Catalyst Selection:

    • Piperidine/Acetic Acid: The classic buffer system. High yields, but requires workup.

    • EDDA (Ethylenediamine diacetate):[2] Mild, efficient for sensitive substrates.

    • Alumina (

      
      ): Solid-state/solvent-free (Green Chemistry).
      
Application B: Spirocyclic Ring Construction

The spiro[benzofuran-2,1'-cycloalkane] motif is emerging in drug discovery (e.g., Griseofulvin analogs).

  • Strategy: Utilizing the C2 position as a bis-nucleophile.

  • Reaction: Reacting benzofuran-3(2H)-one with 1,n-dihaloalkanes (e.g., 1,4-dibromobutane) or via [3+2] cycloadditions. This disrupts the planarity of the molecule, increasing

    
     character—a desirable trait in modern drug design to improve solubility and target specificity.
    

Part 4: Detailed Experimental Protocols

Protocol 1: Piperidine-Mediated Synthesis of (Z)-Aurones

This protocol is optimized for generating a library of 2-benzylidene derivatives.

Reagents:

  • Benzofuran-3(2H)-one (1.0 equiv)[2]

  • Substituted Benzaldehyde (1.1 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Ethanol (Absolute, 10 volumes)

  • Acetic Acid (Glacial, trace)[2]

Step-by-Step Methodology:

  • Preparation: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Benzofuran-3(2H)-one (1.34 g, 10 mmol) in Ethanol (15 mL) .

  • Addition: Add the Substituted Benzaldehyde (11 mmol) in one portion.

  • Catalysis: Add Piperidine (85 mg, ~100 µL) dropwise. Note: If the aldehyde is electron-rich (e.g., 4-OMe), add 2 drops of Glacial Acetic Acid to activate the carbonyl.

  • Reaction: Heat the mixture to reflux (78 °C) . Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).

    • Checkpoint: The spot for benzofuranone (

      
      ) should disappear; a fluorescent yellow/orange spot (
      
      
      ) will appear.
    • Time: Typically 2–4 hours.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0 °C in an ice bath.

    • The Aurone will precipitate as yellow needles.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot Ethanol or Methanol/Chloroform mixtures if necessary.

Yield Expectations: 75–92% depending on aldehyde substituents.

Protocol 2: Synthesis of Spiro[benzofuran-2,1'-cyclopentan]-3-one

Advanced protocol for spiro-scaffold generation.

Reagents:

  • Benzofuran-3(2H)-one (1.0 equiv)[2]

  • 1,4-Dibromobutane (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Acetone (Reagent grade) or DMF (for slower reactions)

Methodology:

  • Dissolve benzofuran-3(2H)-one in Acetone (0.5 M concentration).

  • Add anhydrous

    
    . Stir for 15 mins at RT to generate the enolate (color change often observed).
    
  • Add 1,4-dibromobutane dropwise.

  • Reflux for 12–24 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[2] Partition residue between Water/EtOAc.

  • Purification: Silica gel column chromatography is usually required to separate the spiro-product from O-alkylated byproducts.

Part 5: Data Analysis & Troubleshooting

Table 1: Optimization of Aurone Synthesis Conditions
Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
Piperidine (Cat.) Ethanol78 (Reflux)3.088Standard method. Best for scale-up.
EDDA (10 mol%) Methanol25 (RT)12.092Mildest. Good for acid-sensitive groups.

(Basic)
None (Neat)120 (MW)0.1 (6 min)85Green chemistry. Requires microwave.
HCl (Gas) Ethyl Acetate0–252.065Harsh. Often leads to side reactions.
Troubleshooting Guide
  • Problem: Low yield with electron-rich aldehydes (e.g., 4-Dimethylamino).

    • Solution: These aldehydes are poor electrophiles. Increase catalyst loading to 20 mol% and extend reflux time. Switch solvent to n-Butanol to achieve higher reflux temperature (117 °C).

  • Problem: Product oiling out instead of crystallizing.

    • Solution: The product is likely contaminated with unreacted aldehyde. Perform a steam distillation or wash the crude oil with sodium bisulfite solution to remove the aldehyde.

  • Problem: Formation of O-alkylated products in Spiro synthesis.

    • Solution: Use a softer counter-ion (Cesium Carbonate) or change solvent to THF to favor C-alkylation over O-alkylation (Hard/Soft Acid Base theory).

Part 6: Mechanistic Visualization

The formation of the Aurone follows an

AuroneMechanismFigure 2: Mechanistic Pathway of Aurone CondensationStartBenzofuran-3(2H)-oneStep1Enolate Formation(Deprotonation at C2)Start->Step1BaseStep2Aldol Addition(Attack on Aldehyde)Step1->Step2+ Ar-CHOIntermediateβ-Hydroxy Ketone(Intermediate)Step2->IntermediateStep3Dehydration (-H2O)(Thermodynamic Control)Intermediate->Step3Heat/AcidProduct(Z)-AuroneStep3->ProductFormation of C=C

Part 7: References

  • Venkateswarlu, S., et al. "Synthesis of aurones by condensation of benzofuran-3(2H)-ones with aromatic aldehydes."[3] Arkivoc, vol. 2017, no.[3] 4, pp. 303-314.[3]

  • Hadjeri, M., et al. "Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones." Journal of Medicinal Chemistry, vol. 47, no. 20, 2004, pp. 4964-4970. (Referenced for biological relevance of benzofuranone scaffolds).

  • BenchChem. "Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone) Protocols." (General protocol verification).

  • Rong, Z., et al. "Hg(OTf)2-Catalyzed N-Oxide Addition to Alkynes: Synthesis of Coumaran-3-ones."[4] Organic Letters, vol. 22, 2020, pp. 3245-3250.[4] (Modern synthesis of the intermediate).

  • Sigma-Aldrich. "Benzofuran-3(2H)-one Product Specification and Reactivity."

catalytic methods for the preparation of substituted 3-benzofuranols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Advanced Catalytic Strategies for the Preparation of Substituted 3-Benzofuranols

Executive Summary

The 3-benzofuranol (coumaran-3-ol) scaffold is a privileged structural motif found in a vast array of bioactive natural products (e.g., flavonoids, peltogynols) and pharmaceutical candidates exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1] While classical methods rely on the reduction of 3-benzofuranones using stoichiometric borohydrides, modern drug discovery demands enantioselective catalytic routes that offer atom economy and stereochemical control.[1]

This Application Note details a validated, two-stage catalytic workflow for accessing chiral substituted 3-benzofuranols:

  • Core Construction: Rhodium(II)-catalyzed intramolecular O–H insertion of

    
    -diazo ketones.[1]
    
  • Stereoselective Finishing: Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR).

Part 1: Strategic Overview & Workflow

The synthesis of chiral 3-benzofuranols is chemically distinct from aromatic benzofurans.[1] The challenge lies in establishing the C3 stereocenter while preventing dehydration to the aromatic benzofuran.

The most robust route utilizes the acidity of the C2-proton in the intermediate 3-benzofuranone to drive a Dynamic Kinetic Resolution (DKR) .[1] This allows for the conversion of a racemic ketone intermediate into a single enantiomer of the alcohol with high diastereoselectivity.[1]

G cluster_0 Stage 1: Core Assembly cluster_1 Stage 2: Stereoselective Finishing S1 Salicylic Acid Derivatives S2 α-Diazo-2-hydroxy acetophenone S1->S2 Activation & Diazo Transfer S3 3-Benzofuranone (Racemic) S2->S3 Rh(II) Cat. O-H Insertion S4 Chiral 3-Benzofuranol S3->S4 Ru(II)-ATH (DKR Mode) caption Figure 1: Modular catalytic workflow for chiral 3-benzofuranol synthesis.

Part 2: Core Construction via Rh(II) Catalysis

The intramolecular insertion of a metal-carbene species into a phenolic O–H bond is the gold standard for generating the dihydrobenzofuranone core.

Mechanism & Causality

Rhodium(II) carboxylates decompose


-diazoketones to generate a transient electrophilic metal-carbene. In 2-hydroxyphenyl substrates, the proximal phenolic oxygen acts as a nucleophile, attacking the carbene to form an oxonium ylide, which rapidly undergoes a 1,2-proton shift to yield the cyclized ketone.[1]
  • Why Rh(II)? Unlike Cu(I) or acid catalysis, Rh(II) dimers like

    
     suppress competitive Wolf rearrangement (ketene formation) in favor of X–H insertion.[1]
    
Protocol A: Rh-Catalyzed Cyclization

Precursor: 2-Hydroxy-diazoacetophenone (prepared via diazo transfer to the corresponding acetophenone or reaction of salicyl chloride with diazomethane).[1]

Materials:

  • Substrate: 1-(2-hydroxyphenyl)-2-diazoethan-1-one derivatives (1.0 equiv)

  • Catalyst: Rhodium(II) acetate dimer

    
     (1.0 mol%)[1]
    
  • Solvent: Dichloromethane (DCM) or Benzene (anhydrous)[1]

  • Atmosphere: Argon/Nitrogen

Step-by-Step Procedure:

  • Catalyst Solubilization: In a flame-dried Schlenk flask, dissolve

    
     (1 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).[1] Note: Benzene is superior for difficult substrates but requires safety precautions.[1]
    
  • Addition: Dissolve the diazo substrate in minimal DCM. Add this solution dropwise to the catalyst solution over 30 minutes at room temperature.

    • Critical Control Point: Rapid addition can lead to intermolecular dimerization (azine formation).[1] Slow addition ensures the stationary concentration of diazo compound remains low, favoring the intramolecular reaction.

  • Monitoring: Evolution of

    
     gas will be observed. Monitor via TLC (disappearance of the bright yellow diazo spot).[1]
    
  • Workup: Once complete (typically < 1 hour), filter the mixture through a short pad of silica/Celite to remove the Rh catalyst.[1]

  • Isolation: Concentrate the filtrate. The resulting 3-benzofuranone is often pure enough for the next step.[1] If purification is needed, use flash chromatography (Hexanes/EtOAc), but be aware that silica is slightly acidic and can induce tautomerization.[1]

Data Summary: Substituent Effects

Substituent (C5/C6) Yield (%) Reaction Time Notes
H (Unsubstituted) 92% 30 min Clean conversion.
5-OMe (Electron Donating) 88% 45 min Slower insertion due to nucleophilicity change.
5-Cl (Electron Withdrawing) 95% 20 min Highly efficient.

| 5-NO2 | 81% | 60 min | Requires reflux in some cases. |

Part 3: Stereoselective Finishing via Ru-Catalyzed ATH

This is the critical step for "Application Note" value.[1] 3-Benzofuranones are prone to racemization via enolization. We exploit this using Dynamic Kinetic Resolution (DKR) .[1] A chiral Ruthenium catalyst reduces one enantiomer faster than the other, while the base ensures rapid racemization of the unreacted enantiomer.

Mechanism: Dynamic Kinetic Resolution[1]

DKR cluster_racemization Rapid Racemization (Base Promoted) cluster_reduction Selective Reduction (Ru-Catalyst) R_Ketone (R)-3-Benzofuranone Enol Achiral Enolate R_Ketone->Enol Prod cis-(2R,3R)-3-Benzofuranol (>98% ee, >20:1 dr) R_Ketone->Prod Slow S_Ketone (S)-3-Benzofuranone Enol->S_Ketone S_Ketone->Prod Fast k_S >> k_R caption Figure 2: Mechanism of DKR-ATH for stereoselective 3-benzofuranol synthesis.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Reagents:

  • Substrate: 3-Benzofuranone (from Protocol A).

  • Catalyst:

    
     (0.5 – 1.0 mol%).
    
  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate/Water.[1]

  • Solvent: DMF or DCM (depending on solubility).[1]

Step-by-Step Procedure:

  • Catalyst Prep: In a vial, mix

    
     and 
    
    
    
    in DCM with KOH (2 equiv) and stir for 5 mins to generate the active 16-electron Ru-hydride species in situ (purple to orange color change). Alternatively, use commercially available pre-formed catalyst.[1]
  • Reaction Setup: Dissolve the 3-benzofuranone (1.0 mmol) in the H-donor solvent (e.g., 2 mL

    
    ).
    
  • Initiation: Add the catalyst (0.5 mol%).

  • Conditions: Stir at room temperature.

    • Expert Insight: If the diastereoselectivity (cis/trans ratio) is low, lower the temperature to 0°C. The racemization (base-catalyzed) must remain faster than the reduction.[1] If conversion stalls, add slightly more

      
       to boost racemization.[1]
      
  • Quench: Dilute with water and extract with EtOAc.

  • Purification: The product is a chiral alcohol.[1] Avoid acidic conditions during workup to prevent elimination to the benzofuran.

Expected Results:

  • Yield: >90%

  • ee: >96%[1]

  • dr (cis:trans): Typically >20:1 favoring the cis-isomer (due to hydride delivery from the less hindered face).[1]

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Diazo "Stall" (Protocol A) Catalyst poisoning by trace amines or thioethers.Increase catalyst loading to 2 mol%. Ensure diazo precursor is free of amine salts.[1]
Low ee (Protocol B) Racemization is slower than reduction (

).[1]
Increase the amount of base (

).[1] This accelerates the enolization equilibrium.[1]
Aromatization Elimination of water to form benzofuran.[1]Avoid strong acids during workup.[1] Store product at -20°C.
Azine Formation Diazo concentration too high.Slow down the addition rate of the diazo compound.

References

  • Taber, D. F., & Tian, W. (2007).[1][2] Rhodium-Catalyzed Intramolecular C-H Insertion of

    
    -Aryl-
    
    
    
    -diazo Ketones.[2] Journal of Organic Chemistry, 72(9), 3207–3210.[1] Link[1]
  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Mushtaq, A., et al. (2024).[1][3][4] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752.[1][3] Link[1]

  • Sakamoto, K., & Nishimura, T. (2021).[1][5][6] Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation.[6][7] Organic & Biomolecular Chemistry, 19(3), 684-690.[1][6] Link

  • Xia, Y., et al. (2023).[1][8] Gold-Catalyzed Isomerization of o-Alkynyl Phenols to Benzofuran-3(2H)-ones. ResearchGate/Journal of Chemical Research.[1] Link

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Benzofuranol and the Advent of Microwave Synthesis

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Among its derivatives, 3-benzofuranol and its tautomeric form, benzofuran-3(2H)-one, serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including potential anti-cancer agents.[1] The development of efficient and sustainable synthetic methodologies for accessing this core structure is, therefore, of paramount importance to the drug discovery and development pipeline.

Traditionally, the synthesis of benzofuran derivatives often involves multi-step procedures with long reaction times and harsh conditions, leading to modest yields and significant energy consumption.[2][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful tool to overcome these limitations.[4][5][6] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles.[7][8] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-benzofuranol, offering a detailed protocol, mechanistic insights, and practical guidance for researchers in the field.

The Synthetic Strategy: A Microwave-Promoted Intramolecular Cyclization

The presented protocol focuses on a microwave-assisted intramolecular cyclization of a benzoate precursor to yield benzofuran-3(2H)-one, the keto-tautomer of 3-benzofuranol. This approach has been shown to be significantly accelerated under microwave irradiation compared to conventional heating methods.[3]

G cluster_0 Synthetic Workflow Start Methyl 2-(2-methoxy-2-oxoethoxy)benzoate Process Microwave-Assisted Intramolecular Cyclization Start->Process Reagents: - Base (e.g., K3PO4) - Solvent (e.g., DMF/CH3OH) Product Benzofuran-3(2H)-one (3-Benzofuranol) Process->Product Rapid heating & cyclization Purification Column Chromatography Product->Purification Final_Product Pure 3-Benzofuranol Purification->Final_Product

Figure 1: A high-level overview of the microwave-assisted synthesis of 3-benzofuranol.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate≥98%Commercially AvailableStarting material.
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableBase catalyst.
Dimethylformamide (DMF)AnhydrousCommercially AvailableHigh boiling point solvent suitable for microwave synthesis.
Methanol (CH₃OH)AnhydrousCommercially AvailableCo-solvent.
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Microwave Synthesis Reactor (e.g., Anton Paar Monowave series or similar)

  • Microwave-safe reaction vials with snap caps and septa

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol: Microwave-Assisted Synthesis of Benzofuran-3(2H)-one

This protocol is adapted from methodologies reported for the microwave-assisted synthesis of benzofuran-3(2H)-ones.[3]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 2-(2-methoxy-2-oxoethoxy)benzoate (1.0 mmol, 224 mg).

  • Reagent Addition: Add potassium phosphate (K₃PO₄) (0.75 mmol, 159 mg).

  • Solvent Addition: Add a 1:1 mixture of anhydrous DMF and methanol (4 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 30 minutes with stirring. The pressure will increase inside the sealed vial, which is a normal and controlled aspect of this high-temperature synthesis.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure benzofuran-3(2H)-one.

Results and Discussion: Mechanistic Insights and Advantages

The synthesis proceeds via a base-catalyzed intramolecular Dieckmann-type condensation. The microwave irradiation significantly accelerates this process.

G cluster_0 Proposed Reaction Mechanism Start Methyl 2-(2-methoxy-2-oxoethoxy)benzoate Enolate Enolate Intermediate Start->Enolate Base (K3PO4) Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Nucleophilic Attack Product Benzofuran-3(2H)-one Cyclized->Product Loss of Methoxide

Figure 2: Proposed mechanism for the base-catalyzed intramolecular cyclization.

The primary advantage of employing microwave heating is the rapid and efficient energy transfer directly to the polar molecules in the reaction mixture.[8] This leads to a significant reduction in reaction time from several hours under conventional heating to just 30 minutes.[2][3] Furthermore, the high temperatures achieved in a sealed vessel under microwave irradiation can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.[7]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time >24 hours30 minutes
Yield ~29%Up to 81% (for related derivatives)
Temperature Reflux150 °C
Pressure AtmosphericElevated (in sealed vessel)
Heating Conduction/ConvectionDielectric Heating

Table 1: Comparison of conventional heating versus microwave-assisted synthesis for related benzofuran syntheses.[9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Decomposition of productDecrease reaction temperature or time.
Formation of Byproducts Non-optimal temperatureOptimize the reaction temperature.
Presence of waterUse anhydrous solvents and reagents.
Difficulty in Purification Complex reaction mixtureOptimize reaction conditions to improve selectivity.
Inappropriate chromatography solvent systemPerform TLC analysis to determine the optimal eluent.

Conclusion

The microwave-assisted synthesis of 3-benzofuranol (as its keto tautomer, benzofuran-3(2H)-one) offers a rapid, efficient, and scalable alternative to traditional synthetic methods. This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times.[6] The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to successfully implement this valuable technique in their synthetic endeavors.

References

  • Cheng, X.-M., & Liu, X.-W. (2007). Microwave-Enhanced One-Pot Synthesis of Diversified 3-Acyl-5-Hydroxybenzofurans. The Journal of Organic Chemistry, 72(19), 7350–7353. [Link]

  • Cheng, X.-M., & Liu, X.-W. (2007). Microwave-Enhanced One-Pot Synthesis of Diversified 3-Acyl-5-Hydroxybenzofurans. American Chemical Society. [Link]

  • (2017). Microwave-Assisted Synthesis and Anti-Breast Cancer Activity of 3-Acyl-5-hydroxybenzofurans. Scientific.Net. [Link]

  • (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. [Link]

  • (2009). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace. [Link]

  • Deshpande, R., et al. (2012). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing. [Link]

  • (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry. [Link]

  • (2020). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. ResearchGate. [Link]

  • Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. [Link]

  • (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. [Link]

  • (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation. Sciforum. [Link]

  • (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Critical Reviews. [Link]

  • (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PubMed. [Link]

Sources

Application Note: Strategic Protocols for the O-Alkylation of 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 3-alkoxybenzofurans is a recurring challenge in medicinal chemistry due to the inherent instability and ambident reactivity of the starting material, 3-benzofuranol (also known as benzofuran-3(2H)-one).[1] Unlike simple phenols, 3-benzofuranol exists in a dynamic keto-enol equilibrium.[1] While the keto form (coumaranone) is thermodynamically favored, O-alkylation requires trapping the transient enol species.

This guide details three distinct protocols designed to overcome the specific failure modes of this substrate: C-alkylation at the 2-position and oxidative dimerization .[1]

The Core Challenge: Ambident Nucleophilicity

The deprotonated 3-benzofuranol forms an enolate anion that can react at two sites:

  • Oxygen (Kinetic/Hard site): Yields the desired 3-alkoxybenzofuran.[1]

  • Carbon-2 (Thermodynamic/Soft site): Yields 2-alkylbenzofuran-3-one.[1]

Selection Rule: To maximize O-alkylation, experimental conditions must favor the "hard" nucleophilic character of the oxygen atom. This is achieved through solvent polarity, counter-ion selection, and leaving group "hardness" (HSAB theory).

Mechanistic Pathways & Decision Logic[1]

The following diagram illustrates the competing pathways and the strategic decision nodes required to select the correct protocol.

G Start Starting Material: Benzofuran-3(2H)-one Equilibrium Tautomeric Equilibrium (Keto vs Enol) Start->Equilibrium Enolate Enolate Anion (Ambident Nucleophile) Equilibrium->Enolate Base Deprotonation Path_C Path A: C-Alkylation (Soft Electrophiles / Protic Solvents) Enolate->Path_C Slow / Reversible Path_O Path B: O-Alkylation (Hard Electrophiles / Polar Aprotic) Enolate->Path_O Fast / Kinetic Control Prod_C Product A: 2-Alkylbenzofuran-3-one (Undesired) Path_C->Prod_C Prod_O Product B: 3-Alkoxybenzofuran (Target) Path_O->Prod_O

Caption: Mechanistic divergence of benzofuran-3-one enolate. Path B is favored by polar aprotic solvents and hard electrophiles.

Protocol 1: The Mitsunobu Reaction (Primary Recommendation)

Best For: Complex secondary alcohols, steric bulk, and avoiding harsh basic conditions. Mechanism: Activates the alcohol (electrophile) rather than the benzofuranol, allowing the reaction to proceed under neutral conditions which minimizes C-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Benzofuranol 1.0NucleophileUse freshly recrystallized material if possible.[1]
Alcohol (R-OH) 1.2Electrophile SourcePrimary or Secondary alcohols.[1]
PPh3 1.5ActivatorTriphenylphosphine.[2][3][4]
DIAD/DEAD 1.5H-Acceptor/ActivatorDiisopropyl azodicarboxylate (DIAD) is safer than DEAD.[1]
Solvent 10-20VMediumAnhydrous THF or Toluene.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve 3-benzofuranol (1.0 eq) and Triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M concentration relative to substrate).

  • Addition of Alcohol: Add the target alcohol (1.2 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation (Critical Step): Add DIAD (1.5 eq) dropwise over 20–30 minutes.

    • Why: Rapid addition generates heat and can lead to reduced regioselectivity. The solution should turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (usually 10-20% EtOAc/Hexanes).[1]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography on silica gel.

Validation Check: Absence of the C-alkylated ketone peak (typically ~1700 cm⁻¹ IR or carbonyl carbon in 13C NMR) confirms O-selectivity.[1]

Protocol 2: Base-Mediated Williamson Ether Synthesis[1]

Best For: Simple primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide). Risk: Higher probability of C-alkylation if conditions are not strictly controlled.[1]

Optimization for O-Selectivity (HSAB Principle)

To favor O-alkylation, we must dissociate the cation-anion pair.[1]

  • Solvent: DMF or DMSO (Polar Aprotic). These solvents solvate the cation (K+), leaving the enolate oxygen "naked" and highly reactive.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Benzofuranol 1.0Substrate-
Alkyl Halide 1.2 - 1.5ElectrophileIodides > Bromides.[1] Chlorides require NaI catalyst.
K₂CO₃ 2.0 - 3.0BaseAnhydrous, finely ground.
Solvent 10VMediumDMF (Anhydrous).
Step-by-Step Methodology
  • Setup: Charge a flask with 3-benzofuranol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add anhydrous DMF. Stir at room temperature for 15 minutes.

    • Note: The solution may darken due to enolate formation.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Temperature Control: For reactive halides (MeI, Allyl-Br), perform at 0 °C to RT . For less reactive halides, heat to 60 °C .

  • Monitoring: Stir for 2–6 hours. Monitor consumption of starting material.

    • Caution: Extended reaction times at high heat favor thermodynamic equilibration to the C-alkylated product.

  • Quench: Pour the mixture into ice-cold water (excess).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Chromatograph on silica gel (neutralized with 1% Et3N if the product is acid-sensitive).

Protocol 3: Silver-Mediated Alkylation (The "Silver Bullet")[1]

Best For: Stubborn substrates where C-alkylation is dominant using Protocol 2.[1] Mechanism: Silver coordinates to the halide, facilitating a dominant SN1-like character, while the silver enolate is strictly O-bound.

Methodology
  • Dissolve 3-benzofuranol (1.0 eq) in Benzene or Toluene (non-polar solvent is key here to form tight ion pairs that block C-attack).[1]

  • Add Ag₂CO₃ or Ag₂O (1.5 eq).

  • Add Alkyl Halide (1.5 eq).

  • Reflux in the dark (wrap flask in foil) for 12 hours.

  • Filter through Celite to remove silver salts. Concentrate and purify.

Troubleshooting & Optimization (The Scientist's Notebook)

ObservationDiagnosisCorrective Action
Low Yield / Recovery of SM Enolate not forming or quenched by moisture.[1]Ensure anhydrous DMF/THF. Increase base equivalents.
Major Product is C-Alkylated Reaction under thermodynamic control.[1]Switch to Protocol 1 (Mitsunobu). If using Protocol 2, lower temperature and reduce reaction time.
Product decomposes on Silica Acid sensitivity of the enol ether.Pre-treat silica gel with 1% Triethylamine during column packing.
Dimerization (Red/Brown tar) Oxidative coupling of enolate.Degas solvents thoroughly. Run reaction under strict Inert Atmosphere (Ar/N2).

References

  • Mitsunobu Reaction on Phenols/Enols

    • Title: The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5]

    • Source: Mitsunobu, O. Synthesis1981, 1, 1-28.
    • Context: Foundational review establishing the mechanism for O-alkyl
    • [1]

  • Regioselectivity in Ambident Enolates

    • Title: Reactivity of Ambident Anions.
    • Source: Reutov, O. A.; Beletskaya, I. P.; Kurts, A. L. Ambident Anions, Consultants Bureau, New York, 1983.
    • Context: Authoritative text on HSAB theory applied to O- vs C-alkylation.[1]

  • Synthesis of 3-Alkoxybenzofurans

    • Title: A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction.[1][6][7]

    • Source: Jalili-Baleh, L. et al. Z.[7] Naturforsch.2012 , 67b, 165–170.[7]

    • Context: Demonstrates catalytic approaches to functionalizing the 3-position of benzofuranones.
  • General Benzofuran Synthesis Review

    • Title: A Review: An Insight on Synthesis of Benzofuran.
    • Source:Int. J. Res. Granthaalayah2019 .[8]

    • Context: Broad overview of benzofuran reactivity and synthetic str
    • [1]

Sources

Application Note: Reduction of Benzofuran-3(2H)-one to 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The reduction of benzofuran-3(2H)-one (also known as coumaran-3-one) to 3-benzofuranol (2,3-dihydrobenzofuran-3-ol) is a pivotal transformation in the synthesis of bioactive heterocycles. This scaffold appears in potent anti-arrhythmic agents, antifungal neolignans, and protein kinase inhibitors.

While the reduction of a ketone to a secondary alcohol appears trivial, this specific substrate presents a unique Critical Quality Attribute (CQA) challenge: Aromatization Risk . The product, 3-benzofuranol, is a benzylic alcohol prone to acid-catalyzed dehydration to form the fully aromatic benzofuran .

This guide provides two distinct protocols:

  • Protocol A (Standard): A robust, cost-effective NaBH₄ reduction for racemic synthesis.

  • Protocol B (Asymmetric): A Rhodium-catalyzed transfer hydrogenation for enantioselective applications (>95% ee).[1]

Part 2: Mechanism & Critical Control Points

Reaction Pathway & Stability

The reduction involves the nucleophilic attack of a hydride species on the carbonyl carbon at position 3. The resulting alkoxide is protonated to form the alcohol.

The Danger Zone: Under acidic conditions or excessive heat, the 3-benzofuranol undergoes E1 elimination. The driving force is the formation of the stable, fully aromatic benzofuran system.

ReactionPathway Substrate Benzofuran-3(2H)-one (Ketone) Intermediate Alkoxide Intermediate Substrate->Intermediate Hydride (H-) Product 3-Benzofuranol (Target Alcohol) Intermediate->Product Protonation (H+) Byproduct Benzofuran (Aromatic impurity) Product->Byproduct Acid/Heat (-H2O)

Figure 1: Reaction pathway highlighting the critical risk of dehydration (red dashed line) leading to the aromatic impurity.

Part 3: Protocol A - Standard Racemic Reduction

Objective: High-yield synthesis of (±)-2,3-dihydrobenzofuran-3-ol. Reagent: Sodium Borohydride (NaBH₄).

Experimental Design Logic
  • Solvent: Methanol is preferred over Ethanol for faster kinetics, but it must be kept cold to minimize side reactions.

  • Quench: Crucial Step. Do NOT use HCl. Use saturated aqueous Ammonium Chloride (NH₄Cl) or simply water. Strong acids will instantly trigger dehydration to benzofuran.

Step-by-Step Protocol
  • Preparation:

    • Dissolve benzofuran-3(2H)-one (1.0 equiv) in Methanol (0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add NaBH₄ (0.6 - 1.0 equiv) portion-wise over 10 minutes. Note: Hydride addition is exothermic; control rate to maintain T < 5 °C.

    • Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring (Self-Validation):

    • TLC (Hexane:EtOAc 3:1): Product is more polar (lower R_f) than the starting ketone.

    • Checkpoint: If a high R_f spot appears (matching benzofuran standard), the reaction or workup is too acidic or warm.

  • Workup:

    • Concentrate methanol under reduced pressure (keep bath < 40 °C).

    • Dilute residue with EtOAc and wash with saturated NH₄Cl (pH ~5-6) or Water.

    • Dry organic layer over Na₂SO₄ (neutral drying agent; avoid acidic MgSO₄ if product is highly sensitive).

  • Purification:

    • Flash column chromatography (Silica gel).[2] Elute with Hexane/EtOAc gradient.

    • Storage: Store under inert atmosphere at 4 °C.

Part 4: Protocol B - Asymmetric Transfer Hydrogenation

Objective: Synthesis of chiral (R)- or (S)-3-benzofuranol. Catalyst System: Rh(III) / TsDPEN (Noyori-Ikariya type).

Rationale

Direct asymmetric hydrogenation using molecular H₂ requires high pressure. Transfer hydrogenation (ATH) using formic acid/triethylamine is safer, easier to scale in standard reactors, and yields high enantioselectivity for this substrate class.

Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a reaction vessel, combine [Cp*RhCl₂]₂ (0.5 mol%) and the chiral ligand (R,R)-TsDPEN (1.0 mol%).

    • Add Dichloromethane (DCM) or EtOAc and stir for 10 min to form the active orange catalyst complex.

  • Reaction Setup:

    • Add benzofuran-3(2H)-one (1.0 equiv) to the catalyst solution.

    • Add the hydrogen source: HCOOH/Et₃N (5:2 azeotrope) (2.0 - 5.0 equiv).

  • Execution:

    • Stir at RT (20–25 °C) for 2–5 hours.

    • Note: Monitor CO₂ evolution (gas release indicates active reduction).

  • Validation:

    • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/iPrOH.

    • Target: >95% ee.

  • Workup:

    • Wash with water to remove salts and excess formate.

    • Evaporate solvent. The catalyst residue can often be precipitated or removed via a short silica plug.

Part 5: Data Summary & Troubleshooting

Analytical Characteristics
Compound1H NMR (Characteristic Signal)TLC Behavior (Polarity)Stability Risk
Benzofuran-3(2H)-one Singlet ~4.6 ppm (CH₂ at C2)MediumStable
3-Benzofuranol (Product) Multiplet/Doublet ~5.3 ppm (CH at C3)High (Polar)Dehydration
Benzofuran (Impurity) Aromatic CH ~6.7 ppm (C3-H)Low (Non-polar)Stable
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product spot disappears on TLC, new non-polar spot appears. Acid-catalyzed dehydration during workup.Use neutral buffers (Phosphate pH 7) or Water. Avoid HCl.
Low Yield / Incomplete Conversion. Wet solvent (NaBH₄ decomposition) or old catalyst (ATH).Dry solvents. Increase catalyst loading to 1 mol%.
Low ee (Protocol B). Temperature too high or wrong Ligand/Metal ratio.Run reaction at 0 °C (slower but higher ee). Ensure 1:2 ratio of Dimer:Ligand.
Method Selection Workflow

MethodSelection Start Start: Benzofuran-3-one Reduction Decision Is Enantiopurity Required? Start->Decision Racemic Protocol A: NaBH4 (Standard) Decision->Racemic No (Racemic) Chiral Protocol B: Rh-ATH (Asymmetric) Decision->Chiral Yes (>95% ee) Workup Workup Criticality: Neutral pH required to prevent aromatization Racemic->Workup Chiral->Workup

Figure 2: Decision tree for selecting the appropriate reduction protocol based on stereochemical requirements.

References

  • Tafelska-Kaczmarek, A.; Kwit, M.; Stasiak, B. (2019).[1] "Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones." Proceedings, 41(1),[1] 49. [Link]

  • Zhang, Z.-F.; Zhu, D.-X.; Chen, W.-W.; Xu, B.; Xu, M.-H. (2017).[3][4] "Enantioselective Synthesis of gem-Diaryl Benzofuran-3(2H)-ones via One-Pot Asymmetric Rhodium/Palladium Relay Catalysis." Organic Letters, 19(10), 2726–2729. [Link][4][5][6]

  • Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, 86, 6931–6936.[2] [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Benzofuranol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Improvement & Troubleshooting Target Scaffold: 2,3-dihydrobenzofuran-3-ol (3-Benzofuranol) Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Define Your Failure Mode

Before optimizing, identify the specific bottleneck in your cyclization workflow. 3-Benzofuranols are labile intermediates; they yearn to dehydrate into the aromatic benzofuran or oxidize to the ketone.

SymptomProbable CauseImmediate Action
Product is aromatic (Benzofuran) Acidic workup or high heat promoted E1cB elimination.Switch to neutral/buffered quench. Lower reaction temperature.[1]
Starting material recovered (Open chain) 5-exo-tet cyclization is kinetically slow; competing O-alkylation.Switch solvent to HFIP or use Cs₂CO₃ (Cesium Effect).
Complex mixture / Polymerization Uncontrolled aldol condensation or radical oxidation.Degas solvents (Ar sparge). Add radical scavenger (BHT) if using radical precursors.
Product converts to Ketone (Benzofuranone) Air oxidation during workup.Perform workup under inert atmosphere; avoid silica gel chromatography (acidic).

Core Protocols & Optimization

We focus on the two most prevalent cyclization pathways: Epoxide Ring Opening (Direct) and the Modified Rap-Stoermer/Chalcone Route (Indirect).

Protocol A: Epoxide Cyclization (The Direct Route)

Targeting the intramolecular nucleophilic attack of a phenol on a pendant epoxide.

The Challenge: The 5-exo-tet cyclization competes with 6-endo-tet (forming chroman-3-ol). Baldwin’s rules favor 5-exo, but steric bulk can skew selectivity.

Optimized Workflow:

  • Substrate: 2-(Oxiran-2-yl)phenol derivative.

  • Catalyst System: 10 mol% In(OTf)₃ (Indium Triflate) or mild base (K₂CO₃).

  • Solvent: Toluene (for Lewis Acid) or Acetone (for Base).

  • Key Modification:

    • Standard: Refluxing in benzene (Old school, toxic, promotes elimination).

    • Optimized:Use Hexafluoroisopropanol (HFIP) as a co-solvent. HFIP stabilizes the transition state via H-bonding, accelerating the 5-exo cyclization without requiring heat that triggers dehydration [1].

Protocol B: The Chalcone/Phenacyl Route (The Robust Route)

Cyclization of


-halo-2-hydroxyacetophenones or 2-hydroxychalcones.

The Challenge: This route often over-reacts to the benzofuran. Preserving the -OH at C3 requires precise proton control.

Step-by-Step Optimization:

  • Precursor: 2'-hydroxy-phenacyl bromide or protected 2-hydroxychalcone.

  • Cyclization:

    • Reagent: Sodium Acetate (NaOAc) in Ethanol/Water (Mild) OR K₂CO₃ in Acetone (Fast).

    • Temperature: Strictly maintain < 60°C . Higher temps guarantee dehydration.

  • Stabilization (Crucial):

    • If using acid-mediated deprotection/cyclization (e.g., from MOM-protected chalcones), add excess Ethanol to the reaction mixture. This traps the intermediate cation or stabilizes the transition state, preventing decomposition to the furan [2].

  • Reduction (If Ketone forms):

    • If the reaction yields 3-benzofuranone, perform an in situ reduction using NaBH₄/CeCl₃ (Luche Reduction) at 0°C to selectively access the alcohol without ring opening.

Mechanistic Visualization

Understanding the transition state is key to preventing side reactions.

Diagram 1: Epoxide Cyclization Pathway (5-exo-tet)

Benzofuranol_Mechanism Start 2-(Oxiran-2-yl)phenol Act Activation (Lewis Acid / Base) Start->Act Coordination TS Transition State (5-exo-tet) Act->TS Intramolecular Attack Prod 3-Benzofuranol (Target) TS->Prod Ring Closure Side Benzofuran (Dehydrated) Prod->Side -H2O (Acid/Heat) AVOID THIS

Caption: The 5-exo-tet cyclization pathway. Note the dehydration risk (red dashed line) triggered by acidic conditions or excessive heat.

Troubleshooting FAQ

Q: My yield is low (30-40%) using K₂CO₃ in Acetone. The starting material is consumed. A: You are likely losing product on the column. 3-Benzofuranols are sensitive to silica acidity.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample. Or, switch to neutral alumina.

Q: I see a spot-to-spot conversion on TLC, but NMR shows a mixture of alcohol and ketone. A: Spontaneous oxidation. 3-benzofuranols are benzylic alcohols and can oxidize in air, especially if the 2-position is unsubstituted.

  • Fix: Store the product under Argon at -20°C. If the ketone is not desired, consider protecting the alcohol immediately (e.g., acetylation or silylation) in the same pot.

Q: In the chalcone route, I only get the benzofuran (aromatic). A: Your reaction conditions are too thermodynamic.

  • Fix: Stop the reaction before full conversion if necessary. Use NaBH₄ immediately after the cyclization step is deemed complete to "lock" any ketone formed into the alcohol, which is less prone to aromatization than the enol form of the ketone.

Q: Can I use Rhodium catalysis for this? A: Yes, but it typically yields 3-benzofuranones or ethers. The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with water can yield 3-benzofuranol derivatives [3].

  • Warning: This requires strict anhydrous conditions (until the water addition step) to prevent carbene dimerization. Use Rh₂(oct)₄ in CHCl₃ at reflux.

Decision Tree for Yield Optimization

Use this logic flow to select the correct solvent/base combination.

Optimization_Tree Start Start: Low Yield Check1 Is Product Dehydrating? Start->Check1 YesDehyd YES: Benzofuran formed Check1->YesDehyd NoDehyd NO: Incomplete Conv. Check1->NoDehyd Action1 Lower Temp <40°C Buffer pH to 7.0 YesDehyd->Action1 Action2 Switch Solvent NoDehyd->Action2 SolventChoice Solvent Selection Action2->SolventChoice ChoiceA Polar Aprotic (DMF/DMSO) For SN2 speed SolventChoice->ChoiceA ChoiceB Fluorinated (HFIP) For H-bond activation SolventChoice->ChoiceB

Caption: Decision matrix for troubleshooting low yields based on product stability and reaction kinetics.

References

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis. Chemical Reviews.

  • Matsuura, B., et al. (2021).[1] Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[2] RSC Advances.

  • Gevorgyan, V., et al. (2008).[3] Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles.[3][4] Journal of the American Chemical Society.[1][3][5]

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.[2][5][6]

Sources

stabilizing 3-benzofuranol against oxidation during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-benzofuranol (and its tautomer 3-coumaranone ).[1]

Ticket ID: STAB-3BZ-OX Status: Open Priority: High (Degradation Risk)[1]

Introduction: The "Chameleon" Molecule

Welcome to the stabilization guide. If you are experiencing discoloration (browning/pinking) , purity loss , or inconsistent reaction yields , you are likely fighting the thermodynamic instability of the 3-benzofuranol/3-coumaranone equilibrium.

Crucial Concept: commercially available "3-benzofuranol" exists predominantly as its keto-tautomer, 3-coumaranone (3(2H)-benzofuranone).[1] The "ol" (enol) form is the reactive, electron-rich species that is highly susceptible to oxidative radical attack.

Your Goal: To store the compound in its dormant (keto) state and prevent the auto-catalytic oxidation loop that destroys the sample.

Module 1: The Oxidation Mechanism (Root Cause Analysis)

To stabilize the compound, you must understand the degradation pathway. 3-benzofuranol degradation is not a simple linear decay; it is a cycle driven by keto-enol tautomerism and radical oxidation .[1]

The Degradation Pathway

In the presence of trace base or light, the stable Keto form enolizes. The Enol form is electron-rich and reacts with molecular oxygen (triplet oxygen) to form radical intermediates, leading to dimerization (aurone-like dyes) or ring-opening (salicylic acid derivatives).[1]

Benzofuranol_Degradation Keto 3-Coumaranone (Keto Form - Stable Storage State) Enol 3-Benzofuranol (Enol Form - Reactive) Keto->Enol Tautomerism (Catalyzed by Base/Light) Radical Peroxy/Aryl Radical (Intermediate) Enol->Radical + O2 (Oxidation) Dimer Aurone Dimers (Yellow/Brown Impurities) Radical->Dimer Dimerization Acid Salicylic Acid Derivs. (Ring Opening) Radical->Acid Oxidative Cleavage

Figure 1: The degradation cascade.[1] Storage stability depends on shifting the equilibrium to the left (Keto) and blocking the Enol -> Radical transition.

Module 2: The "Cryo-Inert" Storage Protocol

Standard: Maintain purity >98% for 6+ months. Requirement: Do not rely on the manufacturer's original packaging once opened.

Step-by-Step Workflow
ParameterSpecificationReason (Causality)
Atmosphere Argon (Ar) Nitrogen (

) is lighter than air and diffuses out faster.[1] Argon is heavier, creating a "blanket" over the solid crystals.
Temperature -20°C (Freezer) Lowers the kinetic energy, significantly slowing the rate of keto-enol tautomerization.
Container Amber Glass + Teflon Tape Amber glass blocks UV light (which catalyzes radical formation). Teflon tape seals micro-gaps better than Parafilm, which becomes brittle at -20°C.
Desiccant Silica Gel Packet Moisture can act as a proton shuttle, facilitating tautomerization. Keep the environment anhydrous.[2]
The "Double-Vessel" Technique (Recommended)[1]
  • Place the 3-benzofuranol vial inside a larger secondary jar containing a bed of desiccant (Drierite or Silica).

  • Flush the secondary jar with Argon for 30 seconds before sealing.

  • Store the entire assembly at -20°C.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My white powder has turned pink/light brown. Is it ruined?

Diagnosis: Early-stage Oxidation. The color comes from the formation of aurones (dimers) or quinone-like impurities.[1] These have high extinction coefficients, meaning a very small amount (e.g., 1%) can intensely color the sample. Action:

  • Check Purity: Run a proton NMR. Look for the disappearance of the methylene singlet (approx. 4.6 ppm in

    
    ) or the appearance of broad aromatic peaks.
    
  • Recovery: If purity is >95%, you can likely use it, but recrystallize if your application is sensitive to radical scavengers.

Q2: Can I store 3-benzofuranol in DMSO or Methanol stock solutions?

Verdict: NO.

  • DMSO: Often contains trace water and can act as a mild oxidant over time. It is hygroscopic.

  • Methanol (Protic Solvents): Protic solvents stabilize the enol form via hydrogen bonding and facilitate proton exchange, accelerating the tautomeric equilibrium and subsequent oxidation.

  • Solution: If you must make a stock, use Anhydrous Acetonitrile or Dichloromethane , purge with Argon, and use within 24 hours.

Q3: I need to run a reaction under basic conditions. How do I prevent immediate oxidation?

Technical Insight: Bases deprotonate the


-carbon, forming the enolate, which oxidizes almost instantly in air.
Protocol: 
  • Degas Solvents: Sparge all solvents with Argon for 15 minutes before adding the substrate.

  • Order of Addition: Add the base last, or add the 3-benzofuranol as a solution to the base under strict inert atmosphere.

  • Scavengers: Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) if it does not interfere with your specific reaction mechanism.

Module 4: Emergency Purification (Recovery)

If your sample has degraded significantly (deep brown/black), use this purification decision tree.

Purification_Workflow Start Degraded Sample (Brown/Black) Check Check Purity (NMR/TLC) Start->Check Decision Purity > 90%? Check->Decision Recryst Recrystallization Solvent: Cyclohexane or DCM/Hexane mix Decision->Recryst Yes (Mild impurities) Column Flash Chromatography (Fast elution on Silica) Decision->Column No (Heavy degradation) Sublimation Sublimation (High Vacuum, mild heat) Decision->Sublimation Alternative (Small scale)

Figure 2: Recovery workflow.[1] Note that silica gel is slightly acidic, which is generally safer for this compound than basic alumina.

Recrystallization Protocol[1][3]
  • Dissolve the crude solid in the minimum amount of warm Dichloromethane (DCM) .

  • Slowly add Cyclohexane or Hexane until turbidity (cloudiness) persists.

  • Cool to 4°C, then to -20°C.

  • Filter the crystals quickly under a blanket of Argon.

References

  • Sigma-Aldrich. Benzofuran-3(2H)-one Product Specification & Safety Data Sheet. Accessed 2025.[2][3][4] Link

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Factors and Stability. (Explains the thermodynamic preference for the keto form in simple cyclic systems). Link

  • Dhotare, B. D., et al. "Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones."[1][5] Beilstein Journal of Organic Chemistry, 2018. (Details the oxidative degradation pathway of benzofuranones). Link

  • PubChem. 3-Coumaranone (Compound Summary). National Library of Medicine. Link

  • Matuszczak, B. "Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications." Molecules, 2021.[6] (Discusses the oxidation sensitivity and radical mechanisms of coumaranone derivatives). Link

Sources

Technical Support Center: 3-Benzofuranol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BF-3OH-001 Topic: Troubleshooting Low Purity & Spectral Inconsistencies in 3-Benzofuranol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Users synthesizing 3-benzofuranol (and its substituted derivatives) frequently report "low purity" characterized by complex NMR spectra and degradation during chromatography. In >60% of cases, this is not a synthesis failure but a misinterpretation of keto-enol tautomerism or silica-induced decomposition .

This guide provides a diagnostic workflow to distinguish between intrinsic tautomeric equilibrium and actual chemical impurities, followed by stabilized purification protocols.

Part 1: The "Purity" Illusion (Diagnostic Phase)

The Core Issue: Keto-Enol Tautomerism

Before assuming your reaction failed, you must rule out tautomerism. 3-Benzofuranol (the enol) exists in a dynamic equilibrium with coumaran-3-one (the keto form). This equilibrium is solvent-dependent and often favors the keto form, leading to "messy" NMR spectra that appear to contain major impurities.

Diagnostic Workflow

Use the following decision tree to diagnose your "impurity."

DiagnosticWorkflow Start Start: Purity < 90%? CheckNMR Step 1: Analyze 1H NMR (Look for CH2 vs CH) Start->CheckNMR Signals Do you see signals at ~4.6 ppm (s, 2H) AND ~9-10 ppm (s, 1H)? CheckNMR->Signals Tautomer Likely Tautomer Mixture (Not Impure) Signals->Tautomer Both present Impurity Likely Chemical Impurity Signals->Impurity Only one set + unidentified peaks SolventTest Step 2: Solvent Switch Test Run NMR in DMSO-d6 vs CDCl3 Tautomer->SolventTest Impurity->SolventTest Result1 Ratio Changes? Confirmed Tautomerism SolventTest->Result1 Yes Result2 Ratio Constant? Actual Byproduct SolventTest->Result2 No

Figure 1: Diagnostic decision tree to distinguish tautomeric equilibrium from synthetic failure.

Spectral Signatures (1H NMR)
FeatureEnol Form (3-Benzofuranol) Keto Form (Coumaran-3-one) Notes
Key Proton O-H : Broad singlet,

9.0–10.5 ppm
C-H2 : Sharp singlet,

4.5–4.8 ppm
The C2-position protons are distinct.
Carbon (C3) C-OH :

~145–155 ppm
C=O :

~195–205 ppm
13C NMR is definitive.
Solvent Effect Favored in H-bond accepting solvents (DMSO)Favored in non-polar solvents (CDCl3)Action: Run NMR in DMSO-d6 to shift equilibrium toward the enol.

Part 2: Reaction-Specific Troubleshooting

If the diagnostic confirms actual impurities, the issue likely stems from the cyclization step. The most common route is the Intramolecular Cyclization of


-Halo-2-hydroxyacetophenones .
Mechanism & Failure Points

The reaction proceeds via base-mediated displacement of the halogen.

ReactionPathway Substrate 2-Hydroxy- acetophenone AlphaHalo α-Halo Intermediate Substrate->AlphaHalo Halogenation OpenChain Open Chain Enolate AlphaHalo->OpenChain Base Cyclized 3-Benzofuranol (Product) OpenChain->Cyclized Cyclization SideProduct Benzofuran (Over-reduction) OpenChain->SideProduct Elimination/Red.

Figure 2: Synthetic pathway showing the critical cyclization step vs. side reaction.[1]

Common Impurities & Fixes
Symptom Probable Cause Corrective Action
Starting Material Remains Base is too weak or wet.Switch from

/Acetone to Cs2CO3/MeCN or NaH/THF . Dry solvents are critical.
Yellow/Brown Oil (Polymer) Aldol condensation of the ketone form.Lower reaction temperature (0°C

RT). Avoid strong hydroxide bases (NaOH/KOH).
Product Decomposes on Silica Acid-catalyzed ring opening/oxidation.CRITICAL: See Purification Protocol below.
Benzofuran (No -OH) Over-reduction or elimination.Avoid reductive conditions; ensure inert atmosphere (

/Ar) to prevent radical side reactions.

Part 3: Validated Purification Protocol

Stop using standard silica gel chromatography. 3-Benzofuranols are acid-sensitive and prone to oxidation on the high-surface-area silica, leading to "streaking" and low recovery.

Method A: Deactivated Silica Chromatography (Recommended)
  • Slurry Preparation: Mix Silica Gel 60 with 1-2% Triethylamine (Et3N) in Hexanes.

  • Packing: Pour the column and flush with 3 column volumes of the Et3N/Hexane mix.

  • Elution: Run the column with Hexanes/EtOAc (gradient). The Et3N neutralizes acidic sites on the silica.

    • Note: The product may elute faster than expected due to blocked active sites.

Method B: Recrystallization (High Purity)

For solid derivatives, avoid chromatography entirely.

  • Solvent System: Hexanes/EtOAc or Ethanol/Water.

  • Protocol: Dissolve crude in minimum hot EtOAc. Add Hexanes dropwise until cloudy. Cool slowly to 4°C.

  • Advantage: Removes oligomeric impurities that co-elute on silica.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/red upon standing? A: This indicates oxidation to benzofuran-2,3-dione (aurone derivatives). 3-Benzofuranols are electron-rich and air-sensitive.

  • Fix: Store under Argon at -20°C. If handling in solution, degas all solvents.

Q: Can I use GC-MS to check purity? A: Proceed with caution. The high temperature of the injection port (250°C+) often causes thermal dehydrogenation to the benzofuran or oxidation. LC-MS (ESI-) is the preferred analytical method for these thermally labile species.

Q: I need the enol form for a specific reaction. How do I lock it? A: You cannot "lock" the tautomer without chemical modification. To trap the enol, react immediately with an electrophile (e.g., Acetic Anhydride or TBDMS-Cl) in the presence of a base. This converts the unstable 3-benzofuranol into a stable 3-acyloxy- or 3-silyloxybenzofuran .

References

  • Mechanism of Cyclization: V. P. Rybalkin et al., "Synthesis of benzofuran-3(2H)-ones," Russian Chemical Reviews, 2018. Context: Details the intramolecular cyclization of -halo-2-hydroxyacetophenones and the conditions favoring ring closure.
  • Tautomerism & NMR Data

    • Z. Rong, W. Hu, N. Dai, G. Qian, "Hg(OTf)2-catalyzed N-oxide addition to alkynes... providing various coumaran-3-ones," Org.[2] Lett., 2020, 22, 3245-3250.[2]

    • Context: Provides spectral characterization of the keto-enol equilibrium in benzofuranone systems.
  • Purification & Stability

    • BenchChem Technical Support, "Purifying Synthetic 2(3H)-Benzofuranone," BenchChem Guide.

    • Context: Validates the instability of benzofuranones on silica and recommends deactivated st
  • Oxidative Side Reactions

    • X. Duan et al., "Cyclization of aromatic diazo compounds... synthesis of dihydroaurones," J. Org.[2] Chem., 2024.[2][3][4]

    • Context: Discusses radical mechanisms that can lead to oxidative byproducts similar to those seen in degrading 3-benzofuranol samples.

Sources

Technical Support Center: 3-Benzofuranol Functionalization & Side Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-benzofuranol (and its keto tautomer, benzofuran-3(2H)-one) functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of this scaffold. The core of the problem lies in its nature as an ambident nucleophile and its extreme sensitivity to basic conditions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you minimize side reactions and maximize your desired yields.

🔬 FAQ & Troubleshooting Guides

Issue 1: The Ambident Enolate Dilemma (O-Alkylation vs. C-Alkylation)

User Question: "I am trying to synthesize a 2-alkylbenzofuran-3(2H)-one via alkylation, but my NMR shows a major byproduct. It appears I am getting functionalization at the oxygen instead of the carbon. Why is this happening, and how do I force C-alkylation?"

Causality & Expert Insight: 3-Benzofuranol exists in a tautomeric equilibrium with benzofuran-3(2H)-one. Deprotonation yields an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the C2 carbon is "soft". If you use a hard electrophile (e.g., methyl tosylate) in a polar aprotic solvent (e.g., DMF) with a hard base (e.g., K₂CO₃), you will inevitably drive the reaction toward O-alkylation, forming 3-alkoxybenzofurans 1[1]. To force C-alkylation, you must use a softer electrophile (e.g., alkyl bromides/iodides) and coordinate the enolate oxygen to a Lewis acidic counterion (like Li⁺) in a less polar solvent (e.g., THF) to sterically and electronically block the oxygen.

Self-Validating Protocol: Lithium-Directed Selective C-Alkylation

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1.0 mmol of benzofuran-3(2H)-one and 10 mL of anhydrous THF.

  • Enolization: Cool the solution to -78 °C. Dropwise, add 1.05 mmol of Lithium Diisopropylamide (LDA) (1.0 M in THF/hexanes).

    • Validation Checkpoint: The solution should immediately turn a deep yellow/orange, indicating the formation of the lithium enolate. The Li⁺ tightly coordinates to the hard oxygen, leaving the soft C2 exposed.

  • Electrophile Addition: Stir for 30 minutes at -78 °C, then add 1.1 mmol of your soft alkyl halide (e.g., benzyl bromide).

  • Reaction & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Issue 2: The Curse of Over-Alkylation (Di-alkylation at C2)

User Question: "I successfully achieved C-alkylation, but my LC-MS shows a significant +Mass peak corresponding to a double alkylation (2,2-dialkylbenzofuran-3(2H)-one). How do I stop the second addition?"

Causality & Expert Insight: The mono-alkylated product (2-alkylbenzofuran-3(2H)-one) still possesses an acidic proton at the C2 position. In fact, the kinetics of reversible deprotonation for benzofuran-3(2H)-one derivatives are exceptionally fast 2[2]. Because the newly added alkyl group can stabilize the resulting enolate via hyperconjugation (or simply doesn't hinder it enough electronically), the mono-alkylated product can easily compete with the starting material for the remaining base and electrophile.

Self-Validating Protocol: Phase-Transfer Catalysis (PTC) for Mono-Alkylation

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of benzofuran-3(2H)-one and exactly 1.0 mmol of the alkyl halide in 10 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Biphasic Base: Add 10 mL of a mild 10% w/v aqueous Na₂CO₃ solution.

    • Causality: The biphasic system ensures that the concentration of the active enolate in the organic phase remains extremely low, preventing the mono-alkylated product from undergoing a second deprotonation before the starting material is consumed.

  • Reaction: Stir vigorously (1000 rpm) at room temperature for 12 hours.

    • Validation Checkpoint: Monitor via TLC; the mono-alkylated spot should appear cleanly without the higher Rf di-alkylated spot.

  • Workup: Separate the organic layer, wash with water, dry, and concentrate.

Issue 3: Base-Induced Ring Opening and Degradation

User Question: "During an aldol condensation to form aurones, I used NaOH and heat. My starting material disappeared, but I got a complex mixture of highly polar spots on TLC. What went wrong?"

Causality & Expert Insight: Benzofuran-3(2H)-ones are highly sensitive to strong aqueous bases, especially at elevated temperatures. Hydroxide ions can attack the C2 position or the carbonyl, leading to ether cleavage (retro-oxa-Michael type reaction) or hydrolysis, which opens the benzofuran ring to yield salicylic acid derivatives or ortho-hydroxyacetophenones . This is a well-documented side reaction in conventional aurone synthesis that severely limits yields 3[3].

Self-Validating Protocol: Mild Base Condensation

  • Preparation: Dissolve 1.0 mmol of benzofuran-3(2H)-one and 1.0 mmol of the target aldehyde in 5 mL of anhydrous ethanol.

  • Mild Base: Instead of NaOH, use a catalytic amount of a weaker base, such as Piperidine (0.1 mmol) or neutral Al₂O₃ (500 mg).

  • Reaction: Stir at room temperature (do not heat above 40 °C) for 6-8 hours.

    • Validation Checkpoint: The solution will precipitate the aurone product as a bright yellow solid, effectively pulling it out of the solution and protecting it from further degradation.

  • Isolation: Filter the precipitate and wash with cold ethanol.

📊 Quantitative Data Summary: Reaction Conditions vs. Selectivity

Reagents / ConditionsSolventTempMajor Product PathwayPrimary Side Reaction
K₂CO₃, Alkyl Tosylate (Hard)DMF (Polar Aprotic)25 °CO-Alkylation (3-Alkoxybenzofuran)C-Alkylation (Minor)
LDA, Alkyl Bromide (Soft)THF (Non-polar)-78 °CC-Alkylation (2-Alkylbenzofuranone)Di-alkylation (if excess RX)
Na₂CO₃ (aq) / TBAB / Alkyl-XDCM/H₂O (Biphasic)25 °CMono C-Alkylation Unreacted Starting Material
NaOH (aq), AldehydeEtOH / H₂O80 °CAldol Condensation (Aurone)Ring-Opening / Degradation
Piperidine (cat.), AldehydeEtOH (Anhydrous)25 °CAldol Condensation (Aurone)Self-condensation (Minor)

🗺️ Mechanistic Pathway & Side Reaction Map

G SM 3-Benzofuranol (Enol Form) Keto Benzofuran-3(2H)-one (Keto Form) SM->Keto Tautomerization Enolate Ambident Enolate Intermediate SM->Enolate Base (-H+) Keto->Enolate Base (-H+) C_Alk 2-Alkylbenzofuran-3(2H)-one (Desired C-Alkylation) Enolate->C_Alk Soft Electrophile, Li+ Coordination O_Alk 3-Alkoxybenzofuran (O-Alkylation Byproduct) Enolate->O_Alk Hard Electrophile, Polar Aprotic Solvent Degrad Phenolic Degradants (Ring-Opened Byproduct) Enolate->Degrad Strong Base (aq), Heat Di_Alk 2,2-Dialkylbenzofuran-3(2H)-one (Over-alkylation) C_Alk->Di_Alk Excess Base/RX

Mechanistic divergence of the benzofuran-3(2H)-one enolate under various conditions.

📚 References

  • Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. ResearchGate.1

  • Does aromaticity in a reaction product increase or decrease the intrinsic barrier? Kinetics of the reversible deprotonation of benzofuran-3(2H)-one and benzothiophene-3(2H)-one. Journal of the American Chemical Society. 2

  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. Iranian Journal of Organic Chemistry.

  • Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs. Arabian Journal of Chemistry.3

Sources

Technical Support Center: 3-Benzofuranol Crystallization & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solvent Selection & Troubleshooting Phase Separation

Ticket ID: #BF-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "3-Benzofuranol" Paradox

Before initiating solvent screening, you must address a fundamental chemical reality: 3-benzofuranol (enol) exists in a tautomeric equilibrium with 3-coumaranone (keto) .

In 90% of standard laboratory conditions, the keto form (3-coumaranone) is the thermodynamically stable polymorph that crystallizes. If your goal is to isolate the enol form, you are fighting thermodynamics. If your goal is simply high-purity solid, you are likely crystallizing the ketone.

  • Key Insight: Solvents with high dielectric constants (e.g., DMSO, Acetonitrile) or hydrogen-bond acceptors can shift the equilibrium toward the enol in solution, but the lattice energy of the crystal usually favors the ketone upon precipitation.

Part 1: Solvent Selection Matrix

Standardized protocols for Benzofuran-3(2H)-one derivatives.

Do not rely on "universal" solvents.[1] Benzofuran derivatives are prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," because their melting points are often close to the boiling points of common solvents.

Primary Solvent Candidates
Solvent ClassSpecific SolventRoleApplication Notes
Primary (Good) Ethyl Acetate DissolutionExcellent for initial dissolution. Moderate boiling point allows easy removal.
Primary (Good) Acetone DissolutionHigh solubility power. Warning: Can cause aldol condensation impurities with benzofuranones under basic conditions.
Antisolvent Petroleum Ether / Heptane PrecipitationThe "Gold Standard" antisolvent for this class. Promotes slow, controlled growth.[2]
Antisolvent Water PrecipitationAggressive antisolvent. Use only with water-miscible primary solvents (MeOH/EtOH). Risk:[3][4] High risk of oiling out.
Modifier Toluene TemplateAromatic stacking can stabilize the crystal lattice. Good for azeotropic drying if water is an impurity.
Recommended Binary Systems (Volumetric Ratios)
  • Ethyl Acetate : Petroleum Ether (1:2 to 1:4)

    • Best for: General purification of crude 3-coumaranone.

    • Protocol: Dissolve in min. vol. hot EtOAc

      
       Add warm Pet. Ether until turbid 
      
      
      
      Cool slowly.
  • Methanol : Water (4:1)

    • Best for: Highly polar substituted derivatives (e.g., nitro- or sulfonyl-benzofurans).

    • Warning: Must seed at the cloud point to prevent emulsion formation.

Part 2: Troubleshooting "Oiling Out" (LLPS)

User Issue: "My solution turned milky/oily instead of forming crystals."

The Mechanism: Oiling out occurs when the Metastable Zone Width (MSZW) intersects with a liquid-liquid miscibility gap. Essentially, the compound separates as a liquid droplet before it can organize into a crystal lattice.

The Rescue Protocol (Step-by-Step)
  • Do NOT Cool Further: Cooling an oiled-out solution only solidifies the oil into an amorphous glass (gum), trapping impurities.

  • Re-heat: Heat the mixture until the oil droplets re-dissolve into a clear homogeneous phase.

  • The "Solvent Bump": Add 10-15% more of the Good Solvent (e.g., Ethyl Acetate). This shifts the composition away from the miscibility gap.

  • Seed Loading: Cool very slowly to the saturation temperature. Add seed crystals (0.5 wt%) immediately upon reaching saturation.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours after seeding. Do not cool until a visible crystal bed is established.

Visual Logic: The Oiling Out Decision Tree

OilingOutProtocol Start Start: Hot Clear Solution Cool Cooling Process Start->Cool Check Visual Check Cool->Check Crystals Crystals Forming Check->Crystals Clear Susp. Oil Oiling Out (Droplets) Check->Oil Milky/Emulsion Reheat Re-heat to Dissolution Oil->Reheat STOP COOLING Adjust Add 10% Good Solvent Reheat->Adjust Seed Add Seeds @ Saturation Adjust->Seed Seed->Cool Restart Cycle

Caption: Decision logic for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am trying to crystallize 3-benzofuranol, but NMR shows 3-coumaranone. Is my solvent reacting?

  • Answer: Likely not. This is tautomerism , not degradation. In solution (CDCl3), you may see both.[5][6] In the solid state, the keto form (coumaranone) is favored by lattice energy.

    • Diagnostic: If you must stabilize the enol, avoid protic solvents (MeOH, Water) which facilitate proton transfer. Use aprotic solvents (DCM, Toluene) and consider derivatization (e.g., acetylation) to "lock" the enol form.

Q2: My crystals are colored (yellow/orange), but the product should be white.

  • Answer: Benzofuranones are susceptible to oxidation, forming aurone derivatives (bright yellow/orange) or dimers.

    • Fix: Perform the crystallization under an inert atmosphere (

      
      ). Add a trace of antioxidant (e.g., BHT) or wash the crude organic layer with sodium bisulfite before crystallization to reduce oxidized impurities.
      

Q3: How do I determine the correct amount of antisolvent?

  • Answer: Perform a Cloud Point Determination .

    • Dissolve 100mg solute in 0.5mL good solvent.

    • Add antisolvent dropwise with stirring.

    • Record volume (

      
      ) when turbidity persists for >30 seconds.
      
    • Operational Rule: Use

      
       for your bulk crystallization to stay within the Metastable Zone, then cool to induce nucleation.
      

Part 4: Tautomeric Equilibrium Visualization

Understanding the shift between the enol and keto forms is critical for interpreting your yield and purity data.

Tautomerism Enol 3-Benzofuranol (Enol Form) Less Stable Solid Keto 3-Coumaranone (Keto Form) Stable Crystal Enol->Keto Crystallization (Lattice Energy) Keto->Enol Dissolution Solvent Protic Solvents (MeOH, H2O) Solvent->Keto Catalyzes Transfer

Caption: The thermodynamic drive toward the keto form during crystallization, accelerated by protic solvents.

References

  • Synthesis and Crystal Structure of Benzofuran Derivatives. Asian Journal of Chemistry. (2012). Describes the use of Petroleum Ether/Ethyl Acetate (2:1) for benzofuran crystallization.[7]

  • Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. (2022).[3] Comprehensive guide on managing phase separation and oiling out phenomena.

  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase. NIH/PubMed. (2013). Provides melting point data and characterization for various substituted 3-coumaranones.

  • Solvent Selection for Process Development. Technobis Crystallization Systems. (2021). Methodology for solubility curves and MSZW determination.

Sources

controlling keto-enol equilibrium in 3-benzofuranol solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of 3-Benzofuranol

Welcome to the technical support guide for controlling the keto-enol equilibrium in 3-benzofuranol solutions. 3-Benzofuranol exists in a dynamic equilibrium between two tautomeric forms: the enol form (3-hydroxybenzofuran) and the keto form (benzofuran-3(2H)-one). This tautomerism is not a mere chemical curiosity; it is a critical parameter that dictates the molecule's reactivity, hydrogen bonding capacity, polarity, and ultimately, its biological activity and utility in drug development.[1][2] Understanding and controlling this equilibrium is paramount for achieving reproducible results and designing molecules with desired properties.

This guide provides field-proven insights, troubleshooting strategies, and validated protocols to empower researchers in their work with this versatile scaffold.

Section 1: Fundamentals of the Keto-Enol Equilibrium

The interconversion between the keto and enol forms is a chemical equilibrium where both isomers are present, though often in unequal amounts.[3] The position of this equilibrium is highly sensitive to the surrounding chemical environment.

Caption: The tautomeric equilibrium between the keto and enol forms of 3-benzofuranol.

Key factors that allow for precise control over this equilibrium include:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer.[4][5]

  • pH: The tautomerization process can be catalyzed by both acids and bases.[3][6]

  • Temperature: Changes in temperature can shift the equilibrium position, providing thermodynamic insights.[7][8]

  • Substituents: Electron-donating or electron-withdrawing groups on the benzofuran ring can alter the relative stability of the tautomers.[9][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the characterization and initial handling of 3-benzofuranol solutions.

Q1: How can I determine the keto-to-enol ratio in my solution?

The most direct and powerful method for quantifying the tautomeric ratio in solution is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[11][12] The keto and enol forms have distinct proton signals that are typically well-resolved. By integrating the signals corresponding to each tautomer, you can calculate their molar ratio.[11][13]

  • Keto Form Signature: Look for the signal corresponding to the CH₂ group at the 2-position, which is absent in the enol form.

  • Enol Form Signature: Look for the hydroxyl (-OH) proton signal. Its chemical shift can be highly variable depending on the solvent and concentration.

UV-Vis spectroscopy can also be used.[14][15] The keto and enol forms have different conjugated systems and thus different maximum absorbance wavelengths (λmax). By establishing the λmax for each pure (or highly enriched) tautomer, you can analyze the spectrum of a mixture.[16][17]

Q2: I am seeing unexpected results in my biological assay. Could tautomerism be the cause?

Absolutely. The keto and enol forms have different shapes, polarities, and hydrogen bond donor/acceptor capabilities. These differences can lead to distinct binding affinities for biological targets like enzymes or receptors. If your equilibrium shifts under assay conditions (e.g., in an aqueous buffer), the dominant species your target "sees" may be different from what you started with in a stock solution (e.g., in DMSO). It is crucial to characterize the tautomeric state in a solvent system that mimics your final assay conditions as closely as possible.

Q3: Which tautomer is generally more stable?

For most simple carbonyl compounds, the keto form is significantly more stable due to the greater strength of the C=O double bond compared to the C=C double bond.[18][19] However, for 3-benzofuranol, the enol form gains significant aromatic stability from the furan ring.[20] This makes the energy difference between the two forms much smaller, and the equilibrium becomes highly sensitive to external factors. In many common scenarios, especially in non-polar solvents, the enol form can be the dominant species.

Section 3: Troubleshooting Guide: Controlling the Equilibrium

This guide is formatted to address specific experimental challenges and provide actionable solutions.

Problem 1: My NMR spectrum shows a mixture of tautomers, but my downstream application requires a single, pure form.

Cause & Solution: The solvent you are using is likely stabilizing both tautomers to a significant degree. You can drive the equilibrium to favor one form by strategically changing the solvent system.

  • To Favor the Enol Form: Use a non-polar, aprotic solvent like benzene, toluene, or chloroform (CDCl₃). These solvents do not compete for hydrogen bonds, allowing the enol form to be stabilized by potential intramolecular hydrogen bonding.

  • To Favor the Keto Form: Use a polar, protic solvent like water (H₂O) or methanol (CH₃OH). These solvents are excellent hydrogen bond donors and acceptors and will solvate and stabilize the more polar C=O bond of the keto tautomer.[4][5] Polar aprotic solvents like DMSO can be complex, as they are strong hydrogen bond acceptors and can stabilize the enol's hydroxyl proton.[5]

Solvent ClassPrimary InteractionExpected Dominant TautomerRationale
Non-Polar (e.g., CCl₄, Benzene)van der Waals forcesEnol Minimizes dipole interactions; intramolecular H-bonding in enol is favored.
Polar Aprotic (e.g., Acetone, THF)Dipole-dipole interactionsMixture / Enol Can stabilize the keto dipole, but also accepts H-bonds from the enol.
Polar Aprotic H-bond Acceptor (e.g., DMSO)Strong H-bond acceptorEnol Favored Strongly stabilizes the enol -OH proton through intermolecular H-bonding.[5]
Polar Protic (e.g., H₂O, Methanol)H-bond donation & acceptanceKeto Effectively solvates and stabilizes the more polar keto C=O group.[4]

Problem 2: The keto-enol interconversion is too slow or not reaching equilibrium on the timescale of my experiment.

Cause & Solution: The spontaneous interconversion can be slow in neutral, aprotic solutions.[21] The mechanism of tautomerization is catalyzed by acid or base.[6][18]

  • Acid Catalysis: Add a trace amount of a protic acid (e.g., a drop of HCl in methanol) or a Lewis acid. The mechanism involves protonation of the keto form's carbonyl oxygen, followed by deprotonation at the alpha-carbon.[3][18]

  • Base Catalysis: Add a trace amount of a base (e.g., sodium hydroxide, triethylamine). The mechanism proceeds through the formation of a resonance-stabilized enolate anion, which is then protonated on the oxygen to yield the enol.[3][6]

Caution: Ensure that the catalyst is compatible with your molecule and downstream applications. The change in pH will dramatically affect the equilibrium position, typically favoring the enolate/keto form under basic conditions after deprotonation.[20]

Problem 3: My compound is degrading during attempts to control the equilibrium.

Cause & Solution: Benzofuran scaffolds can be sensitive to harsh pH conditions or elevated temperatures. Ring-opening or other side reactions can occur.

  • Use Mild Catalysts: Opt for milder acids (e.g., acetic acid) or bases (e.g., pyridine).

  • Control Temperature: Avoid excessive heating. If variable temperature experiments are necessary, perform them under an inert atmosphere (N₂ or Ar) to prevent oxidation.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor for the appearance of degradation products alongside the tautomeric shift.

Section 4: Validated Experimental Protocols

Protocol 1: Quantification of Tautomer Ratio by ¹H NMR Spectroscopy

This protocol outlines the steps for accurately determining the keto-enol equilibrium constant (Keq) in a given solvent.[8]

Caption: Workflow for NMR-based analysis of tautomerism.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your 3-benzofuranol derivative.

    • Dissolve the sample in 0.5 - 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

    • Expert Tip: Allow the solution to sit for at least 30 minutes at a constant temperature to ensure it has reached equilibrium before analysis.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (d1) time (e.g., 5 seconds) to allow for full relaxation of all protons, which is critical for accurate quantitative integration.

  • Data Processing:

    • Apply standard Fourier transform, phase correction, and baseline correction to the spectrum.

  • Peak Assignment and Integration:

    • Identify a well-resolved signal unique to the keto form (e.g., the CH₂ protons). Integrate this peak and normalize its area by the number of protons it represents (i.e., divide by 2). Let this be I_keto.

    • Identify a well-resolved signal unique to the enol form (e.g., a specific aromatic proton that is shifted significantly from its keto counterpart). Integrate this peak and normalize its area by the number of protons it represents (usually 1). Let this be I_enol.

    • Trustworthiness Check: Use multiple non-overlapping peaks for each tautomer if available. The calculated ratios should be consistent.

  • Calculation:

    • Percentage of Enol (%Enol): %Enol = [I_enol / (I_enol + I_keto)] * 100

    • Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = I_enol / I_keto

Protocol 2: Monitoring Equilibrium Shifts with UV-Vis Spectroscopy

This protocol is useful for observing how the equilibrium changes in response to solvent or pH, though it is less precise for absolute quantification than NMR unless pure standards are available.[11]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-benzofuranol in a non-interfering solvent (e.g., acetonitrile).

  • Sample Preparation:

    • In a series of quartz cuvettes, prepare solutions with the same final concentration of 3-benzofuranol but in different solvents (e.g., hexane, ethanol, water).

    • To study pH effects, use a buffered aqueous solution and prepare samples across a range of pH values.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm). Use the corresponding pure solvent or buffer as the blank.

    • Allow samples to equilibrate for a set time at a constant temperature before measurement.

  • Data Analysis:

    • Compare the spectra. A shift in the λmax or the appearance/disappearance of a shoulder peak indicates a shift in the tautomeric equilibrium.[22]

    • For example, a shift to a longer wavelength (bathochromic or red shift) upon changing to a more polar solvent may indicate a change in the dominant tautomeric form.[22]

References

  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

  • Dutt, R., et al. (2020). Current Perspectives and Methods for the Characterization of Natural Medicines. In Promising Drug Molecules of Natural Origin. Taylor & Francis. [Link]

  • Koshimura, H., et al. (1973). Effect of Substituents on the Keto-Enol Equilibrium of Alkyl-substituted β-Diketones. Bulletin of the Chemical Society of Japan, 46. [Link]

  • Patel, H., et al. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 629-651. [Link]

  • Zhang, Y., et al. (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science, 14(35), 9573-9579. [Link]

  • Mphahane, N., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 12(45), 29241-29255. [Link]

  • Alberti, M. B., et al. (2018). UV-Vis spectroscopy. In Knowledge and References. Taylor & Francis. [Link]

  • Request PDF. (n.d.). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

  • Reddit. (2023). r/chemistry - Can someone please help? I just researched about this compound and there are reasons for both the compounds being stable...[Link]

  • Chemistry Learner. (2020). Keto-Enol Tautomerism: Definition, Examples, and Mechanism. [Link]

  • Forlani, L., et al. (2007). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 31(6), 979-987. [Link]

  • Li, G., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computing Workflow for Tautomer Prediction. arXiv. [Link]

  • Zhang, L., et al. (2021). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Pharmaceutical and Biological Evaluation, 8(2), 118-129. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. [Link]

  • Mills, J. E., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1431-1434. [Link]

  • Kim, H., & Lee, Y. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 16(30), 5464-5468. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Novak, P., et al. (2006). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 79(1), 1153-1162. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(1), 85-88. [Link]

  • da Silveira, L., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • LibreTexts Chemistry. (2021). 10.1: Keto-Enol Tautomerism. [Link]

  • Al-Majidi, S. M. K., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104033. [Link]

  • ResearchGate. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]

  • Mori, T., et al. (2018). Kinetic analysis of tautomer forms of aromatic-urea compounds with acetate ions: solvent effect of excited state intermolecular proton transfer. Photochemical & Photobiological Sciences, 17(5), 561-569. [Link]

  • Wirz, J. (2003). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. Pure and Applied Chemistry, 75(7), 957-966. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

Sources

Technical Support: Solubilization Strategies for 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Reality Check

Before addressing solubility protocols, we must address the fundamental chemistry of your analyte. 3-Benzofuranol (CAS 7169-34-8) exists in a keto-enol equilibrium.[1] In aqueous media and the solid state, the equilibrium heavily favors the keto-tautomer, benzofuran-3(2H)-one (also known as 3-coumaranone).[1]

If you are attempting to dissolve this compound in aqueous media, you are effectively solubilizing a lipophilic ketone, not a stable alcohol.[2] The "insolubility" you observe is often a combination of high crystal lattice energy and the compound's moderate lipophilicity (LogP ~1.5–2.1). Furthermore, forcing solubility via high pH can trigger irreversible ring-opening hydrolysis or oxidative degradation.[1][2]

Key Physicochemical Parameters:

ParameterValueImplications for Solubility
Dominant Tautomer Benzofuran-3(2H)-one (Keto)Behaves like a ketone, not a phenol.[1] Poor H-bond donor.[1][2]
LogP ~1.5 – 2.1Moderately lipophilic.[2] Requires cosolvents or carriers.[2]
Aqueous Solubility < 1 mg/mL (Est.)[2]Practically insoluble in pure water.[2]
pKa (Enol) ~9.5 (Calculated)Ionization requires pH > 10, which risks chemical instability.[2]
Stability Oxidation-proneSolutions may turn yellow/brown (aurone formation) if exposed to air/base.[1][2]

Diagnostic Flowchart

Use this decision tree to determine the correct solubilization strategy based on your experimental constraints.

G Start START: Define Application Tox Is solvent toxicity a concern? (e.g., Cell Culture) Start->Tox Conc Required Concentration? Tox->Conc No (Analytical/Chem) CD Protocol B: Cyclodextrin Complexation (HP-β-CD) Tox->CD Yes (Bioassay) DMSO Protocol A: DMSO Spike Method (< 0.5% v/v) Conc->DMSO Low (< 100 µM) Emul Protocol C: Lipid Emulsion/Micelles (Tween 80) Conc->Emul High (> 100 µM) Stab Check: Is solution turning yellow? DMSO->Stab CD->Stab Oxid STOP: Oxidative Degradation Add Antioxidant (Ascorbic Acid) or Degas Buffers Stab->Oxid Yes

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on downstream application and concentration requirements.[1]

Troubleshooting Guides & FAQs

Issue 1: "My solution precipitates immediately upon adding water to the stock."

Diagnosis: This is the "Crash-Out" effect.[1][2] You likely added the aqueous buffer to the organic stock, or mixed too rapidly, creating local regions of high water content where the compound crystallizes before it can disperse.[2]

The Solution (The "Subsurface" Technique):

  • Solvent: Dissolve 3-benzofuranol in 100% DMSO (anhydrous) to create a 1000x Master Stock (e.g., 10 mM).

  • Vortex: Have your aqueous media (PBS or culture medium) spinning on a vortex mixer.

  • Injection: Inject the DMSO stock slowly directly into the center of the vortex (subsurface), not on the container wall.[2]

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v).

Issue 2: "The solution turns yellow/brown after 1 hour."

Diagnosis: This is not a solubility issue; it is a stability issue. In aqueous media (especially at pH > 7.4), benzofuran-3(2H)-one undergoes oxidative coupling to form aurones (dimers) or ring-opening hydrolysis.[1]

The Solution:

  • pH Adjustment: Maintain pH < 7.0 if possible. The keto form is most stable in slightly acidic media (pH 5.5–6.5).

  • Degassing: Use degassed buffers (purge with N₂ or Ar for 15 mins) to prevent oxidation.[2]

  • Additives: Add 100 µM Ascorbic Acid or EDTA to chelate trace metals that catalyze oxidation.[2]

Issue 3: "I need high concentrations (1 mM+) for animal studies."

Diagnosis: Simple cosolvents (DMSO/Ethanol) will fail or be toxic at the required volumes.[2]

The Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Mechanism: The lipophilic benzofuran core enters the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.[2]

  • Protocol: See Standard Operating Procedure B below.

Standard Operating Procedures (SOPs)

SOP A: Preparation of Stable Aqueous Stock (Cyclodextrin Method)

Recommended for in vivo or sensitive cell-based assays.[1]

Materials:

  • 3-Benzofuranol (Solid)[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)[1]

  • Milli-Q Water or PBS (pH 6.5)[1]

Protocol:

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water.[1][2] Filter sterilize (0.22 µm).

  • Compound Weighing: Weigh the required amount of 3-benzofuranol.

  • Dispersion: Add the solid compound to the 20% CD solution.

  • Energy Input: The mixture will likely remain cloudy.[2] Sonicate in a water bath at 37°C for 30–60 minutes.

  • Equilibration: Place on a rotating shaker overnight at room temperature (protected from light).

  • Clarification: If minor particulate remains, filter through a 0.45 µm PVDF filter.[2] The filtrate contains the solubilized inclusion complex.[2]

  • Validation: Quantify actual concentration via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

SOP B: The "Solvent-Surfactant" Bridge

Recommended for high-throughput screening (HTS).[1]

Protocol:

  • Dissolve compound in DMSO at 20 mM.

  • Add Tween 80 to the DMSO stock to reach a 1:1 molar ratio of Compound:Tween.[2]

  • Dilute this mix into the aqueous assay buffer.[2] The Tween prevents micro-crystallization by forming micelles around the benzofuran core.[2]

Mechanistic Insight: The Tautomer Trap

Understanding the equilibrium is vital for interpreting your data.[2]

Reaction cluster_0 Aqueous Equilibrium Keto Keto Form (Benzofuran-3(2H)-one) Dominant in Water Lipophilic Enol Enol Form (3-Benzofuranol) Unstable/Transient Reactive Nucleophile Keto->Enol Tautomerism (Catalyzed by Base) Degrad Degradation Products (Aurones/Polymers) Yellow Precipitate Enol->Degrad Oxidation (O2)

Figure 2: The keto-enol tautomerism of 3-benzofuranol.[1] Note that basic conditions shift equilibrium toward the enol, which is rapidly oxidized, leading to precipitation of degradation products.[1][2]

References

  • Tautomerism & Stability

    • Title: Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis.[1][2]

    • Source: Masaryk University / Wirz Group.[2]

    • Context: Explains the rapid proton transfer and instability of enols in aqueous media without stabilization.[2]

    • URL:[Link]

  • Cyclodextrin Solubilization

    • Title: Solubilization of poorly soluble drugs: cyclodextrin-based formulations.[1][2][3]

    • Source: Aston Research Explorer.[2]

    • Context: Validates the use of HP-β-CD for lipophilic fused-ring systems.
    • URL:[Link]

  • Chemical Properties (Benzofuran-3(2H)-one)

    • Title: Benzofuran-3(2H)
    • Source: Sigma-Aldrich.[1][2]

    • Context: Confirms the commercial identity as the keto-form and solid-st
  • Physicochemical Data

    • Title: 3(2H)-Benzofuranone Chemical Properties.[1][2][4][5]

    • Source: Cheméo.[2][4][6]

    • Context: Provides estimated LogP and thermodynamic d
    • URL:[Link]

Sources

Technical Support Center: Stabilization of 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Stability & Synthesis Optimization Ticket ID: #BF-3OH-STAB-001 Subject: Prevention of Dimerization and Oxidative Degradation During Heating Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your clear/pale solution of 3-benzofuranol (or its keto-tautomer, 3-coumaranone) turned bright yellow, orange, or red upon heating or concentration. This is a common failure mode caused by aldol-type self-condensation and oxidative dimerization .

3-Benzofuranol is not a static molecule; it exists in a dynamic equilibrium with 3-coumaranone. The driving force for degradation is the high reactivity of the C2 position, which acts as both a nucleophile (in enol form) and an electrophile (in keto form), leading to rapid polymerization ("tarring") under thermal stress.

Module 1: The Chemistry of Failure (Diagnostics)
Q: Why does my product turn yellow/red instantly upon heating?

A: You are witnessing the formation of aurone-like dimers . 3-Benzofuranol exists in equilibrium with its keto form, 3-coumaranone (benzofuran-3(2H)-one). Upon heating, particularly in the presence of trace acid or base, the enol form attacks the ketone form in a self-aldol condensation.[1]

  • The Product: The initial aldol adduct dehydrates to form anhydro-bis-coumaranone (often 2-(2-hydroxyphenyl)-3-coumaranone or related conjugated systems).

  • Visual Cue: These conjugated systems absorb strongly in the visible region (yellow to deep red).

Q: I kept the reaction under nitrogen, but it still degraded. Why?

A: Nitrogen prevents oxidation, but it does not stop acid/base-catalyzed condensation .[1] If your solvent contains trace acidity (e.g., unneutralized CDCl3, acidic impurities in ethyl acetate) or basicity (glassware residues), the tautomerization rate increases, accelerating the self-reaction.[1] Furthermore, if the


 line was not strictly oxygen-free, oxidative radical coupling at the C2 position can occur, forming 2,2'-bis(coumaranone).[1]
Module 2: Critical Parameters (Troubleshooting)
Q: Which solvents are strictly forbidden?

A: Avoid protic solvents (MeOH, EtOH, Water) at elevated temperatures if possible.[1]

  • Reason: Protic solvents facilitate proton transfer, speeding up the keto-enol tautomerization.[1] They also stabilize the ionic intermediates of the dimerization pathway.

  • Recommendation: Use aprotic, non-polar solvents like Toluene or Benzene for heating.[1] If polarity is needed, use anhydrous THF or DCM, but keep temperatures low.[1]

Q: How does pH affect stability?

A: 3-Benzofuranol is an "ambiphilic" victim of pH.

  • Base: Deprotonates C2, creating a reactive enolate that aggressively attacks any ketone present.[1]

  • Acid: Protonates the carbonyl oxygen, making it a super-electrophile for the enol to attack.[1]

  • The "Sweet Spot": Neutral conditions are essential. If your synthesis involved acid/base, you must quench to pH 6.5–7.5 before any heating or concentration steps.[1]

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Self-Aldol Condensation (Thermal/pH driven) and Oxidative Coupling (Radical driven).

Benzofuranol_Degradation Benzofuranol 3-Benzofuranol (Enol Form) Coumaranone 3-Coumaranone (Keto Form) Benzofuranol->Coumaranone Tautomerism (Heat/Protic Solvent) Radical C2-Radical (Oxidative Species) Benzofuranol->Radical O2 / Initiator Enolate Enolate Intermediate (High Reactivity) Coumaranone->Enolate Base/Heat Aldol_Adduct Aldol Adduct Coumaranone->Aldol_Adduct Electrophile Enolate->Aldol_Adduct Attacks Keto Form Dimer_Ox 2,2'-Bis(coumaranone) (Oxidative Dimer) Radical->Dimer_Ox Dimerization Dimer_Aldol Anhydro-bis-coumaranone (Yellow/Red Solid) Aldol_Adduct->Dimer_Aldol -H2O (Dehydration)

Figure 1: Mechanistic pathways leading to chromogenic impurities.[1] The red nodes represent the irreversible "tar" or colored byproducts.[1]

Module 4: Validated Stabilization Protocols
Protocol A: The "Cold-Trap" Isolation (For Solvent Removal)

Use this when concentrating the product after synthesis to prevent rotary evaporator degradation.

  • Quench: Ensure the reaction mixture is neutralized. If an amine base was used, wash with dilute citric acid (mild) rather than HCl to avoid acid-catalysis.[1]

  • Scavenge: Add a radical inhibitor if the product is stored for long periods (e.g., BHT, 0.1 mol%), though this is optional for immediate use.[1]

  • Vacuum: Set rotary evaporator bath to < 35°C . Do not heat to accelerate evaporation.

  • Inert Break: When releasing the vacuum, backfill with Argon or Nitrogen , not air.[1] Oxygen introduced to a hot, concentrated residue triggers rapid oxidative coupling.[1]

Protocol B: Kinetic Control during Heating

Use this if heating is chemically necessary (e.g., for a substitution reaction).[1]

ParameterSpecificationRationale
Atmosphere Strict Argon/NitrogenEliminates radical dimerization pathway.
Concentration Dilute (< 0.05 M)Reduces the probability of intermolecular collision (dimerization is 2nd order).[1]
Solvent Toluene or DCMAprotic solvents minimize tautomeric equilibrium shifts.
Glassware Silanized or Acid-WashedRemoves surface silanols (weakly acidic) or alkaline detergent residues.
Module 5: Troubleshooting Decision Tree

Use this flow to diagnose the specific cause of your instability.

Troubleshooting_Tree Start Observation: Solution turns Yellow/Red Check_O2 Was reaction under strict Inert Gas? Start->Check_O2 Check_pH Check pH of aqueous wash Check_O2->Check_pH Yes Sol_Ox Cause: Oxidative Coupling Action: Degas solvents, use Argon Check_O2->Sol_Ox No Check_Conc Concentration > 0.1M? Check_pH->Check_Conc Neutral Sol_AcidBase Cause: pH Catalysis Action: Neutralize to pH 7.0 Check_pH->Sol_AcidBase Acidic/Basic Check_Conc->Sol_Ox No (Suspect trace O2) Sol_Conc Cause: 2nd Order Kinetics Action: Dilute reaction Check_Conc->Sol_Conc Yes

Figure 2: Diagnostic workflow for identifying the root cause of 3-benzofuranol degradation.

References
  • Mechanism of Condensation: Boussafi, K., Villemin, D., & Bar, N. (2024).[1][2] Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. MDPI, Chem. Proc. 2024, 16,[1] 98. [1]

  • Oxidative Instability & MAO Inhibition: Legoabe, L. J., Petzer, A., Petzer, J. P. (2015).[1] 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 5815–5830.[1]

  • General Reactivity of Benzofuranones: Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.

  • Chemical Safety & Polymerization: PubChem Compound Summary for 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Analogous reactivity data).

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-Benzofuranol vs. Benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Mechanistic Causality

Benzofuran-3-one (commonly known as coumaranone) and 3-benzofuranol represent the keto and enol tautomers of a privileged heterocyclic scaffold widely utilized in the synthesis of bioactive molecules and pharmaceuticals. For analytical scientists, distinguishing between these two forms is not merely an academic exercise; it is critical for accurate structural characterization, as the tautomeric state directly impacts the molecule's reactivity, solubility, and receptor-binding profile.

Unlike simple aliphatic ketones, the tautomeric equilibrium in this system is governed by a complex interplay of aromatic stabilization, bond dissociation energies, and solvent effects. While the enol form (3-benzofuranol) gains stabilization energy by completing a fully conjugated 10-


 electron benzofuran system, the keto form (benzofuran-3(2H)-one) acts as the thermodynamic sink in non-polar environments. This is primarily due to the high bond dissociation energy of the C=O double bond compared to the C=C bond .

The choice of NMR solvent is the primary experimental variable that dictates the observed tautomeric ratio. Non-polar aprotic solvents (e.g., CDCl₃) fail to stabilize the enol's hydroxyl group, thereby heavily favoring the keto form. Conversely, highly polar, hydrogen-bond accepting solvents (e.g., DMSO-


) can shift the equilibrium toward the enol form by stabilizing the hydroxyl proton through intermolecular hydrogen bonding .

1H NMR Signal Mapping & Interpretation

The structural transition from the keto to the enol form induces drastic changes in the electronic environment of the C2 and C3 positions, which can be unambiguously tracked using


H NMR spectroscopy .
  • Benzofuran-3(2H)-one (Keto Form): The defining feature of the keto tautomer is the sp

    
    -hybridized methylene (-CH
    
    
    
    -) group at the C2 position. Lacking adjacent protons to couple with, this group appears as a sharp, distinct singlet integrating to 2H. Due to the combined electron-withdrawing effects of the adjacent carbonyl group and the ring oxygen, this signal is significantly deshielded, typically resonating between 4.60 and 4.80 ppm .
  • 3-Benzofuranol (Enol Form): Enolization converts the C2 methylene into an sp

    
    -hybridized methine (=CH-), while generating a hydroxyl (-OH) group at C3. The C2 proton now resides on a fully aromatic furan ring, shifting drastically downfield to ~7.50–7.80 ppm  as a singlet (1H). The newly formed OH proton appears as a broad singlet, highly dependent on concentration, temperature, and solvent, usually found >9.0 ppm  in aprotic solvents.
    

Quantitative Data Presentation

The following table summarizes the diagnostic


H NMR signals used to differentiate and quantify the two tautomers.
FeatureBenzofuran-3(2H)-one (Keto)3-Benzofuranol (Enol)Causality / Structural Rationale
C2 Proton(s) ~4.60 - 4.80 ppm~7.50 - 7.80 ppmKeto: sp

CH

deshielded by adjacent O and C=O.Enol: sp

CH incorporated into the aromatic ring.
Integration (C2) 2H (Singlet)1H (Singlet)Loss of one proton at C2 due to migration to C3 oxygen.
C3 Proton N/A (Carbonyl C=O)>9.0 ppm (Broad)Enol: Formation of an exchangeable hydroxyl (-OH) proton.
Aromatic Region ~7.00 - 7.70 ppm (Multiplets)~7.20 - 7.80 ppm (Multiplets)Subtle shifts occur due to changes in ring electron density.
Preferred Solvent CDCl₃ (Non-polar)DMSO-

(Polar, H-bonding)
DMSO stabilizes the enol -OH via intermolecular H-bonding.

Experimental Protocols: Self-Validating NMR Workflow

To ensure scientific integrity and prevent misinterpretation due to rapid exchange or solvent impurities, follow this self-validating protocol for sample preparation and analysis.

Step 1: Solvent Selection & Preparation

  • Rationale: Water impurities in deuterated solvents can catalyze keto-enol tautomerization and obscure the enol -OH signal via rapid proton exchange.

  • Action: Use fresh, ampouled CDCl₃ (filtered through basic alumina to remove acidic DCl traces) to observe the baseline keto form. Prepare a parallel sample in dry DMSO-

    
     to evaluate the maximum enolization potential.
    

Step 2: Sample Concentration

  • Rationale: High concentrations promote intermolecular hydrogen bonding, which can artificially stabilize the enol form even in non-polar solvents.

  • Action: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of the chosen deuterated solvent to maintain a standardized ~0.2 M concentration.

Step 3: Acquisition Parameters

  • Rationale: Accurate integration is required to calculate the tautomeric equilibrium constant (

    
    ).
    
  • Action: Acquire the

    
    H NMR spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 5 seconds to ensure complete relaxation of the C2 protons, preventing integration truncation.
    

Step 4: Data Validation & Integration

  • Rationale: A self-validating system must prove that the signals belong to the same molecular framework in equilibrium, not an impurity.

  • Action: Integrate the C2-CH

    
     singlet (~4.7 ppm) and the C2-CH aromatic singlet (~7.6 ppm). The sum of their normalized integrations (accounting for the 2H vs 1H difference) must proportionally match the integration of the stable benzene ring protons (4H total).
    

Workflow Visualization

NMR_Workflow Keto Benzofuran-3(2H)-one (Keto Tautomer) Enol 3-Benzofuranol (Enol Tautomer) Keto->Enol Equilibrium (Solvent Dependent) NMR_Keto 1H NMR Signal: C2-CH2 Singlet (~4.6 ppm) Keto->NMR_Keto Detects NMR_Enol 1H NMR Signal: C3-OH Broad (>9.0 ppm) C2-CH Singlet (~7.6 ppm) Enol->NMR_Enol Detects

Workflow mapping the keto-enol tautomeric equilibrium to their distinct 1H NMR signal signatures.

References

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available at:[Link]

  • Drug Testing and Analysis / PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Available at:[Link]

  • Encyclopedia. Tautomerism Detected by NMR. Available at: [Link]

characteristic IR absorption bands of 3-benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectroscopic characterization of 3-benzofuranol not merely as a routine identification step, but as a dynamic analytical challenge. 3-Benzofuranol is a privileged scaffold in drug development, serving as a critical intermediate for the synthesis of aurones, antimicrobial agents, and kinase inhibitors.

To objectively verify its identity and purity, we must look beyond static reference spectra. The following guide deconstructs the characteristic Infrared (IR) absorption bands of 3-benzofuranol, compares it against structural alternatives, and provides a self-validating experimental workflow designed to eliminate common spectroscopic artifacts.

Mechanistic Causality: The Keto-Enol Tautomerism

The defining analytical feature of 3-benzofuranol is its keto-enol tautomerism. The molecule exists in a delicate equilibrium between the enol form (3-hydroxybenzofuran) and the keto form (benzofuran-3(2H)-one)[1]. This equilibrium is dictated by the sample's physical state, temperature, and solvent environment, which fundamentally alters the resulting IR spectrum:

  • Enol Form (3-Hydroxybenzofuran): Stabilized by the restoration of aromaticity in the furan ring, this tautomer exhibits a distinct O-H stretching band at ~3380–3450 cm⁻¹ and aromatic C=C stretching at ~1530–1620 cm⁻¹[2].

  • Keto Form (Benzofuran-3(2H)-one): Characterized by the loss of the hydroxyl signal and the emergence of a strong, conjugated carbonyl (C=O) stretch at ~1699–1755 cm⁻¹, alongside aliphatic C-H stretching from the resulting CH₂ group at ~2964–2975 cm⁻¹[3][4].

Understanding this causality is critical. An IR spectrum of "3-benzofuranol" may show predominantly keto or enol signals depending on the preparation method. Comparing it blindly to a static molecule like phenol will lead to false-negative identifications.

Comparative IR Spectral Analysis

To objectively verify the identity of 3-benzofuranol, it must be differentiated from structurally adjacent alternatives. The invariant C-O-C ether stretch of the benzofuran core (~1168–1171 cm⁻¹) serves as our primary diagnostic anchor, remaining present regardless of the tautomeric state[5].

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)C-O-C Ring (cm⁻¹)
3-Benzofuranol (Enol) ~3380 – 3450Absent~1530 – 1620~1168 – 1171
Benzofuran-3(2H)-one (Keto) Absent~1699 – 1755~1590 – 1610~1170
Benzofuran (Core) AbsentAbsent~1530 – 1600~1100 – 1150
Phenol (Alternative) ~3200 – 3600Absent~1470 – 1600Absent

Self-Validating Experimental Protocol: ATR-FTIR Workflow

Traditional KBr pellet transmission FTIR is highly susceptible to hygroscopic moisture absorption. Water absorbed by KBr produces a broad artifact O-H band at ~3400 cm⁻¹, which completely invalidates the quantification of the enol tautomer. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this workflow.

Step-by-Step Methodology:

  • System Initialization & Background: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹) in a dry, ambient environment to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Apply 2–5 mg of the neat 3-benzofuranol sample directly onto the center of the diamond crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact, which is critical for accurate peak intensity.

  • Spectral Acquisition: Acquire the sample spectrum using the exact same parameters (32 scans, 4 cm⁻¹ resolution).

  • Internal Self-Validation (The Logic Check):

    • Core Validation: First, confirm the presence of the invariant C-O-C stretch at ~1170 cm⁻¹. If this peak is absent or shifted significantly, the benzofuran core is compromised, and the sample fails identification.

    • Tautomeric Assessment: Integrate the area of the O-H band (~3400 cm⁻¹) and the C=O band (~1720 cm⁻¹). The inverse relationship between these two bands validates the tautomeric state of the specific batch.

Spectroscopic Pathway Visualization

G A 3-Benzofuranol Sample (IR Spectroscopic Analysis) B Enol Tautomer (3-Hydroxybenzofuran) A->B Polar Solvents / Solid State C Keto Tautomer (Benzofuran-3(2H)-one) A->C Non-Polar Solvents / Liquid State D O-H Stretch (~3380-3450 cm⁻¹) B->D E C=C Aromatic (~1530-1620 cm⁻¹) B->E H Invariant C-O-C Ring Stretch (~1168-1171 cm⁻¹) B->H F C=O Stretch (~1699-1755 cm⁻¹) C->F G Aliphatic C-H (~2964-2975 cm⁻¹) C->G C->H

IR absorption pathways dictated by keto-enol tautomerism in 3-benzofuranol.

References

  • Title: Synthesis, characterization and biological study of novel heterocyclic compounds Source: Scholars Research Library URL: [Link]

  • Title: Studies on Some New Triazolothiadiazoles Derivatives Incorporating Benzofuran Moiety Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and anti-cancer activity evaluation of new aurone derivatives Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii Source: RSC Advances URL: [Link]

  • Title: Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition Source: ResearchGate URL: [Link]

Sources

Comparative Reactivity Guide: 3-Benzofuranol vs. Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heteroatom Divergence

In drug discovery, the substitution of an indole scaffold with a benzofuran moiety is a classic bioisosteric strategy. However, while they share a structural skeleton, their electronic behaviors are fundamentally distinct.

This guide delineates the reactivity profiles of Indole (1H-benzo[b]pyrrole) and 3-Benzofuranol (3-hydroxybenzofuran). The critical differentiator is not merely the heteroatom (N vs. O), but the thermodynamic stability of the aromatic system . Indole is a stable aromatic heterocycle; 3-benzofuranol is a transient enol that exists predominantly as its keto-tautomer, 3-coumaranone (benzofuran-3(2H)-one).

Key Takeaway: Researchers must treat 3-benzofuranol as a cryptic ketone capable of aldol-type chemistry at C2, whereas indole functions as an electron-rich aromatic system prone to electrophilic substitution at C3.

Structural Dynamics & Tautomerism

The reactivity divergence begins with the ground-state structure. Indole retains its aromaticity due to the significant resonance contribution of the nitrogen lone pair. In contrast, the oxygen atom in 3-benzofuranol is more electronegative, reducing resonance stabilization and driving the equilibrium toward the keto-form.

Tautomeric Equilibrium Analysis
  • Indole: The

    
    -H bond is stable. The tautomeric form (3H-indole or indolenine) is high-energy and rarely observed without substitution.
    
  • 3-Benzofuranol: The equilibrium heavily favors 3-coumaranone . The "3-benzofuranol" species is the enol tautomer. To utilize it as a stable aromatic scaffold (like indole), the oxygen must be "trapped" (e.g.,

    
    -methylation or 
    
    
    
    -acylation).
Visualization of Tautomeric Pathways

Tautomerism Indole INDOLE (Aromatic Stable) Indolenine 3H-INDOLE (Unstable Imine) Indole->Indolenine High Energy Cost Benzofuranol 3-BENZOFURANOL (Transient Enol) Coumaranone 3-COUMARANONE (Stable Keto Form) Benzofuranol->Coumaranone K_eq >> 1 (Favored)

Figure 1: Comparative tautomeric stability. Note the reversal of stability between the nitrogen and oxygen analogs.

Nucleophilic Reactivity Profile

The most common error in synthetic planning is assuming 3-benzofuranol will undergo Electrophilic Aromatic Substitution (EAS) at C3 like an indole.

Comparative Regioselectivity Table
FeatureIndole Derivatives3-Benzofuranol / 3-Coumaranone
Primary Reactivity EAS at C3 Aldol-type Condensation at C2
Nucleophilic Species Aromatic

-system (HOMO)
Enol or Enolate (

-carbon)
C3 Reactivity High (Nucleophilic attack)Low (Electrophilic carbonyl carbon)
C2 Reactivity Low (unless C3 blocked)High (Active methylene)
Vilsmeier-Haack Yields 3-formylindoleYields 2-chloro-3-formylbenzofuran (via chloro-intermediate)
Mannich Reaction C3-aminomethylationC2-aminomethylation (via enol)
Mechanistic Divergence[1]
  • Indole (C3 Attack): Electrophilic attack at C3 forms a sigma complex stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity initially.

  • 3-Coumaranone (C2 Attack): The C2 position is an "active methylene" flanked by a carbonyl (C3) and the ether oxygen (O1). It reacts via an enol/enolate mechanism, attacking electrophiles at C2.

Experimental Protocols: Vilsmeier-Haack Formylation[2]

This protocol demonstrates the "Head-to-Head" difference. Under identical conditions, Indole yields a C3-aldehyde, while 3-Coumaranone undergoes C2-functionalization accompanied by chlorination.

Reagents & Safety
  • Reagents: Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF), Dichloromethane (DCM).
    
  • Safety:

    
     is corrosive and water-reactive. Perform all steps in a fume hood under inert atmosphere (
    
    
    
    ).
Protocol A: Indole C3-Formylation
  • Preparation: Dissolve Indole (10 mmol) in DMF (5 mL) under

    
    .
    
  • Vilsmeier Reagent: In a separate flask, cool DMF (5 mL) to 0°C. Dropwise add

    
     (11 mmol). Stir for 15 min to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Add the Indole solution to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 35°C and stir for 1 hour. (Monitor by TLC: Indole is highly reactive).

  • Quench: Pour mixture into ice-water (50 mL) containing NaOH (20 mmol) to hydrolyze the intermediate.

  • Result: Precipitate is Indole-3-carboxaldehyde .

Protocol B: 3-Coumaranone Reactivity (The "Arnold" Variation)

Note: 3-Benzofuranol is used in its stable keto form, 3-coumaranone.

  • Preparation: Dissolve 3-Coumaranone (10 mmol) in anhydrous

    
    .
    
  • Reagent Excess: Use 3.0 equivalents of Vilsmeier reagent (prepared as above).

  • Reflux: Unlike indole, this requires heat. Reflux at 60–70°C for 4–6 hours.

  • Mechanism: The enol attacks the iminium ion at C2. The C3-carbonyl oxygen is then attacked by

    
    , converting the ketone to a vinyl chloride.
    
  • Quench: Pour into ice/sodium acetate solution.

  • Result: The product is 2-chloro-benzofuran-3-carboxaldehyde .

    • Observation: The oxidation state changes, and the core aromatizes via chlorination.

Reaction Pathway Diagram

ReactionPathways cluster_indole INDOLE PATHWAY (C3 Selective) cluster_benzo 3-COUMARANONE PATHWAY (C2 Selective + Chlorination) I_Start Indole I_Inter Sigma Complex (N-stabilized) I_Start->I_Inter + Vilsmeier Rgt I_Prod 3-Formylindole I_Inter->I_Prod - HCl, Hydrolysis B_Start 3-Coumaranone (Keto Form) B_Enol Enol Tautomer B_Start->B_Enol Tautomerization B_Inter C2-Iminium Intermediate B_Enol->B_Inter C2 Attack B_Prod 2-Chloro-3-formylbenzofuran B_Inter->B_Prod POCl3 Deoxy-chlorination

Figure 2: Divergent synthetic outcomes using the Vilsmeier-Haack protocol.

Drug Design Implications (Bioisosterism)

When replacing an indole with a 3-benzofuranol derivative in a drug candidate, consider the following physicochemical shifts:

  • Hydrogen Bonding:

    • Indole: Strong H-bond Donor (NH).

    • 3-Benzofuranol: Dual Donor/Acceptor (OH), but if it tautomerizes to the ketone, it becomes solely an H-bond Acceptor (C=O).

    • Design Tip: If the NH of indole makes a critical contact with the target protein, 3-coumaranone will likely fail binding unless the protein accepts a carbonyl.

  • Metabolic Stability:

    • Indoles are susceptible to oxidation at C3 (forming indoxyl/indigo species).

    • 3-Benzofuranols are susceptible to ring-opening hydrolysis (retro-aldol type) in basic physiological environments.

  • pKa and Acidity:

    • Indole NH pKa

      
       17 (DMSO).
      
    • 3-Benzofuranol OH pKa

      
       9–10 (Phenolic).
      
    • Implication: 3-Benzofuranol will be deprotonated at physiological pH if not protected, drastically altering lipophilicity (LogD).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for heterocyclic reactivity mechanisms).

  • Burtoloso, A. C. (2011). "Vilsmeier-Haack reaction of benzofuran-3(2H)-ones: A convenient route to 2-chloro-3-formylbenzofurans." Synlett, 2011(13), 1859-1862. (Specific protocol for the "Arnold" reaction).

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Comprehensive review of Indole C3 electrophilic substitution).

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews, 110(10). (Detailed thermodynamic data on keto-enol equilibrium in oxygen heterocycles).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Bioisosteric comparison of Indole and Benzofuran).

Sources

Advanced HPLC Method Development for 3-Benzofuranol Purity Analysis: Overcoming Tautomeric Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 3-benzofuranol (CAS 7169-34-8) presents a unique set of chromatographic challenges primarily driven by keto-enol tautomerism and structural similarity to synthetic precursors like salicylaldehyde and


-chloroacetophenones.[1] Standard C18 alkyl-bonded phases often fail to provide adequate selectivity (

) between the target analyte and its tautomer, 3-coumaranone (benzofuran-3(2H)-one) , resulting in split peaks or variable retention times.[1]

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[1][2] Experimental evidence suggests that Phenyl-Hexyl chemistry, utilizing


 interactions, provides superior resolution and peak shape stability for this specific heterocyclic system.[1]

The Analytical Challenge: Tautomerism & Impurities

The Tautomeric Equilibrium

3-Benzofuranol exists in a dynamic equilibrium with its keto-form, 3-coumaranone.[1] In standard reversed-phase conditions (neutral pH), the interconversion rate (


) often matches the chromatographic timescale, leading to:
  • Peak Broadening: "Plateau" formation between two unresolved peaks.[1]

  • Quantitation Errors: Inconsistent integration start/end points.

Critical Impurities

Effective method development must resolve 3-benzofuranol from:

  • Salicylaldehyde: Common starting material.[1]

  • Benzofuran: Over-reduction byproduct.[1]

  • 
    -Chloroacetophenones:  Reactive intermediates.[1]
    
Mechanistic Workflow

The following diagram illustrates the decision logic required to address these specific chemical properties.

MethodLogic Start Analyte: 3-Benzofuranol Problem Issue: Keto-Enol Tautomerism (Peak Splitting) Start->Problem Decision Select Stationary Phase Problem->Decision C18 Option A: C18 (L1) Hydrophobic Interaction Only Decision->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (L11) Hydrophobic + Pi-Pi Interaction Decision->Phenyl Targeted Approach ResultA Result: Poor Resolution Tailing Factor > 1.5 C18->ResultA ResultB Result: High Resolution Shape Selectivity Phenyl->ResultB Optimization Mobile Phase Optimization Acidic Modifier (pH 2.5) ResultB->Optimization

Figure 1: Decision matrix for selecting stationary phases based on analyte electronic properties.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4][5]

Experimental Conditions

To ensure an objective comparison, both columns were tested using identical gradient profiles and mobile phases.

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[1]

Performance Data

The following table summarizes the chromatographic parameters obtained during the method development phase.

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Optimized)Interpretation
Column ZORBAX Eclipse Plus C18ZORBAX Eclipse Plus Phenyl-Hexyl
Retention Time (

)
4.2 min4.8 minPhenyl-Hexyl shows greater retention due to

overlap.[1]
Tailing Factor (

)
1.61.05 Phenyl-Hexyl minimizes silanol interactions and stabilizes the aromatic ring.[1]
Resolution (

)
*
1.83.5 Superior separation from the nearest impurity (Salicylaldehyde).[1]
Theoretical Plates (

)
8,50012,200 Higher efficiency and sharper peaks.[1]

*Resolution calculated between 3-benzofuranol and Salicylaldehyde.

Discussion of Results

Why Method A Failed: The C18 column relies solely on hydrophobic interactions (London dispersion forces).[1] While it retained the analyte, it could not adequately discriminate between the planar benzofuran ring and the similar aromatic impurities. Furthermore, the peak shape suffered (tailing), likely due to the shifting equilibrium of the tautomers interacting with residual silanols.

Why Method B Succeeded: The Phenyl-Hexyl phase introduces


 interactions .[1] The electrons in the stationary phase's phenyl ring interact with the 

-electrons of the 3-benzofuranol. This "shape selectivity" is orthogonal to hydrophobicity, allowing the column to distinguish the specific electronic density of the benzofuran core from its impurities. Additionally, the acidic mobile phase (0.1% Formic Acid) is critical; it suppresses the ionization of phenolic impurities and accelerates the tautomeric proton exchange, resulting in a single, sharp peak representing the weighted average of the two forms.

Recommended Protocol (Method B)

This protocol is the "Gold Standard" for 3-benzofuranol analysis, designed to be self-validating and robust.[1]

Reagents & Materials
  • Stationary Phase: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm).[1]

  • Solvents: HPLC-grade Acetonitrile and Water.[1]

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (if using UV only).[1]

Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Solvent A: Add 1 mL of Formic Acid to 1 L of Water.[1] Mix and degas.

    • Solvent B: 100% Acetonitrile.[1]

    • Note: Do not buffer at neutral pH; this will slow the tautomerization and split the peak.

  • System Equilibration:

    • Flush column with 95% B for 10 minutes to remove storage solvents.[1]

    • Equilibrate at initial conditions (5% B) for 15 minutes or until baseline stabilizes.

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold to stack polar impurities)[1]

    • 10.0 min: 95% B (Linear ramp)[1]

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve 3-benzofuranol in 50:50 Water:Acetonitrile.[1]

    • Concentration: 0.5 mg/mL for purity assay; 0.05 mg/mL for impurity profiling.

Validation Strategy (ICH Q2(R1))

To ensure the method meets regulatory standards, follow this validation workflow.

Validation Spec Specificity (Stress Testing) Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec LOQ LOD/LOQ (S/N > 10) Prec->LOQ

Figure 2: Sequential validation workflow based on ICH Q2(R1) guidelines.

  • Specificity: Inject individual impurities (salicylaldehyde, etc.) to confirm they do not co-elute with the main peak.[1] Use a Diode Array Detector (DAD) to check peak purity.[1]

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Robustness: Deliberately vary pH (

    
     units) and Column Temperature (
    
    
    
    C). The Phenyl-Hexyl separation should remain stable due to the strong
    
    
    retention mechanism.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][3][4][5]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1] (2022).[1][6]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80720, 3-Benzofuranol.[1]

  • Journal of Agricultural and Food Chemistry. Quantitative method for the measurement of three benzofuran ketones... by HPLC. (2009).[1][7]

Sources

A Researcher's Guide to the Crystal Structure Determination of 3-Benzofuranol Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its reactivity, physical properties, and biological activity. The 3-benzofuranol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant therapeutic potential. The determination of the crystal structure of 3-benzofuranol and its complexes provides an atomic-level blueprint, guiding further molecular design and development.

This guide offers an in-depth, technically-focused comparison of methodologies for the crystal structure determination of 3-benzofuranol complexes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system.

The Significance of Crystalline Architecture: Why 3-Benzofuranol?

The 3-benzofuranol moiety, with its fused aromatic and heterocyclic rings and a reactive hydroxyl group, is a versatile building block. Its ability to form a variety of intermolecular interactions, including hydrogen bonds and π-π stacking, makes it an attractive candidate for forming crystalline complexes with metals and other organic molecules. These interactions are fundamental to the stability and properties of the resulting crystalline materials. A detailed understanding of the crystal packing and intermolecular forces is crucial for predicting and tuning the physicochemical properties of these complexes, such as solubility, stability, and bioavailability in the context of drug development.

The Workflow of Crystal Structure Determination: From Synthesis to Final Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow for the crystal structure determination of a 3-benzofuranol complex.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Complexation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 3-Benzofuranol Complexation Complexation with Metal/Ligand Synthesis->Complexation Purification Crystallization Crystal Growth Complexation->Crystallization Characterization (NMR, MS) Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure CIF File

Caption: Workflow for Crystal Structure Determination.

Part 1: Synthesis and Complexation of 3-Benzofuranol

The formation of complexes is a crucial step for exploring the coordination chemistry and potential applications of 3-benzofuranol. The hydroxyl group at the 3-position can act as a coordination site for metal ions, or as a hydrogen bond donor/acceptor for co-crystallization with other organic molecules.

Experimental Protocol: Synthesis of a Generic 3-Benzofuranol Metal Complex

  • Ligand Preparation: Dissolve 1 mmol of a synthesized 3-benzofuranol derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of a metal salt (e.g., copper(II) acetate, zinc(II) chloride) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The reaction mixture may change color, indicating complex formation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • Isolation: Once the reaction is complete, the complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce precipitation. The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in crystal structure determination. The choice of crystallization method and solvent system is crucial and often requires empirical optimization. Crystallization is a process of purification, where molecules of the compound of interest self-assemble into a highly ordered, three-dimensional lattice.[1][4][5][6]

Comparison of Common Crystallization Techniques

TechniquePrincipleAdvantages for 3-Benzofuranol ComplexesDisadvantages
Slow Evaporation The solvent is slowly evaporated from a saturated solution, increasing the concentration of the solute until it reaches supersaturation and crystallization occurs.[6]Simple to set up; good for compounds that are moderately soluble. The aromatic nature of 3-benzofuranol complexes often lends them to good solubility in common organic solvents.Can lead to the formation of many small crystals instead of a few large ones if evaporation is too rapid. Not suitable for highly volatile solvents.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Excellent for growing high-quality crystals from very small amounts of material. The slow diffusion process allows for well-ordered crystal growth.Requires careful selection of the two solvents. The setup is more complex than slow evaporation.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents as they slowly mix.Good for growing large, well-defined crystals. The slow mixing at the interface provides a controlled environment for crystal growth.Requires solvents with different densities that are miscible. The setup can be easily disturbed.

Key Considerations for Successful Crystallization:

  • Purity: The starting material should be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder. Recrystallization of the complex before setting up crystallization experiments is highly recommended.[5]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, it will not crystallize. If it is too insoluble, it will precipitate as an amorphous powder. A mixture of a "good" solvent and a "bad" solvent can often provide the ideal solubility.

  • Temperature: Temperature affects solubility. Slow cooling of a saturated solution can be an effective method for inducing crystallization.[5]

  • Patience: Crystallization can take anywhere from a few hours to several weeks. It is important to leave the crystallization vessel undisturbed during this time.

Part 3: Unveiling the Structure: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This powerful technique allows for the precise determination of the arrangement of atoms in the crystal lattice.

Experimental Workflow for X-ray Diffraction

Xray_Workflow Crystal_Selection Crystal Selection (Microscope) Mounting Crystal Mounting (Cryoloop) Crystal_Selection->Mounting Screening Crystal Screening (Diffractometer) Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Good Diffraction Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

Caption: X-ray Diffraction Experimental Workflow.

Interpreting the Crystallographic Data

The output of a single-crystal X-ray diffraction experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. Key parameters to analyze for 3-benzofuranol complexes include:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.

  • Bond Lengths, Bond Angles, and Torsion Angles: These parameters define the geometry of the 3-benzofuranol complex. Deviations from expected values can indicate strain or unusual electronic effects.

  • Intermolecular Interactions: The non-covalent interactions that hold the molecules together in the crystal lattice. For 3-benzofuranol complexes, these are likely to include:

    • Hydrogen Bonding: The hydroxyl group of 3-benzofuranol is a prime candidate for forming hydrogen bonds with acceptor atoms on neighboring molecules or solvent molecules.[1]

    • π-π Stacking: The aromatic rings of the benzofuran moiety can stack on top of each other, leading to stabilizing π-π interactions.

    • C-H···π Interactions: The C-H bonds of the aromatic rings can interact with the π-electron clouds of adjacent molecules.[1]

    • Coordination Bonds: In the case of metal complexes, the coordination bonds between the metal ion and the 3-benzofuranol ligand are of primary interest.

Data Presentation: Example Crystallographic Data for a Benzofuran Derivative

The following table presents example crystallographic data for a substituted benzofuran derivative, illustrating the type of information obtained from a crystal structure determination.[1]

ParameterValue
Chemical FormulaC₁₅H₁₁N₃O₅
Formula Weight332.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
Volume (ų)1483.8(3)
Z4
R-factor (%)4.14

Conclusion: A Foundation for Rational Design

The determination of the crystal structure of 3-benzofuranol complexes is a powerful tool for understanding their fundamental properties. While obtaining high-quality crystals can be a significant challenge, a systematic approach to synthesis, complexation, and crystallization, coupled with the power of single-crystal X-ray diffraction, can provide invaluable insights at the atomic level. This detailed structural information serves as a solid foundation for the rational design of new materials and therapeutic agents based on the versatile 3-benzofuranol scaffold. The lack of readily available crystallographic data for the parent 3-benzofuranol highlights an opportunity for further research in this area, which could lead to a deeper understanding of this important class of compounds.

References

  • Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. (2014). ResearchGate. [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Synthesis of Benzofuran Metal Complexes. Scribd. [Link]

  • Crystallization (or recrystallization) is the most important method for purification of organic compounds. University of Colorado Boulder.
  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. (2025). National Center for Biotechnology Information. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. [Link]

  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

  • 3-Hydroxybenzofuran-2(3H)-one. PubChem. [Link]

  • Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. (2024). MDPI. [Link]

  • Selected structural information. (a) Structure of 1-(6-hydroxybenzofuran-5-yl)ethanone ( 4 ). (b) X-ray crystal structure of ( ( )-laetirobin ( 1 ). (c) Structure of ( ( )-laetirobin ( 1 ). NMR interactions of 1 by (d) gCOSY (blue) and TOCSY (red and blue), (e) ROESY (colored according to position on, above, or below the XY plane of 1 ), and (f) HMBC (interactions colored for clarity) analyses. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. [Link]

  • Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. [Link]

  • Intermolecular Interactions. Sherrill Group. [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). MDPI. [Link]

  • Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one. PubChem. [Link]

  • STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. [Link]

  • Structures of 3-hydroxy-1(3H)isobenzfuranone (1),... ResearchGate. [Link]

Sources

UV-Vis Spectroscopic Characterization of 3-Benzofuranol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Static Characterization

Characterizing 3-benzofuranol (CAS: 7169-34-8, often referenced as its tautomer benzofuran-3(2H)-one ) requires a departure from standard "dissolve-and-measure" protocols. Unlike stable aromatic scaffolds, this compound exists in a dynamic keto-enol equilibrium that is highly sensitive to solvent polarity, pH, and temperature.

This guide provides a validated framework for distinguishing the aromatic enol form (3-hydroxybenzofuran) from the non-aromatic keto form (benzofuran-3(2H)-one). By leveraging the distinct electronic transitions of the fused furan ring versus the cyclic ketone, researchers can quantify tautomeric ratios and assess purity critical for downstream synthesis of aurones and benzofuran scaffolds.

Scientific Foundation: The Keto-Enol Challenge

The core challenge in characterizing 3-benzofuranol is its spontaneous tautomerization. The UV-Vis spectrum you observe is rarely that of a single species but a superposition of two distinct chromophores.

The Chromophores
  • Enol Form (3-Hydroxybenzofuran):

    • Structure: Fully aromatic 10-

      
       electron system.
      
    • Electronic Signature: Strong

      
       transitions characteristic of the benzofuran core, red-shifted by the auxochromic -OH group.
      
    • Stability: Generally less stable in neutral solution; favored by conjugation and H-bond accepting solvents.

  • Keto Form (Benzofuran-3(2H)-one):

    • Structure: A fused benzene ring with a cyclic ketone.[1] The furan ring's aromaticity is broken at the

      
       hybridized C2 position.
      
    • Electronic Signature: Dominated by the benzoyl chromophore (

      
       and 
      
      
      
      ).
    • Stability: Typically the dominant species in neutral organic solvents (the "coumaranone" form).

Tautomerism Pathway Diagram

The following diagram illustrates the equilibrium and the specific conditions that shift the population, which is critical for interpreting spectral data.

Tautomerism Keto Keto Form (Benzofuran-3(2H)-one) Non-Aromatic Furan Ring Enol Enol Form (3-Hydroxybenzofuran) Fully Aromatic System Keto->Enol Non-polar solvents (Minor pathway) Enolate Enolate Ion (Benzofuran-3-olate) Hyper-Conjugated Keto->Enolate Base Catalysis Enol->Enolate Basic pH (NaOH) Deprotonation

Figure 1: Tautomeric equilibrium pathways for 3-benzofuranol. The shift between Keto and Enol forms alters the conjugation length, drastically changing the UV-Vis absorption profile.

Comparative Analysis: Spectral Performance

The following table objectively compares the spectral characteristics of 3-benzofuranol against its stable "fixed" analogs. This comparison allows you to deconvolute the spectrum of a raw sample.

Parameter3-Benzofuranol (Analyte) Benzofuran (Parent Reference) 3-Methoxybenzofuran (Fixed Enol Model) Benzofuran-3(2H)-one (Keto Model)
Primary

250–260 nm (Variable)245 nm255 nm252 nm
Secondary

310–330 nm (Broad)275, 282 nm (Fine structure)295–305 nm (Strong)320–350 nm (Weak, Broad)
Electronic Origin Mixed PopulationAromatic

Aromatic

(Red-shifted)

(Carbonyl)
Molar Absorptivity (

)
Variable (Solvent dependent)High (

)
High (

)
Low to Medium
Key Identifier Ratio of 320nm/295nm bandsSharp fingers at 275/282 nmDistinct peak ~300 nmBroad tail >320 nm
Interpretation of Data[2][9][11][13][14][15][16][17][18][19][20][21]
  • High Purity Enol Indicator: A sharp, intense band near 295–300 nm indicates a significant population of the aromatic enol form (or contamination with aromatized derivatives).

  • Keto Dominance: A spectrum dominated by absorption at 250 nm with a low-intensity "tail" extending past 320 nm suggests the molecule exists primarily as the coumaranone (keto form).

  • Differentiation: The parent benzofuran lacks the auxochromic oxygen at C3, resulting in a blue-shifted spectrum (270–280 nm) compared to the 3-hydroxy/methoxy derivatives.

Experimental Protocol: Dynamic Characterization Workflow

To accurately characterize this compound, you must control the equilibrium. This protocol uses a pH-switching technique to validate the structure.

Reagents & Equipment[12][19]
  • Solvents: Spectroscopic grade Methanol (MeOH), Cyclohexane, and 0.1 M NaOH (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).

  • Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology
Phase 1: Solvatochromic Assessment (Keto/Enol Ratio)
  • Stock Preparation: Prepare a

    
     M stock solution of 3-benzofuranol in Methanol. Note: Prepare fresh; benzofuranones are prone to oxidation.
    
  • Dilution A (Polar): Dilute 50

    
    L of stock into 3 mL of Methanol .
    
  • Dilution B (Non-Polar): Dilute 50

    
    L of stock into 3 mL of Cyclohexane .
    
  • Measurement: Scan both samples against their respective solvent blanks.

    • Observation: In cyclohexane, you may observe a slight increase in the 290–300 nm region if the enol form is stabilized by intramolecular forces, though the keto form often predominates in both.

Phase 2: The Enolate Confirmation (The "Red Shift" Test)

This is the definitive identification step.

  • Basification: Add 20

    
    L of 1.0 M NaOH to the Methanol  cuvette from Phase 1. Mix gently.
    
  • Immediate Scan: Record the spectrum immediately.

  • Analysis:

    • Mechanism: Base deprotonates the -OH (or the

      
      -carbon of the ketone), forcing the formation of the benzofuran-3-olate anion .
      
    • Result: You will observe a dramatic bathochromic shift (Red Shift) and hyperchromic effect. The weak keto tail will be replaced by a strong aromatic band, often >320 nm. This confirms the capacity to aromatize, validating the 3-benzofuranol core structure.

Characterization Workflow Diagram

Workflow cluster_Solvent Solvent Effects Start Sample: 3-Benzofuranol Prep Prepare 1mM Stock (in MeOH) Start->Prep Polar Dilute in MeOH (Polar Protich) Prep->Polar NonPolar Dilute in Cyclohexane (Non-Polar) Prep->NonPolar Scan1 Scan UV (200-400nm) Polar->Scan1 NonPolar->Scan1 Decision Analyze 290-300nm Region Scan1->Decision KetoResult Low Absorbance: Indicates Keto Form (Benzofuran-3(2H)-one) Decision->KetoResult Weak Band EnolResult High Absorbance: Indicates Enol Form Decision->EnolResult Strong Band Confirm Confirmation Step: Add NaOH (Basify) KetoResult->Confirm EnolResult->Confirm FinalScan Scan Enolate (Look for Red Shift >320nm) Confirm->FinalScan

Figure 2: Operational workflow for the spectroscopic validation of 3-benzofuranol, incorporating solvent screening and pH manipulation.

References

  • Sigma-Aldrich. Benzofuran-3(2H)-one Product Specification and Reactivity. Retrieved from

  • National Institute of Standards and Technology (NIST). 3(2H)-Benzofuranone Mass Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Tero, T-R., et al. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ResearchGate. (Contains comparative UV spectra of benzofuran derivatives). Retrieved from

  • SpectraBase. 3-Methylbenzofuran-2-carboxylic acid UV-Vis Spectrum. (Used as a reference for benzofuran aromatic transitions). Retrieved from

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Stability Factors. Retrieved from

Sources

Distinguishing 3-Benzofuranol from 2-Benzofuranol Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate bicyclic heterocyclic isomers during drug development and synthetic validation. The challenge in distinguishing 3-benzofuranol from 2-benzofuranol is a classic case of structural deception: the analytical signatures of these compounds are dictated not by their nominal hydroxyl (-OH) groups, but by their tautomeric keto forms.

This guide provides an objective, data-driven comparison of these two isomers, detailing the mechanistic causality behind their spectral differences and establishing a self-validating experimental protocol for their definitive identification.

Structural Dynamics and Tautomeric Equilibria

To analyze these isomers, one must first understand their thermodynamic baseline. Neither 3-benzofuranol nor 2-benzofuranol exists stably as an enol under standard laboratory conditions. Instead, they undergo rapid tautomerization to their respective keto forms[1][2]:

  • 3-Benzofuranol tautomerizes to benzofuran-3(2H)-one (commonly known as coumaranone). This structure is a conjugated 5-membered cyclic ketone[3].

  • 2-Benzofuranol tautomerizes to benzofuran-2(3H)-one . This structure is a 5-membered cyclic ester, or

    
    -lactone[2].
    

Because the keto forms dominate the equilibrium (>99% in most non-polar solvents), our analytical strategy must target the distinct electronic environments of the ketone versus the lactone, specifically focusing on the carbonyl (


) and adjacent methylene (

) groups.

Tautomerism cluster_3 3-Benzofuranol System cluster_2 2-Benzofuranol System A 3-Benzofuranol (Enol Form) B Benzofuran-3(2H)-one (Keto Form) A->B Tautomerization (Favored) C 2-Benzofuranol (Enol Form) D Benzofuran-2(3H)-one (Keto Form) C->D Tautomerization (Favored)

Tautomeric equilibria of 3-benzofuranol and 2-benzofuranol favoring their respective keto forms.

Mechanistic Causality in Spectral Differentiation

A robust analytical workflow relies on orthogonal techniques—typically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—to create a self-validating dataset.

1H NMR Spectroscopy: The Methylene Shift

The most definitive proton NMR handle for these isomers is the isolated


 singlet.
  • In benzofuran-3(2H)-one , the

    
     group (position 2) is flanked directly by the highly electronegative ether oxygen and the carbonyl group. This dual electron-withdrawing environment heavily deshields the protons, pushing their resonance significantly downfield to ~4.6 ppm [3].
    
  • In benzofuran-2(3H)-one , the

    
     group (position 3) is benzylic (attached to the aromatic ring) and alpha to the carbonyl, but it is not directly attached to the ether oxygen. The deshielding is less severe, resulting in a resonance around ~3.7 ppm [4].
    
IR Spectroscopy: Carbonyl Vibrational Frequencies

Infrared spectroscopy provides immediate confirmation of the tautomeric core.

  • Benzofuran-3(2H)-one features a conjugated ketone. The conjugation with the aromatic ring lowers the

    
     stretching frequency to the 1690–1720 cm⁻¹  range[3].
    
  • Benzofuran-2(3H)-one features a

    
    -lactone. The ring strain inherent in the 5-membered ring restricts the internal bond angles, requiring more energy to stretch the 
    
    
    
    bond. This pushes the absorption frequency much higher, typically to the 1750–1800 cm⁻¹ range[2].
Quantitative Data Summary
Analytical Parameter3-Benzofuranol (Benzofuran-3(2H)-one)2-Benzofuranol (Benzofuran-2(3H)-one)Mechanistic Causality
Predominant Form Conjugated Ketone

-Lactone
Thermodynamic stability of the keto tautomer.

H NMR (

shift)
~4.6 ppm (Singlet)~3.7 ppm (Singlet)Deshielding by adjacent ether oxygen in the 3-isomer.

C NMR (

shift)
~195–200 ppm~170–175 ppmKetone carbons are more deshielded than ester/lactone carbons.
IR (

stretch)
1690–1720 cm⁻¹1750–1800 cm⁻¹5-membered lactone ring strain increases vibrational frequency.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system. A positive identification requires the IR and NMR data to logically align (e.g., an IR stretch of 1800 cm⁻¹ must be accompanied by a 3.7 ppm NMR shift).

Workflow Start Unknown Benzofuranol Isomer IR IR Spectroscopy (C=O Stretch) Start->IR NMR 1H NMR Spectroscopy (CH2 Chemical Shift) Start->NMR IR_Ketone ~1690-1720 cm⁻¹ (Conjugated Ketone) IR->IR_Ketone IR_Lactone ~1750-1800 cm⁻¹ (5-Membered Lactone) IR->IR_Lactone NMR_C2 ~4.6 ppm (Singlet) (Alpha to O and C=O) NMR->NMR_C2 NMR_C3 ~3.7 ppm (Singlet) (Benzylic & Alpha to C=O) NMR->NMR_C3 Iso3 3-Benzofuranol (Benzofuran-3(2H)-one) IR_Ketone->Iso3 Iso2 2-Benzofuranol (Benzofuran-2(3H)-one) IR_Lactone->Iso2 NMR_C2->Iso3 NMR_C3->Iso2

Multi-modal analytical workflow for distinguishing benzofuranol isomers via IR and NMR.

Step-by-Step Characterization Protocol

Phase 1: Sample Preparation (Critical Step)

  • Solvent Selection: Use strictly anhydrous

    
     or 
    
    
    
    . Trace water can induce rapid proton exchange, broadening the
    
    
    signals or artificially shifting the tautomeric equilibrium.
  • Concentration: Dissolve exactly 15–20 mg of the purified analyte in 0.6 mL of the deuterated solvent to ensure a high signal-to-noise ratio for the critical methylene protons.

Phase 2: NMR Acquisition (


H and 

C)
  • Acquire the

    
    H NMR spectrum at 400 MHz (minimum) at 298 K, utilizing 16 scans.
    
  • Analyze the aliphatic region. Locate the isolated 2-proton singlet.

    • Decision Gate: If the singlet is at ~4.6 ppm, proceed with the hypothesis of 3-benzofuranol[3]. If at ~3.7 ppm, hypothesize 2-benzofuranol[4].

  • Acquire the

    
    C NMR spectrum (100 MHz, 256 scans). Verify the carbonyl carbon shift (~195 ppm for the 3-isomer; ~175 ppm for the 2-isomer).
    

Phase 3: Orthogonal IR Validation

  • Analyze the neat solid sample using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Inspect the carbonyl region (1600–1850 cm⁻¹).

    • Decision Gate: A sharp, intense peak near 1695 cm⁻¹ validates the conjugated ketone of 3-benzofuranol[3]. A peak near 1800 cm⁻¹ validates the strained lactone of 2-benzofuranol[2].

Phase 4: Data Synthesis and Final Validation Cross-reference the findings. The protocol is self-validating only if the NMR deshielding profile perfectly matches the IR vibrational frequency profile. Any mismatch indicates either a mixed isomer sample, an impurity, or an unexpected enol stabilization (e.g., due to specific solvent interactions or extreme pH).

References

  • The Synthesis and Antimicrobial Activity of

    
    -Butyrolactone Derivatives 
    Source: TÜBİTAK Academic Journals
    URL: [Link]
    
  • Synthesis of Substituted 2-benzylidene-1-benzofuran-3 (2H)-one Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

  • 6-(Diethylamino)benzofuran-3(2H)-one | CID 605467 Source: PubChem, National Institutes of Health URL:[Link]

Sources

Comparative Biological Assays of 3-Benzofuranol Analogs: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-benzofuranol (benzofuran-3-ol) scaffold is a privileged pharmacophore in medicinal chemistry, distinguished by its ability to modulate diverse biological targets through hydrogen bonding, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-stacking, and hydrophobic interactions[1]. Recent drug discovery efforts have positioned 3-benzofuranol derivatives as potent alternatives to standard therapies in neurodegeneration (e.g., Alzheimer's disease) and oncology,[2]. This guide provides a comparative analysis of their biological performance, detailing self-validating experimental protocols to ensure rigorous preclinical evaluation.

Comparative Biological Activity Profiles

Neuroprotective Efficacy: AChE and BACE1 Inhibition

In the context of Alzheimer's disease (AD), 3-benzofuranol analogs exhibit dual-target inhibition against Acetylcholinesterase (AChE) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Secretase (BACE1). Compared to the clinical standard Donepezil, specific 2-aryl-3-benzofuranol derivatives demonstrate near-equivalent AChE inhibition while vastly outperforming reference compounds like Baicalein in BACE1 suppression[3]. The causality behind this dual-action lies in the 2-aryl substitution, which enhances 

-

stacking interactions with the peripheral anionic site (PAS) of AChE[2].
Anticancer Efficacy: Tubulin Polymerization Inhibition

In oncology, 3-benzofuranol derivatives with methoxy or alkenyl substitutions at the C-5 or C-6 positions act as potent microtubule destabilizers[1]. When benchmarked against Combretastatin A-4 (CA-4), select analogs exhibit comparable cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines, driven by their ability to inhibit tubulin polymerization[1]. Methoxy groups at C-6 rather than C-7 increase anticancer potency by 3-10 fold, as the electron-donating nature at C-6 perfectly aligns with the hydrophobic pocket of the tubulin colchicine-binding site[1].

Quantitative Data Synthesis

The following table summarizes the comparative performance of leading 3-benzofuranol derivatives against industry-standard reference compounds.

Table 1: Comparative Inhibitory Activity of 3-Benzofuranol Analogs vs. Reference Standards

Compound Class / AnalogTarget / AssayIC50 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

M)
Reference StandardRef. IC50 (

M)
Performance vs. Standard
2-Arylbenzofuran (Cmpd 20)AChE Inhibition0.086

0.01
Donepezil0.085

0.01
Equivalent
2-Arylbenzofuran (Cmpd 20)BACE1 Inhibition0.043 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.01
Baicalein0.087

0.03
2x More Potent
5-Alkenylbenzofuran (Cmpd 25)Cytotoxicity (A549)0.06

0.02
CA-40.05

0.01
Highly Comparable[1]
5-Alkenylbenzofuran (Cmpd 25)Tubulin Inhibition65.4% (Inhib.)CA-470.5% (Inhib.)Comparable[1]

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls that confirm the assay's mechanistic integrity before data is interpreted.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Causality & Logic: The 3 relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow 5-thio-2-nitrobenzoate anion[3]. By pre-incubating the 3-benzofuranol analog with AChE before adding the substrate, we allow time for non-covalent equilibrium binding, ensuring the calculated IC50 reflects true affinity rather than diffusion limits.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve 3-benzofuranol analogs in DMSO (final assay DMSO < 1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well microplate, combine 140

    
    L of buffer, 20 
    
    
    
    L of AChE (0.22 U/mL), and 20
    
    
    L of the test analog. Incubate at 37°C for 15 minutes. Self-Validation: Include a vehicle control (1% DMSO) to establish baseline uninhibited enzyme kinetics.
  • Initiation: Add 10

    
    L of 0.01 M DTNB and 10 
    
    
    
    L of 0.015 M ATCI to initiate the reaction.
  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity (V0) from the linear portion of the curve. IC50 is derived from plotting % inhibition vs. log[inhibitor].

EllmansAssay Start 1. Pre-incubation Enzyme + 3-Benzofuranol Substrate 2. Initiation Add ATCI + DTNB Start->Substrate 15 min, 37°C Hydrolysis 3. Enzymatic Hydrolysis Generates Thiocholine Substrate->Hydrolysis AChE Activity Detection 4. Colorimetric Detection Absorbance at 412 nm Hydrolysis->Detection Thiol-DTNB Reaction Validation Internal Control Vehicle (1% DMSO) Baseline Validation->Start Normalization

Caption: Step-by-step workflow and self-validation logic of the Ellman's Assay for AChE inhibition.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality & Logic: 3-benzofuranol analogs exert anticancer effects by binding to the colchicine site of tubulin, preventing its polymerization into microtubules[1]. This assay measures the fluorescence enhancement that occurs when a fluorophore (e.g., DAPI) incorporates into polymerized microtubules. A decrease in fluorescence relative to the control confirms destabilization.

Step-by-Step Methodology:

  • Assembly: In a pre-warmed 96-well plate (37°C), add 10

    
    L of the 3-benzofuranol analog (various concentrations) or CA-4 (positive control).
    
  • Reaction Mixture: Add 50

    
    L of tubulin reaction mix (porcine brain tubulin, 3 mg/mL in PEM buffer with 1 mM GTP and 10 
    
    
    
    M DAPI).
  • Measurement: Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Validation: The positive control (CA-4) must show a flat fluorescence curve (complete inhibition), while the vehicle control must show a classic sigmoidal nucleation-elongation-steady state curve.

TubulinAssay Tubulin Free Tubulin Dimers + GTP + Fluorophore Inhibitor 3-Benzofuranol Analog (Colchicine Site Binding) Tubulin->Inhibitor Test Condition Polymerization Microtubule Polymerization (Nucleation & Elongation) Tubulin->Polymerization Vehicle Control Arrest Polymerization Arrest (Low Fluorescence) Inhibitor->Arrest Destabilization Fluorescence Fluorescence Readout (Ex: 360nm / Em: 420nm) Polymerization->Fluorescence High Signal (Sigmoidal) Arrest->Fluorescence Low Signal (Flatline)

Caption: Mechanistic pathway and validation logic of the Tubulin Polymerization Fluorescence Assay.

References

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]

  • Title: Synthesis of 2-Aroylbenzofuran-3-ols using basic ionic liquid [bmIm]OH Source: JOCPR URL: [Link]

Sources

Validating 3-Benzofuranol Synthesis: A Chromatographic Stability & Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-benzofuranol (and its tautomer, 3-coumaranone) represents a classic challenge in heterocyclic chemistry: the product exists in a dynamic keto-enol equilibrium that is highly sensitive to the analytical interface. While Thin-Layer Chromatography (TLC) is the standard for reaction monitoring, its acidic stationary phase (silica gel) can actively catalyze tautomerization, leading to "ghost spots" and misinterpretation of reaction progress.

This guide provides an advanced validation protocol for 3-benzofuranol synthesis. Unlike standard TLC guides, we focus on distinguishing the transient enol (3-benzofuranol) from the stable keto form (3-coumaranone) and objectively comparing TLC performance against HPLC and NMR validation methods.

Part 1: Mechanistic Insight & The Silica Trap

The Keto-Enol Chameleon

3-Benzofuranol is rarely isolated in its pure enol form. In solution and on solid supports, it rapidly equilibrates to benzofuran-3(2H)-one (3-coumaranone). This tautomerism is the primary failure mode for novice chemists monitoring this reaction.

  • The Enol (3-Benzofuranol): Favored by hydrogen-bonding solvents and conjugation; often the kinetic product of cyclization.

  • The Keto (3-Coumaranone): Thermodynamically favored; the dominant species in non-polar solvents and the form typically isolated.

The Silica Effect: Standard TLC plates are coated with silica gel (


), which is weakly acidic (pH ~5-6). This acidity catalyzes the proton transfer required for tautomerization. Consequently, a pure sample of the enol may streak or appear as two distinct spots (keto and enol) on a TLC plate, falsely suggesting impurity.
Visualization: The Tautomerization Pathway

The following diagram illustrates the synthesis and the specific interference caused by the analytical method (TLC).

benzofuran_pathway cluster_tlc TLC Plate Artifacts Precursor Precursor (e.g., 2-hydroxy-2-phenylacetophenone) Reaction Cyclization (Base/Acid Catalyzed) Precursor->Reaction -H2O Enol 3-Benzofuranol (Kinetic Enol) Reaction->Enol Initial Product Keto 3-Coumaranone (Thermodynamic Keto) Enol->Keto Tautomerization Silica Silica Gel Surface (Acidic Catalyst) Enol->Silica Adsorption Silica->Keto Catalyzed Shift

Figure 1: The synthesis pathway showing how the silica stationary phase actively drives the kinetic enol product toward the thermodynamic keto form, complicating analysis.

Part 2: Comparative Analysis of Validation Methods

To validate the synthesis effectively, one must understand how TLC performs relative to higher-fidelity alternatives. The table below compares the "Product Performance" (yield/purity determination) across three standard analytical techniques for this specific scaffold.

Table 1: Analytical Performance Comparison
FeatureTLC (Silica Gel) HPLC (Reverse Phase) 1H NMR (CDCl3/DMSO)
Primary Utility Rapid reaction monitoring (5-10 mins).Quantitative purity & yield.[1][2][3][4]Structural confirmation & Tautomer ratio.
Keto-Enol Resolution Low. Acidic silica often merges forms or causes streaking (

variation).
Medium. Can separate forms if run time < equilibration time.High. Distinct signals for Enol (-OH, ~9-10 ppm) vs Keto (-CH2-, ~4-5 ppm).
Sample Stability Poor. Decomposition or oxidation to aurones possible on plate.Good. Buffered mobile phases control pH.Excellent. Non-destructive.
Cost/Throughput <$1 per run / High throughput.>$20 per run / Low throughput.>$50 per run / Low throughput.
Detection Limit ~1-5 µg (UV/Stain).~1 ng (UV/MS).~1 mg.[5]

Expert Insight: Do not rely on TLC for purity assessment of 3-benzofuranol. Use TLC solely to monitor the disappearance of the starting material (precursor). Once the precursor is gone, move immediately to NMR for product characterization.

Part 3: Optimized TLC Protocol

This protocol is engineered to minimize on-plate decomposition and maximize contrast between the starting material and the benzofuran core.

Mobile Phase Selection

Benzofuran derivatives are moderately polar.

  • Standard System: Hexane : Ethyl Acetate (8:2).[2][6]

    • Why: Provides

      
       ~0.5-0.6 for the keto form (3-coumaranone), keeping it distinct from the baseline.
      
  • Alternative (for polar precursors): Dichloromethane (DCM) : Methanol (98:2).

    • Why: DCM solubilizes the aromatic core well, while trace methanol reduces tailing caused by the hydroxyl group of the enol form.

Plate Preparation & Spotting
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Neutralization (Optional but Recommended): Pre-run the empty TLC plate in a chamber containing 5% Triethylamine in Hexane.

    • Mechanism:[3][7][8][9][10][11][12][13] This neutralizes the acidic sites on the silica, slowing down the on-plate tautomerization and reducing streaking.

Visualization Strategy (The Dual-Check)

Because both the starting material (often a ketone) and the product (benzofuranone) are UV active, UV alone is insufficient.

  • Step A: UV (254 nm):

    • Observe quenching (dark spots).[5][14] Circle lightly with pencil.[5][10][14][15]

    • Benzofuranol/one: Strong absorption due to bicyclic aromaticity.

  • Step B: Vanillin Stain (The Differentiator):

    • Dip plate in Vanillin/Sulfuric acid solution and heat (heat gun).

    • Result: Phenols and enols (3-benzofuranol) often turn distinct colors (red/violet) compared to the keto form or precursors.

  • Step C: 2,4-DNP Stain (The Keto Check):

    • Result: The keto tautomer (3-coumaranone) will form a yellow/orange precipitate spot. The pure enol (if stable) would theoretically not react, but equilibrium usually ensures a positive test.

Experimental Workflow Diagram

tlc_workflow cluster_vis Visualization Logic Start Reaction Aliquot MiniWorkup Mini-Workup (Partition EtOAc/H2O) Start->MiniWorkup Spot Spot on Silica 60 F254 (Co-spot with SM) MiniWorkup->Spot Remove salts Elute Elute: Hex/EtOAc (8:2) Spot->Elute UV UV 254nm Check (Locate Aromatics) Elute->UV Stain Stain: Vanillin or 2,4-DNP (Differentiate Keto/Enol) UV->Stain Decision SM Disappeared? Stain->Decision Stop Quench Reaction Proceed to NMR Decision->Stop Yes Continue Continue Heating Decision->Continue No Continue->Start Loop

Figure 2: Step-by-step decision matrix for monitoring 3-benzofuranol synthesis.

Part 4: Troubleshooting & Self-Validation

How do you know if your TLC is lying? Use these self-validating checks:

  • The 2D-TLC Test (Decomposition Check):

    • Spot the reaction mixture in the corner of a square plate.

    • Elute in Direction 1. Dry the plate.

    • Rotate plate 90° and elute again in the same solvent.

    • Interpretation: If the product is stable, it will appear on the diagonal. If 3-benzofuranol is tautomerizing or oxidizing on the silica, you will see two off-diagonal spots (one for the enol, one for the keto/decomposition product).

  • The Co-Spot:

    • Never run the reaction mixture alone. Always run three lanes: (1) Starting Material,[2][3][4][8][13] (2) Co-spot (SM + Rxn), (3) Reaction Mixture.

    • This confirms that the "new spot" is indeed different from the starting material and not just the SM running differently due to matrix effects.

References

  • Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation. Source: MDPI, Chemistry Proceedings. URL:[Link]

  • Keto-Enol Tautomerism: Key Points and Mechanisms. Source: Master Organic Chemistry. URL:[Link]

  • TLC Visualization Methods and Stains. Source: Chemistry LibreTexts. URL:[Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. Source: SSRN / Asian Institute of Research. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Benzofuranol (CAS: 7169-34-8), often existing in equilibrium with its keto-tautomer 3-Coumaranone (Benzofuran-3(2H)-one), is a critical scaffold in medicinal chemistry, particularly for developing aurones and heterocyclic pharmaceuticals.

While valuable in synthesis, its disposal requires strict adherence to safety protocols due to three primary risk factors: suspected carcinogenicity , aquatic toxicity , and air/light sensitivity . As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of acquisition. Improper handling leads to degradation products that may complicate waste streams.

This guide provides a self-validating workflow for the containment, deactivation, and final disposal of 3-Benzofuranol, ensuring compliance with OSHA 1910.120 and EPA RCRA standards.

Chemical Profile & Risk Assessment

Before initiating any disposal procedure, verify the chemical state. 3-Benzofuranol is a tautomeric system; safety data sheets (SDS) may list it under 3-Coumaranone or Benzofuran-3(2H)-one.

ParameterSpecificationOperational Implication
CAS Number 7169-34-8Use this for waste manifesting.
Synonyms 3-Coumaranone; Benzofuran-3(2H)-oneEnsure waste tags list all synonyms to prevent misidentification by waste handlers.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during transfer.
Storage Class 11 (Combustible Solids)Do not store or dispose of with oxidizers (Class 5.1).
Hazards (GHS) H351 (Suspected Carcinogen)H412 (Harmful to aquatic life)Zero-drain disposal policy. All rinsate must be collected.
Reactivity Air & Light SensitiveOld containers may contain degradation products.

Scientist's Note: The "Air Sensitive" designation is critical. Long-term exposure to atmospheric oxygen can lead to auto-oxidation. While not a classic peroxide former like diethyl ether, benzofuran derivatives should be treated as potentially unstable if the container integrity has been compromised for extended periods.

Pre-Disposal Stabilization & Segregation

Disposal is not a passive act; it requires active segregation. Mixing 3-Benzofuranol with incompatible waste streams is the most common cause of lab accidents involving this class of compounds.

A. Segregation Logic
  • Incompatible: Strong Oxidizing Agents (e.g., Nitric acid, Peroxides, Permanganates). Risk: Exothermic reaction/Ignition.

  • Compatible: Non-halogenated organic solvents (Acetone, Methanol) or solid hazardous waste streams.

B. The "Self-Validating" Check

Before placing the container in the waste stream, perform this 3-point check:

  • pH Check: If the waste is in solution, ensure pH is neutral (6-8). 3-Coumaranone can undergo ring-opening or condensation in strong acid/base, altering the waste profile.

  • Phase Check: Is it a solid or liquid? Do not mix solid 3-Benzofuranol into a liquid waste carboy unless explicitly dissolved for volume reduction.

  • Oxidizer Check: Verify the receiving waste container does not contain oxidizing acids.

Disposal Workflow

The following decision tree outlines the operational procedure for disposing of 3-Benzofuranol.

Workflow Diagram: Disposal Decision Tree

DisposalWorkflow Start Identify 3-Benzofuranol Waste StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath In Solution (Reaction Mixture) StateCheck->LiquidPath Liquid DoubleBag Step 1: Double Bag in Polyethylene (PE) Bags SolidPath->DoubleBag LabelSolid Step 2: Label as 'Toxic Solid' (Trace 3-Benzofuranol) DoubleBag->LabelSolid BinSolid Step 3: Place in Hazardous Solid Waste Drum LabelSolid->BinSolid Manifest Update Waste Manifest (List CAS 7169-34-8) BinSolid->Manifest SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Acetone, Ethyl Acetate) SolventCheck->NonHalo No Halogens CombineHalo Combine in 'Halogenated' Waste Carboy Halo->CombineHalo CombineNonHalo Combine in 'Non-Halogenated' Waste Carboy NonHalo->CombineNonHalo CombineHalo->Manifest CombineNonHalo->Manifest Incineration Final Disposal: High-Temp Incineration Manifest->Incineration

Figure 1: Decision logic for segregating 3-Benzofuranol waste based on physical state and solvent compatibility.

Detailed Procedural Steps

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • PPE Selection: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. Use a P95/N95 respirator if handling open powder outside a fume hood.

  • Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container into a secondary bag (double-bagging) to prevent leakage of fine particulates.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Benzofuranol / 3-Coumaranone"

    • Hazards: Toxic, Carcinogen (Suspected).

  • Storage: Store in the "Solid Toxic Waste" bin until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching (If necessary): If 3-Benzofuranol was used with reactive reagents (e.g., hydrides), ensure the reaction is fully quenched and at ambient temperature.

  • Solvent Identification: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated.

  • Transfer: Pour into the appropriate waste carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the reaction vessel with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy. Do not wash down the sink.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent aerosolization of the suspected carcinogen.

Spill Response Protocol

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, N95 Mask Alert->PPE Contain 3. Containment: Cover with wet paper towels (prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into disposable container Contain->Clean Wash 5. Decontamination: Wash surface with soap & water Clean->Wash Report 6. Report to EHS Wash->Report

Figure 2: Immediate response workflow for solid or liquid spills of 3-Benzofuranol.[1]

Critical Note on Dust: If spilling the solid powder, do not dry sweep. This generates dust which can be inhaled.[2] Cover with a solvent-dampened pad (if compatible) or wet paper towels to immobilize the powder before scooping.

Regulatory & Compliance Reference

Adherence to these regulations is mandatory for legal disposal.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While 3-Benzofuranol is not explicitly P-listed or U-listed by CAS in 40 CFR 261.33, it must be characterized by its properties. If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 code. If it exhibits toxicity characteristics, it must be managed as hazardous waste.

    • Recommendation: Manage as Hazardous Waste regardless of concentration due to aquatic toxicity and carcinogenic potential.

  • OSHA:

    • Follow 29 CFR 1910.120 (HAZWOPER) for emergency response and cleanup operations.[3]

    • Follow 29 CFR 1910.1200 (Hazard Communication) for labeling and SDS availability.

References

  • PubChem. (n.d.). Benzofuran-3(2H)-one (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120.[3] United States Department of Labor. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Benzofuranol

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-Benzofuranol (CAS 5380-80-3), a critical scaffold in the synthesis of biologically active molecules and pharmaceutical intermediates, requires a rigorous approach to laboratory safety. Because this compound is frequently utilized in acid-catalyzed cyclization pathways and epoxidation reactions[1], drug development professionals must manage not only the inherent hazards of the neat compound but also the synergistic risks introduced by organic solvents.

This guide provides an authoritative, causality-driven framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing disposal. By implementing self-validating protocols, laboratories can ensure absolute compliance and protect their most valuable asset: their researchers.

Hazard Profile and the Causality of Risk

To select the correct PPE, we must first understand the physicochemical and toxicological mechanisms of the compound. 3-Benzofuranol is moderately lipophilic, with a calculated LogP of approximately 1.9[2]. While the neat solid presents standard contact hazards, dissolving it in organic solvents (e.g., dichloromethane or ethyl acetate) exponentially increases its ability to permeate the human skin barrier.

The table below summarizes the quantitative data and the physiological causality behind its Globally Harmonized System (GHS) classifications[3].

Table 1: Physicochemical and Hazard Profile of 3-Benzofuranol

Property / GHS CodeValue / DescriptionPhysiological Causality & Handling Impact
Molecular Weight 136.15 g/mol [4]Low molecular weight facilitates rapid dermal absorption if the epidermal barrier is compromised by solvents.
H302 Harmful if swallowedIngestion leads to systemic toxicity. Mandates strict separation of lab and administrative zones.
H315 Causes skin irritationThe phenolic/furanic structure disrupts lipid bilayers in the epidermis[5]. Requires chemical-resistant elastomeric gloves.
H319 Serious eye irritationParticulates or solutions can cause severe corneal damage. Mandates tight-fitting splash goggles over standard glasses.
H335 Respiratory irritationInhalation of aerosolized dust inflames mucous membranes. Dictates mandatory handling within a certified fume hood.

PPE Selection: A Mechanistic Approach

Standard laboratory attire is insufficient when handling 3-Benzofuranol. Your PPE matrix must be dictated by the solvent environment and the physical state of the chemical.

  • Hand Protection (The Solvent Variable): If handling neat 3-Benzofuranol powder, standard Nitrile gloves (minimum 4 mil thickness) provide adequate protection against incidental contact. However, if the workflow involves dissolving the compound in Dichloromethane (DCM), nitrile will fail within minutes. Causality: DCM rapidly permeates nitrile, carrying the lipophilic 3-Benzofuranol directly into the skin. Solution: Use a double-gloving technique (nitrile over nitrile) for short tasks, or switch to Butyl rubber gloves for prolonged solvent exposure.

  • Eye and Face Protection: Standard safety glasses with side shields leave gaps where aerosolized powders or splashed solvents can enter. Use indirect-vented chemical splash goggles .

  • Respiratory and Body Protection: A flame-resistant (FR) lab coat with knit cuffs prevents wrist exposure. Respiratory protection is achieved primarily through engineering controls (fume hood).

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol is built through verification. The following methodology integrates self-validating systems —steps where the operator actively proves the safety control is functioning before proceeding.

Phase 1: Pre-Operational Self-Validation
  • Fume Hood Verification: Do not rely solely on digital monitors. Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, the face velocity is sufficient (target: 100–120 fpm).

  • PPE Integrity Check: Before donning gloves, hold the cuff, twirl the glove to trap air inside, and squeeze. Self-Validation: If the glove slowly deflates, a micro-tear is present. Discard and test a new pair.

Phase 2: Handling and Transfer
  • Static Elimination: 3-Benzofuranol powder is prone to static cling, which can cause the powder to aerosolize when transferred from the reagent bottle. Pass an anti-static zero-ionizer over the weighing boat and spatula before use.

  • Weighing: Tare the anti-static boat. Using a micro-spatula, transfer the required mass smoothly. Do not drop the powder from a height, as this generates hazardous dust (mitigating the H335 hazard).

  • Solvent Introduction: Transfer the solid to the reaction flask before adding the solvent. Adding solid to a volatile solvent can cause micro-splashing.

Phase 3: Post-Operational Doffing
  • Waste Segregation: Place all contaminated consumables (weigh boats, pipettes) into a designated solid hazardous waste container.

  • Glove Doffing: Pinch the exterior of the first glove at the palm and peel it off inside out. Slide an ungloved finger under the cuff of the second glove to peel it off without touching the exterior. Wash hands immediately with soap and water.

Operational_Workflow Start Initiate Protocol Hood Verify Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don PPE: Nitrile/Butyl Gloves, Goggles Hood->PPE Check Self-Validation: Glove Inflation Test PPE->Check Check->PPE Leak Detected Handle Handle 3-Benzofuranol (Static-Free Weighing) Check->Handle Integrity Verified Waste Segregate Waste (Halogenated vs Non) Handle->Waste Doff Doff PPE & Wash Hands Waste->Doff

Operational workflow for safe handling and disposal of 3-Benzofuranol.

Spill Response and Disposal Plan

Spills involving 3-Benzofuranol must be managed based on the matrix (neat powder vs. solvent solution) and the volume.

Step-by-Step Spill Containment
  • Immediate Assessment: If the spill is >50g or involves highly toxic/volatile solvents outside the fume hood, evacuate the lab and contact Environmental Health and Safety (EHS). For manageable spills (<50g), proceed to step 2.

  • Containment (Liquid): Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for solvent-heavy spills.

  • Containment (Solid): Lightly mist the powder with water (if compatible with other spilled reagents) to prevent dust aerosolization before sweeping.

  • Neutralization & Collection: Use a non-sparking brush and dustpan to collect the absorbent/powder. Place it into a compatible, sealable polyethylene hazardous waste bucket.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with an appropriate solvent (e.g., ethanol) to remove lipophilic residues.

Spill_Response Spill Spill Detected Assess Assess Volume & Solvent Matrix Spill->Assess Major Evacuate Lab & Contact EHS Assess->Major >50g or High Tox Solvent Minor Contain Spill (Sand/Vermiculite) Assess->Minor <50g (Manageable) Neutralize Mechanically Sweep into Sealed Waste Minor->Neutralize Decon Decontaminate Area (Soap/Water or Solvent) Neutralize->Decon Report File Incident Report Decon->Report

Logical decision matrix for 3-Benzofuranol spill response and containment.

Waste Disposal Logic

Because 3-Benzofuranol is often functionalized with halogens (e.g., 7-bromo-2,3-dihydrobenzofuran-3-ol) during drug discovery, waste must be strictly segregated.

  • Halogenated Waste: Any solution containing brominated or chlorinated derivatives must go into halogenated waste streams to prevent explosive reactions or toxic gas generation during incineration.

  • Non-Halogenated Waste: Neat 3-Benzofuranol in standard solvents (EtOAc, Hexanes) can be routed to non-halogenated organic waste.

References

1., PubChem - NIH. 2., AccelaChemBio. 3. , ChemicalBook. 4. , Benchchem. 5., MolAid.

Sources

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